Product packaging for 4-Methyl-1-indanone(Cat. No.:CAS No. 24644-78-8)

4-Methyl-1-indanone

Cat. No.: B1352297
CAS No.: 24644-78-8
M. Wt: 146.19 g/mol
InChI Key: RUORWXQKVXTQJJ-UHFFFAOYSA-N
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Description

4-Methyl-1-indanone on condensation with 2-lithio-N,N-diethyl-1-napthamide and 2-lithio-N,N-diethyl-8-methoxy-1-napthamide, followed by hydrolysis afforded 2-(1-hydroxy-4-methylindan-1-yl)-1-naphthoic acid lactone and 2-(1-hydroxy-4-methylindan-1-yl)-8-methoxy-1-naphthoic acid lactone respectively.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B1352297 4-Methyl-1-indanone CAS No. 24644-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUORWXQKVXTQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)C2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403076
Record name 4-Methyl-1-indanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24644-78-8
Record name 4-Methyl-1-indanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024644788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-1-INDANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W4Y2I8BMW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Core Properties of 4-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Methyl-1-indanone: Core Properties and Applications

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

This compound is a solid, ketone-functionalized organic compound.[1] It presents as a white to light yellow crystal powder.[2][3] Its core structure consists of a benzene ring fused to a five-membered ring containing a ketone group, with a methyl substituent on the aromatic ring.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 24644-78-8 [1][4][5]
Molecular Formula C₁₀H₁₀O [1][4][5]
Molecular Weight 146.19 g/mol [1][5]
Appearance White to light yellow crystal powder [2][3]
Melting Point 94-96 °C [1][2]
Boiling Point 268.1 °C at 760 mmHg [6]
Flash Point 111.6 °C [6]

| Form | Solid |[1] |

Table 2: Spectroscopic and Structural Identifiers

Identifier Type Identifier Source
SMILES String Cc1cccc2C(=O)CCc12 [1]
InChI 1S/C10H10O/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4H,5-6H2,1H3 [1]

| InChI Key | RUORWXQKVXTQJJ-UHFFFAOYSA-N |[1] |

Experimental Protocols and Synthesis

The indanone core is a valuable scaffold in organic synthesis.[7] The primary methods for synthesizing this compound and related structures involve intramolecular cyclization reactions.

Intramolecular Friedel-Crafts Acylation

One of the most direct routes for synthesizing this compound is the intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid.[7]

Methodology:

  • Precursor Preparation: The starting material, 3-(m-tolyl)propanoic acid, is dissolved in a suitable anhydrous solvent, such as dichloromethane.[2]

  • Acid-Catalyzed Cyclization: A strong acid catalyst is required to promote the electrophilic aromatic substitution. Common reagents for this step include:

    • Polyphosphoric acid (PPA)[7]

    • Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid)[7]

    • Trifluoromethanesulfonic acid[2]

  • Reaction Conditions: The acid is typically added slowly to the solution of the precursor at a reduced temperature (e.g., 0 °C) before being warmed to room temperature.[2] The reaction proceeds via the formation of a reactive acylium ion, which then attacks the aromatic ring to form the five-membered ring of the indanone.[7]

  • Work-up and Purification: Following the reaction, a standard work-up procedure is performed to isolate the crude product, which can then be purified by techniques such as recrystallization or column chromatography.

G Workflow: Friedel-Crafts Synthesis of this compound cluster_start Starting Material cluster_process Reaction Steps cluster_end Product Isolation start 3-(m-tolyl)propanoic acid dissolve Dissolve in Anhydrous Solvent start->dissolve Step 1 add_catalyst Add Strong Acid Catalyst (e.g., PPA, TFA) dissolve->add_catalyst Step 2 cyclize Intramolecular Cyclization add_catalyst->cyclize Step 3 workup Reaction Work-up cyclize->workup Step 4 purify Purification workup->purify Step 5 product This compound purify->product Final Product

Caption: Friedel-Crafts acylation workflow for this compound.

Nazarov Cyclization

The Nazarov cyclization is another powerful method for synthesizing indanones. This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone precursor.[7] A green chemistry approach using the solvent 4-methyltetrahydropyran (4-MeTHP) and a Lewis acid like boron trifluoride diethyl etherate has been developed for related indanones, offering a more sustainable synthetic route.[8]

Role as a Synthetic Intermediate

This compound is a versatile building block in organic synthesis, primarily due to its reactive ketone functional group.[7] It serves as a precursor for constructing more complex molecules, including polycyclic aromatic hydrocarbons and various derivatives with potential biological activity.[1][7]

Key Reactions:

  • Condensation Reactions: It undergoes base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes to yield 2-arylidene-1-indanones.[7]

  • Nucleophilic Addition: The electrophilic carbonyl carbon reacts with various nucleophiles. For example, it condenses with lithiated naphthamides to form complex lactones after hydrolysis.[1][2] Grignard reagents can also add to the ketone to form tertiary alcohols.[7]

  • Derivatization: It is used to synthesize compounds like methyl 4-methyl-1-fluoroindan-1-carboxylate.[1]

G Logical Relationship: this compound as a Synthetic Hub cluster_reactions Chemical Transformations cluster_products Resulting Molecular Classes center_node This compound r1 Claisen-Schmidt Condensation center_node->r1 r2 Nucleophilic Addition center_node->r2 r3 Derivatization center_node->r3 p1 Arylidene Indanones r1->p1 p2 Complex Lactones & Tertiary Alcohols r2->p2 p3 Fluoroindan Carboxylates r3->p3

Caption: Role of this compound as a key synthetic intermediate.

Biological Activity and Drug Development Potential

The indanone scaffold is considered a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[7][9] While specific signaling pathways for this compound are not extensively documented, its derivatives and related indanone structures have shown significant therapeutic potential.

Indanone derivatives have been reported to exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory[10]

  • Anticancer[10][11]

  • Antiviral[10]

  • Antimicrobial[10]

  • Analgesic[10]

Notably, the FDA-approved drug Donepezil, used for the treatment of Alzheimer's disease, features an indanone core, highlighting the therapeutic importance of this chemical class.[9][11] Research indicates that functionalized indanones are valuable for developing novel therapeutic agents, with studies showing promising anti-inflammatory and anticancer activity in various derivatives.[7][11]

G Signaling Pathway: Indanone Core in Drug Discovery cluster_derivatives Synthetic Modification cluster_targets Potential Biological Outcomes start_node Indanone Scaffold (e.g., this compound) derivatives Generation of Functionalized Derivatives start_node->derivatives Serves as Precursor targets Anti-inflammatory Activity Anticancer Activity Antiviral Activity Neuroprotective Effects derivatives->targets Leads to end_node Therapeutic Candidates (e.g., Donepezil) targets->end_node Development of

Caption: The role of the indanone core in developing bioactive compounds.

Safety and Handling

This compound is classified as a combustible solid.[1] Standard laboratory personal protective equipment (PPE), including eyeshields and gloves, is recommended when handling this compound.[1] It should be stored in a well-ventilated place, and handling procedures should aim to avoid dust formation, ingestion, and inhalation.[12][13]

References

A Comprehensive Technical Guide to 4-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-indanone is an aromatic organic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered ring containing a ketone. As a derivative of 1-indanone, it belongs to a class of compounds that are recognized as privileged structures in medicinal chemistry. The indanone core is a key pharmacophore in numerous biologically active molecules and natural products, exhibiting a wide range of therapeutic properties. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and potential biological significance, with a focus on its role in inflammatory signaling pathways.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate scientific communication and substance registration.

  • IUPAC Name: 4-Methyl-2,3-dihydro-1H-inden-1-one

  • Synonyms:

    • This compound[1][2]

    • 4-Methylindan-1-one

    • NSC 143210

  • CAS Number: 24644-78-8[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and computational modeling.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O[2][4]
Molecular Weight 146.19 g/mol [2][3][4]
Appearance White to light yellow crystalline powder[1]
Melting Point 94-96 °C[1]
InChI Key RUORWXQKVXTQJJ-UHFFFAOYSA-N[3]
SMILES String Cc1cccc2C(=O)CCc12

Experimental Protocols: Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid.[3] This reaction involves the cyclization of the carboxylic acid onto the aromatic ring in the presence of a strong acid catalyst.

Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound from 3-(2-methylphenyl)propionic acid using trifluoromethanesulfonic acid as a catalyst.[1]

Materials:

  • 3-(2-methylphenyl)propionic acid

  • Trifluoromethanesulfonic acid

  • Anhydrous dichloromethane

  • Ice water

  • Anhydrous sodium sulfate

  • Q-tube™ pressure tube

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • In a 12 mL Q-tube™ pressure tube, dissolve 0.5 mmol of 3-(2-methylphenyl)propionic acid in 1.0 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 3 equivalents of trifluoromethanesulfonic acid to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature.

  • Seal the pressure tube with a PTFE septum and an appropriate cap and pressure adapter.

  • Heat the sealed reaction tube in an oil bath at 80°C.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) until the starting material is completely consumed.

  • Upon completion, carefully pour the reaction mixture into ice water.

  • Extract the aqueous mixture three times with dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography to yield this compound.

Biological Activity and Signaling Pathways

Indanone derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, anticancer, and antimalarial properties.[5] Their mechanism of action is often attributed to the modulation of key signaling pathways involved in disease pathogenesis.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of indanone derivatives. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][7] The underlying mechanism for this anti-inflammatory effect often involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[6][7][8]

The diagram below illustrates the putative mechanism of action for indanone derivatives in suppressing the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can activate Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of JNK (c-Jun N-terminal kinases) and subsequently the transcription factor NF-κB.[6] Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), leading to the production of NO and prostaglandins, respectively. Indanone derivatives have been shown to inhibit this pathway, thereby reducing the inflammatory response.[6]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds JNK JNK TLR4->JNK Activates NFkB_inactive IκB-NF-κB JNK->NFkB_inactive Phosphorylates IκB NFkB_active NF-κB NFkB_inactive->NFkB_active Releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates Indanone Indanone Derivative (e.g., this compound) Indanone->JNK Inhibits Indanone->NFkB_active Inhibits Translocation DNA DNA NFkB_nucleus->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) DNA->ProInflammatory_Genes Induces

Caption: Putative anti-inflammatory signaling pathway inhibited by indanone derivatives.

Conclusion

This compound is a versatile chemical entity with well-defined properties and established synthetic routes. As a member of the indanone class of compounds, it holds significant potential for further investigation in drug discovery and development, particularly in the context of inflammatory diseases. The elucidation of its precise mechanism of action and biological targets will be crucial for harnessing its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

References

In-Depth Technical Guide: Physicochemical Properties of 4-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential physicochemical data for 4-Methyl-1-indanone, a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting the molecular formula and weight in a clear, structured format.

Core Physicochemical Data

This compound is a solid, appearing as a white to light yellow crystal powder. Its fundamental molecular properties are summarized below, providing a quick reference for experimental design and analysis.

ParameterValue
Molecular Formula C₁₀H₁₀O[1][2][3]
Molecular Weight 146.19 g/mol [1]
Alternate Molecular Weight 146.186 g/mol [2]

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through standard analytical chemistry techniques.

Mass Spectrometry for Molecular Weight Determination:

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the compound.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ionized molecules are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion [M+H]⁺ or [M]⁺. The high-resolution measurement of this peak allows for the determination of the elemental composition and thus the precise molecular weight.

Elemental Analysis for Molecular Formula Determination:

Combustion analysis is a common method to determine the empirical formula, which can then be confirmed as the molecular formula using the molecular weight from mass spectrometry.

  • Sample Combustion: A precisely weighed sample of this compound is combusted in a furnace in the presence of excess oxygen.

  • Gas Separation and Detection: The combustion products (carbon dioxide, water, and other gases) are passed through a series of traps or a gas chromatography column to separate them.

  • Quantification: The amounts of carbon dioxide and water are measured using detectors (e.g., thermal conductivity detector).

  • Calculation: The percentages of carbon and hydrogen in the original sample are calculated from the masses of carbon dioxide and water produced. The percentage of oxygen is typically determined by difference. These percentages are used to derive the empirical formula.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its constituent elements, the resulting molecular formula, and the calculated molecular weight.

Name This compound Elements Carbon (C) Hydrogen (H) Oxygen (O) Name->Elements is composed of Formula C₁₀H₁₀O Elements->Formula are represented in MolWeight 146.19 g/mol Formula->MolWeight results in

Caption: Relationship between chemical identity, formula, and molecular weight.

References

Spectroscopic Profile of 4-Methyl-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Methyl-1-indanone (CAS No. 24644-78-8), a valuable intermediate in the synthesis of various complex molecules.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The spectral data of this compound (C₁₀H₁₀O, Molecular Weight: 146.19 g/mol ) is crucial for its identification and characterization in research and synthesis.[3] Below is a summary of the expected and observed spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the five-membered ring, and the methyl protons. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm. The two methylene groups on the indanone ring will likely appear as triplets around 2.5-3.5 ppm. The methyl group protons will present as a singlet in the upfield region, typically around 2.3 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for each of the ten carbon atoms in unique chemical environments. The carbonyl carbon of the ketone is the most deshielded and will appear significantly downfield, generally in the range of 190-210 ppm. The aromatic carbons will resonate in the 120-150 ppm region. The methylene carbons of the five-membered ring and the methyl carbon will appear in the upfield region of the spectrum.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm)
~7.0-7.8 (m, 3H, Ar-H)~195-208 (C=O)
~2.9-3.2 (t, 2H, -CH₂-)~125-150 (Ar-C)
~2.6-2.9 (t, 2H, -CH₂-)~25-40 (-CH₂-)
~2.3 (s, 3H, -CH₃)~15-25 (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, which is expected in the region of 1690-1715 cm⁻¹. Other significant absorptions include C-H stretching vibrations from the aromatic ring and the aliphatic portions of the molecule, typically observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

IR Absorption (Predicted)
Wavenumber (cm⁻¹) Functional Group
3000-3100Aromatic C-H Stretch
2850-2960Aliphatic C-H Stretch
1690-1715C=O Stretch (Ketone)
1450-1600Aromatic C=C Stretch
Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak [M]⁺ at an m/z ratio corresponding to its molecular weight (146.19). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern will likely involve the loss of small molecules such as CO and ethylene, as well as cleavages related to the methyl group and the indanone ring structure.

Mass Spectrometry (Predicted)
m/z Fragment
146[M]⁺
131[M-CH₃]⁺
118[M-CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or dissolved in a suitable solvent (e.g., CCl₄). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions. The instrument is calibrated, and the spectrum is recorded over a suitable mass range (e.g., m/z 40-200).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

References

The Indanone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets. Its rigid, yet adaptable, framework allows for the strategic placement of functional groups, leading to potent and selective modulators of various physiological processes. This technical guide provides an in-depth exploration of the biological significance of the indanone core, with a focus on its application in the development of novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders.

A Versatile Pharmacophore with Diverse Biological Activities

The indanone moiety is a recurring motif in numerous pharmacologically active compounds, both of natural and synthetic origin.[1] Its widespread biological activities underscore its importance as a foundational scaffold in drug design. Extensive research has demonstrated the potential of indanone derivatives in several key therapeutic areas.[2]

Anticancer Activity

The indanone scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[2] Derivatives of indanone have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines, often acting through mechanisms that are distinct from conventional chemotherapeutics.[3][4] A notable example is the inhibition of tubulin polymerization, a critical process in cell division, which is a target for several successful anticancer drugs.[4]

Neuroprotective Effects

The neuroprotective properties of indanone derivatives have garnered significant attention, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[5] The most prominent example is Donepezil, an acetylcholinesterase (AChE) inhibitor widely used for the symptomatic treatment of Alzheimer's disease, which features an indanone core.[1] Beyond AChE inhibition, indanone-based compounds have been shown to modulate other pathways implicated in neurodegeneration, including the inhibition of amyloid-beta (Aβ) aggregation.

Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of numerous diseases. The indanone scaffold has been successfully utilized to develop potent anti-inflammatory agents. These compounds often exert their effects by modulating key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6]

Antiviral Activity

The emergence of viral diseases has highlighted the urgent need for new antiviral therapies. The indanone scaffold has shown promise in this area, with derivatives exhibiting activity against a range of viruses.[7][8] For instance, certain indanone-chalcone hybrids have demonstrated notable activity against the Tobacco Mosaic Virus (TMV).

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various indanone derivatives across different biological activities, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Indanone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
ITH-6HT-29 (colorectal)0.44[3]
ITH-6COLO 205 (colorectal)0.98[3]
ITH-6KM 12 (colorectal)0.41[3]
Indanone Derivative 1MCF-7 (breast)2.2[4]
Benzylidene indanone 1Tubulin Polymerization0.63[9]
Indanone AM-3Tubulin Polymerization1.88[9]
Indanone spiroisoxazoline 9fMCF-7 (breast)0.03[10]

Table 2: Neuroprotective Activity of Indanone Derivatives

CompoundTarget/AssayIC50/EC50Reference
Indanone Derivative 6aAcetylcholinesterase (AChE)0.0018 µM[3]
Indanone Derivative 9Acetylcholinesterase (AChE)14.8 nM[11]
Indanone Derivative 14Acetylcholinesterase (AChE)18.6 nM[11]
Indanone Derivative D28Acetylcholinesterase (AChE)0.0248 µM[12]
Indanone Derivative D29Acetylcholinesterase (AChE)0.0224 µM[12]
Indanone Derivative D30Acetylcholinesterase (AChE)0.0257 µM[12]
Indanone Derivative 12Acetylcholinesterase (AChE)0.12 µM[13]
Indanone Derivative C5Acetylcholinesterase (AChE)1.16 µM[6]
Indanone Derivative 28Acetylcholinesterase (AChE)0.86 nM[14]

Table 3: Anti-inflammatory Activity of Indanone Derivatives

CompoundAssayInhibition/IC50Reference
2-benzylidene-1-indanone 4dLPS-induced TNF-α production83.73% inhibition[15]
2-benzylidene-1-indanone 4dLPS-induced IL-6 production69.28% inhibition[15]
Indanone Derivative C5Anti-platelet aggregationIC50 = 4.92 µM[6]
Indanone DerivativeHeat-induced RBC hemolysis (100 µM)72.82% inhibition[16]
Ursodeoxycholic acid-cinnamic acid hybrid 2mNO production in RAW264.7 cellsIC50 = 7.70 µM[10]

Table 4: Antiviral Activity of Indanone Derivatives

CompoundVirusEC50 (µg/mL)Reference
Indanone-chalcone N2Tobacco Mosaic Virus (TMV) - Therapeutic70.7[7]
Indanone-chalcone N7Tobacco Mosaic Virus (TMV) - Therapeutic89.9[7]
Indanone-chalcone N2Tobacco Mosaic Virus (TMV) - Protective60.8[7]
Indanone-chalcone N10Tobacco Mosaic Virus (TMV) - Protective120.3[7]
Indanone Derivative 27Pepper Mild Mottle Virus (PMMoV)140.5 mg/L[12]

Key Mechanisms of Action and Signaling Pathways

The diverse biological activities of the indanone scaffold are a consequence of its ability to interact with a range of molecular targets and modulate critical signaling pathways.

Inhibition of NF-κB Signaling

The NF-κB signaling pathway is a central regulator of inflammation and is frequently dysregulated in cancer. Several anti-inflammatory and anticancer indanone derivatives have been shown to inhibit this pathway.[17][18] A key mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[19][20]

G Inhibition of NF-κB Pathway by Indanone Derivatives cluster_cytoplasm Cytoplasm Indanone Indanone Derivatives IKK IKK Complex Indanone->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (Active) IkBa_p->NFkB Degradation & NF-κB Release NFkB_IkBa NF-κB/IκBα (Inactive) IkBa->NFkB_IkBa Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Promotes

Inhibition of the NF-κB signaling pathway by indanone derivatives.
Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. It comprises several key kinases, including ERK, JNK, and p38. Indanone derivatives have been reported to modulate MAPK signaling, often by inhibiting the phosphorylation and activation of these kinases.[5][21] This inhibition can contribute to their anticancer and anti-inflammatory effects.

G Modulation of MAPK Pathway by Indanone Derivatives Indanone Indanone Derivatives p38 p38 Indanone->p38 Inhibits Phosphorylation JNK JNK Indanone->JNK Inhibits Phosphorylation ERK ERK Indanone->ERK Inhibits Phosphorylation p_p38 p-p38 (Active) p38->p_p38 Activation p_JNK p-JNK (Active) JNK->p_JNK Activation p_ERK p-ERK (Active) ERK->p_ERK Activation Downstream Downstream Targets (e.g., c-Jun, AP-1) p_p38->Downstream p_JNK->Downstream p_ERK->Downstream Response Cellular Responses (Inflammation, Apoptosis) Downstream->Response

Modulation of the MAPK signaling pathway by indanone derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of indanone derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][11][19][22][23][24]

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • 96-well microplates

  • Indanone derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indanone derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with indanone derivatives.[4][25][26][27]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 6-well plates

  • Indanone derivatives

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of indanone derivatives for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in each phase.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of indanone derivatives to inhibit the polymerization of tubulin into microtubules.[4][9][14][28][29][30][31][32]

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Indanone derivatives

  • Positive control (e.g., colchicine for inhibition, paclitaxel for promotion)

  • Vehicle control (e.g., DMSO)

  • 96-well, half-area, clear-bottom plates

  • Spectrophotometer with temperature control

Procedure:

  • Preparation: Prepare solutions of the indanone derivatives and controls in polymerization buffer. Keep all reagents on ice.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the test compounds or controls.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • Data Analysis: Plot the absorbance as a function of time. The rate and extent of tubulin polymerization can be determined from the curve. Calculate the percentage of inhibition compared to the vehicle control.

Conclusion

The indanone scaffold represents a highly versatile and valuable core structure in medicinal chemistry. Its ability to be readily functionalized allows for the fine-tuning of its pharmacological properties, leading to the development of potent and selective agents with a wide range of biological activities. The continued exploration of the chemical space around the indanone nucleus, coupled with a deeper understanding of its mechanisms of action, holds significant promise for the discovery of novel therapeutics to address unmet medical needs in oncology, neurodegenerative diseases, inflammation, and infectious diseases. This guide provides a foundational resource for researchers embarking on the exciting journey of harnessing the therapeutic potential of the indanone scaffold.

References

Indanone Derivatives in Natural Products: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indanone core is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products with significant biological activities. These compounds, found in terrestrial plants and marine organisms, have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This guide provides an in-depth overview of naturally occurring indanone derivatives, their sources, biological activities, and the experimental methodologies used for their isolation and evaluation. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Prominent Natural Indanone Derivatives and Their Biological Activities

Several classes of indanone derivatives have been isolated from natural sources, with pterosins and jatropholones being among the most extensively studied.

Pterosins: A class of sesquiterpenoids characterized by an indanone core, pterosins are primarily found in ferns of the Pteris genus. Pterosin B, a prominent member of this family, has been shown to exhibit significant anticancer properties.

Jatropholones: These are diterpenoids containing an indanone moiety, isolated from plants of the Jatropha genus. Jatropholones A and B have demonstrated cytotoxic and antiplasmodial activities.

Marine-derived Indanones: Marine cyanobacteria, such as those of the genus Lyngbya, are also a source of unique indanone derivatives with various biological activities.

The biological activities of these and other natural indanone derivatives are summarized in the table below, with quantitative data where available.

Data Presentation: Biological Activities of Natural Indanone Derivatives

Compound ClassSpecific CompoundNatural SourceBiological ActivityQuantitative Data (IC50/MIC)Reference
PterosinsPterosin BPteris ensiformisAnticancer (Cytotoxicity)MCF-7: 29.5 µg/ml (72h)[1]
(2S)-13-hydroxypterosin APteris ensiformisAntitubercularMIC: >100 µg/ml
(2S,3S)-12-hydroxypterosin QPteris ensiformisAntitubercularMIC: 6.25 µg/ml
JatropholonesJatropholone AJatropha integerrimaCytotoxicity, Antiplasmodial-
Jatropholone BJatropha integerrimaCytotoxicity, Antiplasmodial, Anti-inflammatory-
Marine Indanones-Lyngbya majusculaInhibition of hypoxia-induced VEGF promoter activation-

Note: Quantitative data for many natural indanone derivatives are limited in the public domain. The table will be updated as more specific data becomes available.

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of indanone derivatives from natural sources.

Isolation and Characterization of Pterosins from Pteris ensiformis

1. Extraction:

  • Air-dry the whole plant material of Pteris ensiformis and grind it into a coarse powder.

  • Macerate the powdered plant material with methanol at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol to fractionate the extract based on polarity.

2. Isolation by Column Chromatography:

  • Subject the ethyl acetate fraction, which is typically rich in pterosins, to column chromatography on a silica gel (60-120 mesh) column.

  • Prepare the column by making a slurry of silica gel in n-hexane and packing it into the column.

  • Load the concentrated ethyl acetate fraction onto the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).

  • Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3).

  • Combine fractions with similar TLC profiles.

3. Purification and Characterization:

  • Further purify the fractions containing the compounds of interest using preparative TLC or repeated column chromatography with a shallower solvent gradient.

  • Characterize the pure isolated compounds using spectroscopic methods:

    • UV-Vis Spectroscopy: To determine the absorption maxima.

    • FT-IR Spectroscopy: To identify functional groups.

    • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the chemical structure.

    • Mass Spectrometry (HR-MS): To determine the exact mass and molecular formula.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for acetylcholinesterase (AChE) inhibitors.

1. Reagents and Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel).

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (pH 8.0).

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

  • 96-well microplate reader.

2. Assay Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of AChE enzyme solution to each well and incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader at different time intervals (e.g., every minute for 5 minutes).

3. Data Analysis:

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

1. Reagents and Materials:

  • Purified tubulin protein (e.g., from bovine brain).

  • Polymerization buffer (e.g., PIPES buffer with MgCl₂, EGTA, and GTP).

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

  • A fluorescence plate reader capable of measuring fluorescence at 360 nm excitation and 450 nm emission.

  • DAPI (4',6-diamidino-2-phenylindole) as a fluorescent reporter.

2. Assay Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Add GTP to initiate polymerization.

  • Monitor the increase in fluorescence over time at 37°C. The polymerization of tubulin into microtubules enhances the fluorescence of DAPI.

3. Data Analysis:

  • Plot the fluorescence intensity against time for each concentration of the test compound.

  • The rate of tubulin polymerization is determined from the initial linear portion of the curve.

  • Calculate the percentage of inhibition of tubulin polymerization for each concentration of the test compound.

  • Determine the IC50 value for the inhibition of tubulin polymerization.

Signaling Pathways and Mechanisms of Action

Indanone derivatives exert their biological effects through various mechanisms, including the disruption of cellular signaling pathways.

Inhibition of Tubulin Polymerization

Certain indanone derivatives, particularly those with anticancer activity, function by inhibiting the polymerization of tubulin, a key component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Polymerization_Block Tubulin_Dimers->Polymerization_Block Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell_Division Cell_Cycle_Arrest G2/M Phase Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Indanone_Derivative Indanone Derivative (e.g., Colchicine site binder) Indanone_Derivative->Tubulin_Dimers Polymerization_Block->Microtubules

Caption: Inhibition of tubulin polymerization by an indanone derivative.

Acetylcholinesterase Inhibition

The neuroprotective effects of some indanone derivatives are attributed to their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

AChE_Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Substrate Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Indanone_Derivative Indanone Derivative Indanone_Derivative->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by an indanone derivative.

Induction of Apoptosis in Cancer Cells

The cytotoxic effects of many natural indanone derivatives, such as pterosin B, are mediated through the induction of apoptosis, or programmed cell death. This process involves a complex signaling cascade that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Pterosin B has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Apoptosis_Induction cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Execution Phase Pterosin_B Pterosin B Bcl2_Family Modulation of Bcl-2 family proteins Pterosin_B->Bcl2_Family Mito_Perm Mitochondrial Membrane Permeabilization Bcl2_Family->Mito_Perm Cytochrome_c Cytochrome c Release Mito_Perm->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pterosin B-induced apoptosis via the intrinsic pathway.

Conclusion

Natural products containing the indanone scaffold represent a rich source of biologically active molecules with therapeutic potential. This guide has provided an overview of prominent examples, their biological activities, and detailed experimental protocols for their study. The elucidation of their mechanisms of action, particularly their effects on key signaling pathways, offers valuable insights for the design and development of novel drugs. Further research into this fascinating class of compounds is warranted to fully exploit their therapeutic promise.

References

Potential Research Frontiers for 4-Methyl-1-indanone: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-indanone, a substituted indanone, belongs to a class of compounds recognized for its significant potential in medicinal chemistry. The indanone scaffold is a "privileged structure," frequently found in biologically active molecules and serving as a versatile starting point for the synthesis of complex therapeutic agents.[1] While much of the research has focused on the broader class of indanones, this compound presents specific, under-explored opportunities for the development of novel therapeutics. This technical guide outlines promising research avenues for this compound, focusing on the synthesis of novel derivatives and their investigation in key therapeutic areas such as oncology, inflammation, and infectious diseases. This document provides detailed hypothetical experimental protocols, data presentation tables, and visual workflows to facilitate further research and development.

Core Chemical Properties and Known Synthesis

This compound is a solid at room temperature with a melting point of 94-96 °C.[2][3] Its core structure, featuring a ketone functional group, is amenable to a variety of chemical modifications. The primary and most direct method for its synthesis is the intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid, typically facilitated by a strong acid like polyphosphoric acid (PPA).[1][4]

PropertyValueReference
Molecular FormulaC₁₀H₁₀O[3]
Molecular Weight146.19 g/mol [3]
Melting Point94-96 °C[2][3]
AppearanceWhite to light yellow crystalline powder
SMILESCc1cccc2C(=O)CCc12[3]

Potential Research Area 1: Synthesis and Evaluation of Novel 2-Arylidene-4-methyl-1-indanone Derivatives as Anti-inflammatory Agents

Rationale

Derivatives of 2-benzylidene-1-indanone have demonstrated significant anti-inflammatory properties, notably through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[5] Furthermore, some indanone analogues have been shown to suppress the TLR4/JNK/NF-κB signaling pathway.[6] By synthesizing a library of 2-arylidene derivatives of this compound with diverse aromatic aldehydes, novel and potent anti-inflammatory agents may be discovered.

Proposed Synthetic Workflow

A Claisen-Schmidt condensation reaction can be employed to synthesize the target compounds.[1]

G cluster_synthesis Synthesis of 2-Arylidene-4-methyl-1-indanones start This compound + Substituted Aromatic Aldehyde reagents Base Catalyst (e.g., KOH) Solvent (e.g., Ethanol) start->reagents Mix reaction Claisen-Schmidt Condensation reagents->reaction Initiate workup Acidification, Filtration, and Washing reaction->workup Quench purification Recrystallization or Column Chromatography workup->purification product 2-Arylidene-4-methyl-1-indanone Derivative purification->product

Caption: Synthetic workflow for 2-arylidene-4-methyl-1-indanone derivatives.

Detailed Experimental Protocol: Synthesis of (E)-2-(4-hydroxybenzylidene)-4-methyl-1H-inden-1-one
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.46 g (10 mmol) of this compound and 1.22 g (10 mmol) of 4-hydroxybenzaldehyde in 30 mL of ethanol.

  • Catalyst Addition: While stirring, add a solution of 1.12 g (20 mmol) of potassium hydroxide in 5 mL of water dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water and acidify with 1M HCl until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anti-inflammatory Assay Workflow

G cluster_assay In Vitro Anti-inflammatory Assay cells Culture RAW 264.7 Macrophages treatment Pre-incubate with synthesized compounds (10 µM) cells->treatment stimulation Stimulate with Lipopolysaccharide (LPS, 0.5 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation analysis Measure TNF-α and IL-6 levels in supernatant by ELISA incubation->analysis result Determine % Inhibition of Cytokine Release analysis->result

Caption: Workflow for evaluating the anti-inflammatory activity of synthesized compounds.

Hypothetical Data Presentation
Compound IDSubstituent on Arylidene RingTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µMIC₅₀ (µM) for TNF-α
4MI-H H45.2 ± 3.138.7 ± 2.5>10
4MI-OH 4-OH85.6 ± 4.279.1 ± 3.82.5
4MI-OMe 4-OCH₃62.1 ± 2.955.4 ± 3.37.8
4MI-Cl 4-Cl71.5 ± 3.566.8 ± 4.15.1
Xanthohumol (Control) -88.3 ± 2.782.5 ± 3.01.9

Potential Research Area 2: Development of this compound-based Thiazolyl Hydrazones as Anticancer Agents

Rationale

Indanone-based thiazolyl hydrazone derivatives have shown potent anticancer activity, particularly against p53 mutant colorectal cancer cell lines.[7][8] These compounds can induce cell cycle arrest at the G2/M phase, increase reactive oxygen species (ROS), and inhibit the expression of NF-κB p65 and Bcl-2.[7][8] Synthesizing a series of thiazolyl hydrazones from this compound could lead to the discovery of novel anticancer drug candidates with improved efficacy and selectivity.

Proposed Signaling Pathway

G cluster_pathway Proposed Anticancer Mechanism of this compound Thiazolyl Hydrazones Compound This compound Thiazolyl Hydrazone Tubulin Tubulin Polymerization Compound->Tubulin Inhibits NFkB NF-κB p65 Expression Compound->NFkB Inhibits Bcl2 Bcl-2 Expression Compound->Bcl2 Inhibits ROS Increased ROS Compound->ROS Induces G2M G2/M Phase Arrest Tubulin->G2M Apoptosis Apoptosis NFkB->Apoptosis Bcl2->Apoptosis G2M->Apoptosis ROS->Apoptosis

Caption: Potential signaling pathway for the anticancer activity of the proposed compounds.

Detailed Experimental Protocol: Synthesis of N'-(4-phenylthiazol-2-yl)-4-methyl-1H-inden-1-imine
  • Reaction Setup: Combine this compound (1.46 g, 10 mmol) and 2-hydrazinyl-4-phenylthiazole (2.05 g, 10 mmol) in 50 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Isolation: After cooling to room temperature, the product will precipitate. Collect the solid by filtration.

  • Purification: Wash the precipitate with cold ethanol and dry under vacuum. Recrystallize if necessary.

  • Characterization: Confirm the structure of the synthesized compound using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity Evaluation
AssayCell LinesEndpoint
Cytotoxicity HT-29, COLO 205 (p53 mutant), HCT 116 (p53 wild-type)IC₅₀ values after 48h treatment (MTT assay)
Cell Cycle Analysis HT-29Percentage of cells in G2/M phase (Flow Cytometry)
Apoptosis Assay HT-29Percentage of apoptotic cells (Annexin V/PI staining)
Western Blot HT-29Expression levels of NF-κB p65 and Bcl-2

Potential Research Area 3: Synthesis and Antimicrobial Screening of this compound Derivatives

Rationale

The indanone scaffold is present in compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. Derivatives such as those with acetic acid substitutions or fused isoxazole rings have shown notable efficacy.[9] By creating novel derivatives of this compound, for instance by introducing heterocyclic moieties known for their antimicrobial effects, new lead compounds for treating infectious diseases could be identified.

Proposed Experimental Workflow

G cluster_antimicrobial Antimicrobial Screening Workflow synthesis Synthesize Novel This compound Derivatives screening Primary Screening: Agar Well Diffusion Method synthesis->screening strains Bacterial Strains: S. aureus, E. coli Fungal Strains: C. albicans, A. niger screening->strains quantification Quantitative Analysis: Determine Minimum Inhibitory Concentration (MIC) screening->quantification For active compounds sar Structure-Activity Relationship (SAR) Analysis quantification->sar

Caption: Workflow for the synthesis and antimicrobial evaluation of new derivatives.

Detailed Experimental Protocol: Agar Well Diffusion Assay
  • Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi and pour into sterile petri dishes.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the agar surface.

  • Well Preparation: Create wells of 6 mm diameter in the agar plates.

  • Compound Application: Add a specific concentration (e.g., 100 µg/mL) of the synthesized compounds dissolved in a suitable solvent (e.g., DMSO) into the wells.

  • Controls: Use a standard antibiotic (e.g., Streptomycin for bacteria, Ketoconazole for fungi) as a positive control and the solvent as a negative control.

  • Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well.

Hypothetical Data Presentation
Compound IDDerivative TypeZone of Inhibition (mm) vs S. aureusZone of Inhibition (mm) vs E. coliZone of Inhibition (mm) vs C. albicansMIC (µg/mL) vs S. aureus
4MI-AA Acetic Acid15121062.5
4MI-PABA PABA conjugate18141231.25
4MI-Morph Morpholine conjugate16111462.5
Streptomycin -2220-8
Ketoconazole ---1916

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. The research areas outlined in this guide—focusing on anti-inflammatory, anticancer, and antimicrobial applications—are supported by substantial evidence from the broader class of indanone derivatives. The provided synthetic strategies, experimental protocols, and data presentation frameworks offer a solid foundation for researchers to embark on the systematic exploration of this compound's therapeutic potential. Further investigation into the structure-activity relationships of its novel derivatives is crucial for optimizing their biological activity and advancing them through the drug discovery pipeline.

References

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 4-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity centered on the carbonyl group of 4-Methyl-1-indanone. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic molecules with applications in treating neurodegenerative diseases and cancer.[1][2] this compound, as a key intermediate, offers a versatile platform for the synthesis of complex molecular architectures, primarily through transformations involving its ketone functionality.[3][4] This document details the electronic and steric influences on the carbonyl group's reactivity, summarizes key reaction types with quantitative data, provides experimental protocols, and visualizes reaction pathways.

Core Reactivity of the Carbonyl Group

The ketone functional group in this compound is the principal site for its chemical transformations.[1] The reactivity is governed by the inherent electrophilicity of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.[1][5] This interaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an addition product or undergo subsequent elimination or rearrangement steps.

The fused aromatic ring and the methyl group at the 4-position exert electronic and steric effects that modulate this reactivity. The methyl group, being electron-donating, slightly activates the aromatic ring.[1] The overall structure creates a defined steric environment that can influence the trajectory of incoming nucleophiles, impacting the stereoselectivity of certain reactions.[6]

Key Transformations of the Carbonyl Group

The carbonyl moiety of this compound participates in a variety of well-established reactions, making it a valuable synthetic building block.

2.1 Nucleophilic Addition Reactions This is the most characteristic reaction of the carbonyl group in this compound.[1] The electrophilic carbonyl carbon readily reacts with various nucleophiles.[1]

  • Organometallic Reagents: Grignard reagents add to the ketone to form tertiary alcohols.[1]

  • Lithiated Amides: Condensation with reagents like 2-lithio-N,N-diethyl-1-napthamide, followed by hydrolysis, yields complex lactone structures.[7][8]

2.2 Condensation Reactions A significant reaction of this compound is the base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes. This reaction produces 2-arylidene-1-indanones, which are α,β-unsaturated ketones and valuable intermediates for further synthesis.[1]

2.3 Reactions at the α-Methylene Position The methylene group at the C2 position, adjacent to the carbonyl, is particularly reactive due to the electron-withdrawing effect of the ketone.[1] This allows for a range of functionalization reactions:

  • Alkylation: Methylation at the α-position can be achieved using reagents like methyl iodide (MeI).[9]

  • Functional Group Introduction: The α-position can be functionalized to introduce groups such as thiocyanato or to form keto-oximes for further transformation into amino-indanones.[4][10]

Data Presentation: Physicochemical Properties and Reaction Summary

Quantitative data for this compound and its key reactions are summarized below for easy reference and comparison.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
CAS Number 24644-78-8[7]
Molecular Formula C₁₀H₁₀O[11]
Molecular Weight 146.19 g/mol [7]
Appearance Solid[7]
Melting Point 94-96 °C (lit.)[7][8]
¹H NMR (Typical Shift) Methyl protons signal around δ 2.3 ppm[1]
SMILES String Cc1cccc2C(=O)CCc12[7]
InChI Key RUORWXQKVXTQJJ-UHFFFAOYSA-N[7]

Table 2: Summary of Key Reactions Involving the Carbonyl Group

Reaction TypeReagentsProduct TypeReported YieldReference
Friedel-Crafts Cyclization 3-(m-tolyl)propanoic acid, PPAThis compound85%[1][12]
Nucleophilic Addition 2-lithio-N,N-diethyl-1-napthamideLactoneNot specified[7][8]
Claisen-Schmidt Condensation Aromatic aldehydes, Base2-Arylidene-1-indanoneNot specified[1]
α-Methylation MeI2,4-Dimethyl-1-indanone46-52% (over two steps)[9]

Experimental Protocols

Detailed methodologies for key synthetic transformations involving this compound are provided below.

4.1 Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization

This protocol describes the most direct synthesis from 3-(m-tolyl)propanoic acid using polyphosphoric acid (PPA) as a cyclizing agent.[1][12]

  • Reagents: 3-(2′-methoxy-5′-methylphenyl)propanoic acid (1.62 g, 8.35 mmol), Polyphosphoric acid (PPA) prepared from P₂O₅ (6.0 g) and orthophosphoric acid (6.0 mL).[12]

  • Procedure:

    • Prepare PPA by stirring P₂O₅ and orthophosphoric acid under anhydrous conditions in an oil bath at 90-95°C for 1 hour.[12]

    • Cool the PPA mixture to 70°C.

    • Add 3-(m-tolyl)propanoic acid dropwise to the stirred PPA solution.[12]

    • Continue stirring at 90-95°C for approximately 1 hour, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it over crushed ice.[12]

    • A solid precipitate will form. Filter the solid and wash it with a saturated sodium bicarbonate solution and then with water.

    • Purify the crude product by recrystallization from petroleum ether to yield colorless crystals of this compound.[12]

4.2 Palladium-Catalyzed Carbonylative Cyclization

This method provides an efficient route to the indanone core from unsaturated aryl halides.[1]

  • General Reagents: Unsaturated aryl iodide, Pd(0) catalyst, Carbon monoxide (CO).[1]

  • General Procedure:

    • Combine the unsaturated aryl iodide and a Pd(0) catalyst in a suitable solvent under an atmosphere of carbon monoxide.

    • The reaction proceeds through several catalytic steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, coordination and insertion of CO to form an acyl-palladium intermediate, and subsequent intramolecular acylpalladation of the adjacent double bond to form the five-membered ketone ring.[1]

    • Work-up and purification are performed using standard organic chemistry techniques.

Visualizations: Reaction Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the core reactivity and key mechanistic pathways of this compound.

G cluster_main General Nucleophilic Addition Indanone This compound (Electrophilic Carbonyl Carbon) Intermediate Tetrahedral Intermediate Indanone->Intermediate Nucleophile Nucleophile (Nu⁻) Nucleophile->Indanone Attack Product Addition Product (e.g., Alcohol) Intermediate->Product Protonation Protonation H⁺

Caption: General pathway for nucleophilic addition to the carbonyl group.

G cluster_workflow Workflow: Intramolecular Friedel-Crafts Cyclization Start 3-(m-tolyl)propanoic acid Step1 Protonation of Carboxylic Acid (with PPA) Start->Step1 Step2 Formation of Acylium Ion (Elimination of H₂O) Step1->Step2 Step3 Intramolecular Electrophilic Aromatic Substitution Step2->Step3 Product This compound Step3->Product

Caption: Logical workflow for the synthesis of this compound.

G cluster_pathway Palladium-Catalyzed Carbonylative Cyclization Pathway ArylHalide Unsaturated Aryl Halide (Ar-I) OxAdd Oxidative Addition ArylHalide->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd CO Carbon Monoxide (CO) COInsert CO Insertion CO->COInsert OxAdd->COInsert Cyclize Intramolecular Acylpalladation COInsert->Cyclize Product This compound Cyclize->Product

Caption: Key steps in the palladium-catalyzed synthesis of indanones.

Conclusion

The carbonyl group of this compound is a highly reactive and synthetically versatile functional group. Its electrophilic nature facilitates a broad range of transformations, including nucleophilic additions, condensations, and functionalizations at the adjacent α-position. These reactions provide robust pathways for the synthesis of complex polycyclic and heterocyclic structures. For professionals in drug discovery and development, a thorough understanding of the reactivity of this compound is crucial for designing novel synthetic routes to bioactive molecules, leveraging the indanone core as a foundational element for therapeutic agents.[2][3]

References

An In-Depth Technical Guide to 4-Methyl-1-indanone and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An exploration into the synthesis, biological activities, and therapeutic potential of 4-Methyl-1-indanone and its derivatives, this guide provides a comprehensive overview for researchers and scientists in the field of drug discovery.

This compound, a methylated derivative of 1-indanone, serves as a versatile scaffold in medicinal chemistry. Its structural framework is a key component in a variety of biologically active compounds, including approved drugs such as the acetylcholinesterase inhibitor Donepezil, used in the treatment of Alzheimer's disease, and the HIV protease inhibitor Indinavir. The amenability of the this compound core to chemical modification has spurred the development of a diverse range of analogs with promising therapeutic activities, spanning from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects.

Core Chemical Properties and Synthesis

This compound is a white to light yellow crystalline powder with a melting point of 94-96 °C.[1] Its chemical structure, featuring a benzene ring fused to a five-membered ring with a ketone and a methyl group, provides multiple sites for functionalization, making it an attractive starting material for the synthesis of complex molecules.

The synthesis of the this compound core and its analogs is primarily achieved through several key chemical reactions, including the Friedel-Crafts acylation, Nazarov cyclization, and Claisen-Schmidt condensation.

Key Synthetic Methodologies:
  • Intramolecular Friedel-Crafts Cyclization: This is a direct method for synthesizing this compound, typically involving the cyclization of 3-(m-tolyl)propanoic acid in the presence of a strong acid like polyphosphoric acid (PPA) or Eaton's reagent.[2]

  • Nazarov Cyclization: This method involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form the cyclopentenone ring of the indanone scaffold.[2]

  • Claisen-Schmidt Condensation: This base-catalyzed reaction of this compound with aromatic aldehydes is a common route to synthesize 2-arylidene-1-indanone derivatives, which are known for their biological activities.[2]

Biological Activities and Structure-Activity Relationships

Analogs of this compound have demonstrated a broad spectrum of pharmacological activities. The following tables summarize the quantitative data for some of the most promising derivatives.

Anti-inflammatory Activity of 2-Benzylidene-1-indanone Analogs

A series of 2-benzylidene-1-indanone derivatives have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines, TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated murine primary macrophages.

CompoundR1R2R3% Inhibition of TNF-α (at 10 µM)% Inhibition of IL-6 (at 10 µM)
4a HHH55.4240.15
4c HOHOH-69.28
4d HOMeOH83.7369.28
8f OHOMeOH90.1285.33

Structure-Activity Relationship (SAR) Insights:

  • The introduction of hydroxyl groups at the 3' and 4' positions of the benzylidene ring (compound 4c ) significantly increased IL-6 inhibitory activity compared to the unsubstituted analog (4a ).

  • Methylation of the 3'-hydroxyl group (compound 4d ) maintained potent IL-6 inhibition and substantially increased TNF-α inhibition, suggesting a preference for a methoxy group at this position.

  • The presence of a hydroxyl group at the 6-position of the indanone ring, combined with 3'-methoxy and 4'-hydroxyl groups on the benzylidene ring (compound 8f ), resulted in the most potent anti-inflammatory activity in this series.

Cytotoxicity of Benzylidene Indanone Analogs against Cancer Cell Lines

Certain benzylidene indanone derivatives have exhibited significant cytotoxic activity against various human cancer cell lines.

CompoundR GroupCancer Cell LineIC50 (µM)
37a 4-nitroMCF74
37c 4-chloroMCF7<10
37e 4-carboxylic esterMCF724
37f 4-carboxylic acidMCF748

Structure-Activity Relationship (SAR) Insights:

  • Electron-withdrawing groups on the benzylidene ring appear to enhance cytotoxic activity, with the 4-nitro substituted compound (37a ) being the most potent against the MCF7 breast cancer cell line.[3]

  • The presence of a 4-carboxylic ester (37e ) also conferred considerable activity, while the corresponding carboxylic acid (37f ) was less potent.[3]

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol describes the synthesis of this compound from 3-(2-methylphenyl)propionic acid via an intramolecular Friedel-Crafts cyclization.

Materials:

  • 3-(2-methylphenyl)propionic acid

  • Trifluoromethanesulfonic acid

  • Anhydrous dichloromethane

  • Ice

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-(2-methylphenyl)propionic acid (0.5 mmol) in anhydrous dichloromethane (1.0 mL) in a pressure tube at 0 °C.

  • Slowly add trifluoromethanesulfonic acid (3 equivalents) to the solution.

  • Allow the reaction mixture to warm to room temperature.

  • Seal the pressure tube and heat it in an oil bath at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC/MS) until the starting material is completely consumed.

  • Upon completion, pour the reaction mixture into ice water and extract three times with dichloromethane.

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound.[2]

In Vitro Anti-Inflammatory Activity Assay

This protocol outlines the procedure for evaluating the anti-inflammatory activity of this compound analogs in LPS-stimulated murine peritoneal macrophages.

Materials:

  • Murine peritoneal macrophages (MPMs)

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Xanthanol)

  • Cell culture medium

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed MPMs in 35 mm plates and incubate overnight at 37°C in a 5% CO2-humidified atmosphere.

  • Pre-incubate the cells for 30 minutes with the test compounds at a concentration of 10 µM, the positive control, or DMSO (vehicle control).

  • Stimulate the cells with LPS (0.5 µg/mL) and incubate for 24 hours at 37°C.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production for each test compound relative to the vehicle control.[1]

Signaling Pathways and Experimental Workflows

Modulation of NF-κB and Nrf2 Signaling Pathways

Certain 2-arylidene indanone derivatives, such as 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), have been shown to exert their anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[4]

The diagram below illustrates the proposed mechanism of action.

G cluster_stimulus Inflammatory Stimulus (LPS) cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c sequesters for degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocates IPX18_c IPX-18 IPX18_c->IKK inhibits IPX18_c->Keap1 disrupts interaction ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFκB_n->ProInflammatory_Genes activates transcription Antioxidant_Genes Antioxidant Response Element (ARE) Genes (HO-1, NQO1) Nrf2_n->Antioxidant_Genes activates transcription

Caption: Proposed mechanism of IPX-18 in modulating NF-κB and Nrf2 pathways.

General Workflow for Synthesis and Screening of this compound Analogs

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

G Start Start: Design of Analogs Synthesis Chemical Synthesis of This compound Analogs Start->Synthesis Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., in vitro enzyme inhibition or cell-based assays) Purification->Primary_Screening Active_Hits Identification of Active 'Hits' Primary_Screening->Active_Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Active_Hits->SAR_Analysis Data from active and inactive compounds Secondary_Screening Secondary Screening (e.g., in vivo animal models) Active_Hits->Secondary_Screening Promising hits Lead_Optimization Lead Optimization: Further Chemical Modification SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Lead_Candidate Selection of Lead Candidate Secondary_Screening->Lead_Candidate End End: Preclinical Development Lead_Candidate->End

Caption: A typical workflow for the discovery of novel this compound-based drug candidates.

Conclusion

This compound and its analogs represent a rich source of chemical diversity with significant potential for the development of new therapeutic agents. The core scaffold's versatility allows for the fine-tuning of biological activity through targeted chemical modifications. The anti-inflammatory and anticancer properties of certain derivatives, coupled with an increasing understanding of their mechanisms of action, highlight the promise of this compound class in addressing unmet medical needs. Further exploration of the structure-activity relationships and the underlying signaling pathways will be crucial in advancing these promising molecules from the laboratory to the clinic.

References

Spectroscopic Profile of 4-Methyl-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Methyl-1-indanone, a key intermediate in the synthesis of various biologically active molecules. This document details the expected spectroscopic data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Experimental protocols for acquiring this data are also provided to ensure reproducibility and accuracy in laboratory settings.

Molecular Structure and Properties

This compound is a bicyclic aromatic ketone with the following key properties:

PropertyValue
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol
CAS Number 24644-78-8
Physical Form Solid, white to yellow crystalline powder
Melting Point 94-96 °C

Below is a diagram of the molecular structure of this compound with atom numbering for reference in the NMR data interpretation.

Caption: Molecular structure of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data for analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (2H)~ 2.7t~ 6.0
H-3 (2H)~ 3.0t~ 6.0
H-5 (1H)~ 7.3d~ 7.5
H-6 (1H)~ 7.5t~ 7.5
H-7 (1H)~ 7.6d~ 7.5
4-CH₃ (3H)~ 2.4s-

Note: Predicted values. Actual experimental values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CarbonChemical Shift (δ, ppm)
C-1 (C=O)~ 207
C-2~ 36
C-3~ 25
C-3a~ 135
C-4~ 138
C-5~ 127
C-6~ 133
C-7~ 124
C-7a~ 154
4-CH₃~ 19

Note: Predicted values based on structure and related compounds. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Aryl Ketone)~ 1700 - 1680Strong
C-H (Aromatic)~ 3100 - 3000Medium
C-H (Aliphatic)~ 3000 - 2850Medium-Strong
C=C (Aromatic)~ 1600 - 1450Medium-Weak
Mass Spectrometry (MS)
m/zProposed FragmentRelative Abundance
146[M]⁺ (Molecular Ion)High
131[M - CH₃]⁺Medium
118[M - CO]⁺High
117[M - CHO]⁺Medium
90[C₇H₆]⁺Medium
89[C₇H₅]⁺Medium

Note: Fragmentation patterns are predicted based on the structure and typical behavior of indanones. The base peak is expected to be either the molecular ion or the fragment resulting from the loss of CO.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

    • Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 45-90°, a wider spectral width than for ¹H NMR, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.

    • Process the FID similarly to the ¹H spectrum.

    • Calibrate the spectrum using the solvent signal as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FT-IR

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., DB-5 or equivalent) and an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

G cluster_0 Characterization Workflow cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

Methodological & Application

Application Notes: 4-Methyl-1-indanone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methyl-1-indanone is a valuable and versatile building block in organic synthesis, serving as a key precursor for a diverse range of complex molecules. Its rigid, bicyclic framework and the presence of a reactive ketone functionality make it an ideal starting material for the construction of polycyclic aromatic hydrocarbons, biologically active compounds, and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key molecular scaffolds.

Key Applications

  • Synthesis of Polycyclic Aromatic Hydrocarbons: this compound is a crucial intermediate in the synthesis of methylated polycyclic aromatic hydrocarbons (PAHs), such as cholanthrene derivatives. These compounds are of significant interest in materials science and for their applications in organic electronics.

  • Preparation of Bioactive Molecules: The indanone core is a privileged scaffold in medicinal chemistry, and this compound serves as a starting point for the synthesis of various biologically active molecules.[1] This includes the preparation of fluorinated indane derivatives and chalcone-like compounds with potential therapeutic applications, such as anti-inflammatory and antiviral agents.[2][3]

  • Formation of α,β-Unsaturated Ketones: Through reactions such as the Claisen-Schmidt condensation, this compound can be readily converted into 2-arylidene-4-methyl-1-indanones. These α,β-unsaturated ketones are important intermediates for the synthesis of heterocyclic compounds and have been investigated for their potential as photoswitches and inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2]

Experimental Protocols

Synthesis of Methyl 4-methyl-1-fluoroindan-1-carboxylate

This protocol outlines a multi-step synthesis of methyl 4-methyl-1-fluoroindan-1-carboxylate, a fluorinated indane derivative, starting from this compound. The procedure involves olefination, dihydroxylation, oxidative cleavage, esterification, and fluorination steps.

Experimental Workflow:

G start This compound step1 Wittig Reaction (Olefination) start->step1 Ph3PMeBr, t-BuOK step2 Dihydroxylation step1->step2 OsO4, NMO step3 Oxidative Cleavage step2->step3 NaIO4 step4 Esterification step3->step4 H3BO3, MeOH step5 Fluorination step4->step5 Deoxo-fluor end Methyl 4-methyl-1-fluoroindan-1-carboxylate step5->end

Caption: Synthetic pathway for Methyl 4-methyl-1-fluoroindan-1-carboxylate.

Protocol:

Step 1: Olefination of this compound

  • To a solution of this compound (1.0 g, 6.8 mmol) and methyltriphenylphosphonium bromide (4.9 g, 13.7 mmol) in dry THF (50 mL), add a solution of potassium tert-butoxide (1.5 g, 13.4 mmol) in dry THF (50 mL) over 1 hour at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Evaporate approximately half of the THF under reduced pressure.

  • Add water (100 mL) to the residue and extract the aqueous layer with diethyl ether (3 x 80 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude exo-methylene product, which can be used in the next step without further purification.

Step 2-5: Subsequent Transformations

The subsequent steps of dihydroxylation, oxidative cleavage, esterification, and fluorination are carried out according to the procedures described by Koyanagi et al. in Chemical & Pharmaceutical Bulletin, 2014, 62(8), 816-819.

StepKey ReagentsProductYield
DihydroxylationOsO₄, NMO4-Methylindan-1,2-diolGood
Oxidative CleavageNaIO₄2-(2-Methyl-4-acetylphenyl)acetic acid-
EsterificationH₃BO₃, MeOHMethyl 2-(2-methyl-4-acetylphenyl)acetate-
FluorinationDeoxo-fluorMethyl 4-methyl-1-fluoroindan-1-carboxylate-
Synthesis of 2-Benzylidene-4-methyl-1-indanone via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with benzaldehyde to yield 2-benzylidene-4-methyl-1-indanone. This reaction is a classic example of forming α,β-unsaturated ketones.[4]

Reaction Scheme:

G reactant1 This compound product 2-Benzylidene-4-methyl-1-indanone reactant1->product NaOH, Ethanol Room Temperature reactant2 Benzaldehyde reactant2->product

Caption: Claisen-Schmidt condensation of this compound.

Protocol:

  • Dissolve this compound (1.0 g, 6.84 mmol) and benzaldehyde (0.73 g, 6.84 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add an aqueous solution of sodium hydroxide (20% w/v, 5 mL) to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water (100 mL) and acidify with dilute hydrochloric acid until the solution is neutral to litmus paper.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford pure 2-benzylidene-4-methyl-1-indanone.

Reactant 1Reactant 2CatalystSolventReaction TimeProductYield
This compoundBenzaldehydeNaOHEthanol18-24 h2-Benzylidene-4-methyl-1-indanoneTypically >80%
Synthesis of 3,6-Dimethylcholanthrene

This compound is a documented precursor for the synthesis of 3,6-dimethylcholanthrene, a polycyclic aromatic hydrocarbon. The synthesis was reported by Newman and Sujeeth in The Journal of Organic Chemistry, 1984, 49(16), 2841-2843. Due to the unavailability of the full-text experimental details in the searched resources, a detailed protocol cannot be provided at this time. Researchers are directed to the original publication for the specific experimental procedure.

Logical Relationship for Synthesis:

G start This compound intermediate Multi-step synthesis start->intermediate [Newman & Sujeeth, 1984] end 3,6-Dimethylcholanthrene intermediate->end

Caption: Synthetic route to 3,6-Dimethylcholanthrene.

Disclaimer: The protocols provided are for informational purposes and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions. Yields are indicative and may vary depending on the specific reaction conditions and scale.

References

Application Notes and Protocols: 4-Methyl-1-indanone in Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce α,β-unsaturated ketones, commonly known as chalcones. This reaction involves the base- or acid-catalyzed condensation of an aldehyde or ketone bearing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. Derivatives of 2-benzylidene-1-indanone, which are structurally related to chalcones, are of significant interest in medicinal chemistry and drug development due to their anti-inflammatory, and other biological activities. 4-Methyl-1-indanone serves as a valuable starting material in the synthesis of these derivatives, allowing for the introduction of a methyl group on the indanone core, which can influence the pharmacological properties of the final compounds.

This document provides a detailed protocol for the Claisen-Schmidt condensation of this compound with various aromatic aldehydes. It includes a summary of expected yields based on related reactions, a step-by-step experimental procedure, and a visual representation of the reaction workflow.

Data Presentation

The following table summarizes representative yields for the Claisen-Schmidt condensation of 1-indanone with various substituted benzaldehydes. While the specific substrate in these examples is 1-indanone, similar yields can be anticipated for reactions involving this compound. The yield is dependent on the nature of the substituent on the aromatic aldehyde.

EntryAromatic AldehydeCatalystSolventReaction Time (h)Yield (%)
1BenzaldehydeNaOHEthanol18~85-95%
24-MethoxybenzaldehydeNaOHEthanol18~80-90%
34-ChlorobenzaldehydeNaOHEthanol18~80-90%
44-(Dimethylamino)benzaldehydeNaOHEthanol18~70-85%
53,4-DimethoxybenzaldehydeNaOH (catalytic)None (solvent-free)0.25High

Experimental Protocol

This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with a representative aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the selected aromatic aldehyde (1.0 eq.) in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2.5 M).

  • Reaction: Continue stirring the reaction mixture at room temperature for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess NaOH.

  • Isolation of Product: The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the final compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Claisen-Schmidt Condensation Workflow

Claisen_Schmidt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants This compound & Aromatic Aldehyde Mixing Dissolve Reactants in Ethanol Reactants->Mixing Solvent Ethanol Solvent->Mixing Addition Add NaOH Solution Mixing->Addition Stirring Stir at Room Temp (18 hours) Addition->Stirring Quench Pour into Ice Water & Acidify Stirring->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Water & Cold Ethanol Filter->Wash Dry Dry Product Wash->Dry Characterization Spectroscopic Characterization (NMR, MS) Dry->Characterization

Caption: Experimental workflow for the Claisen-Schmidt condensation.

Signaling Pathway of the Claisen-Schmidt Reaction Mechanism

Claisen_Schmidt_Mechanism start Start: this compound + Aromatic Aldehyde enolate Enolate Formation (from this compound) start->enolate Deprotonation nucleophilic_attack Nucleophilic Attack on Aldehyde Carbonyl base Base (NaOH) enolate->nucleophilic_attack Addition alkoxide Tetrahedral Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation of Alkoxide alkoxide->protonation from Solvent aldol_adduct β-Hydroxy Ketone (Aldol Adduct) protonation->aldol_adduct dehydration Dehydration (Elimination of Water) aldol_adduct->dehydration Base-catalyzed product Final Product: 2-Benzylidene-4-methyl-1-indanone dehydration->product

Application Notes and Protocols: Synthesis of 4-Methyl-1-indanone via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 4-methyl-1-indanone, a valuable intermediate in the preparation of various biologically active compounds. The primary synthetic route discussed is the intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid and its derivatives. This document includes the reaction mechanism, a comparison of different catalytic systems, detailed experimental procedures, and relevant data presented in a clear and accessible format.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the intramolecular cyclization of a 3-arylpropanoic acid derivative. The Friedel-Crafts acylation is a robust and widely used method for this transformation, involving the formation of a five-membered ring onto the aromatic core. The choice of starting material, catalyst, and reaction conditions can significantly impact the yield and purity of the final product. This document outlines two primary approaches: the direct cyclization of 3-(p-tolyl)propanoic acid using a strong acid catalyst and a two-step process involving the formation of the corresponding acyl chloride followed by a Lewis acid-catalyzed cyclization.

Reaction Mechanism and Workflow

The intramolecular Friedel-Crafts acylation to produce this compound proceeds via an electrophilic aromatic substitution pathway. The key steps involve the generation of a highly electrophilic acylium ion (or a related activated species), which is then attacked by the electron-rich aromatic ring. Subsequent deprotonation restores the aromaticity and yields the cyclized ketone.

Below are diagrams illustrating the overall reaction, the detailed mechanism, and a general experimental workflow.

G cluster_reactants Starting Material cluster_products Product start 3-(p-tolyl)propanoic acid catalyst Catalyst (e.g., PPA, AlCl₃) start->catalyst end This compound catalyst->end Intramolecular Friedel-Crafts Acylation

Caption: Overall reaction scheme for the synthesis of this compound.

G A 1. Formation of Electrophile (Acylium Ion) B 2. Electrophilic Aromatic Substitution (Attack by Aromatic Ring) A->B Rate-determining step C 3. Deprotonation and Restoration of Aromaticity B->C D Final Product: This compound C->D

Caption: Simplified mechanism of the intramolecular Friedel-Crafts acylation.

G prep Prepare Starting Material (3-(p-tolyl)propanoic acid or acyl chloride) reaction Set up Reaction with Catalyst and Solvent prep->reaction heating Heat and Stir for Specified Time reaction->heating quench Quench the Reaction (e.g., with ice water) heating->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization or Chromatography dry->purify product Obtain Pure This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of reported yields for different methods.

Starting MaterialCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)
3-(p-tolyl)propanoic acidPolyphosphoric Acid (PPA)None80-9030-60 min85-95
3-(p-tolyl)propanoic acidEaton's Reagent (P₂O₅ in CH₃SO₃H)NoneRoom Temp2-4 h~90
3-(p-tolyl)propionyl chlorideAluminum Chloride (AlCl₃)Dichloromethane0 to Room Temp1-2 h80-90
3-(p-tolyl)propionyl chlorideTin(IV) Chloride (SnCl₄)DichloromethaneRoom Temp2-3 h~85

Experimental Protocols

Protocol 1: Cyclization of 3-(p-tolyl)propanoic acid using Polyphosphoric Acid (PPA)

This one-step protocol is often preferred for its simplicity and high yield.

Materials:

  • 3-(p-tolyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Deionized water

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add 3-(p-tolyl)propanoic acid (1 equivalent).

  • Add polyphosphoric acid (approximately 10 times the weight of the carboxylic acid).

  • Heat the mixture with vigorous stirring to 80-90 °C. The mixture should become a homogeneous solution.

  • Maintain the temperature and continue stirring for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with stirring.

  • This will hydrolyze the PPA and precipitate the crude product.

  • Extract the aqueous mixture with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

Protocol 2: Cyclization of 3-(p-tolyl)propionyl chloride using Aluminum Chloride (AlCl₃)

This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acyl chloride.

Step 2a: Preparation of 3-(p-tolyl)propionyl chloride

Materials:

  • 3-(p-tolyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • A few drops of N,N-Dimethylformamide (DMF) (catalytic)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask containing 3-(p-tolyl)propanoic acid (1 equivalent), add thionyl chloride (1.5-2 equivalents) and a catalytic amount of DMF.

  • Heat the mixture to reflux (around 80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 3-(p-tolyl)propionyl chloride, which can be used in the next step without further purification.

Step 2b: Intramolecular Friedel-Crafts Acylation

Materials:

  • 3-(p-tolyl)propionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Hydrochloric acid (1 M)

  • Standard glassware for an inert atmosphere reaction (if required)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-(p-tolyl)propionyl chloride (1 equivalent) in anhydrous dichloromethane to the AlCl₃ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the this compound as described in Protocol 1.

Conclusion

The intramolecular Friedel-Crafts acylation is a highly effective method for the synthesis of this compound. The choice between a direct cyclization with a strong acid like PPA or a two-step approach via the acyl chloride depends on factors such as substrate sensitivity, desired scale, and available reagents. The protocols provided herein offer reliable procedures for obtaining this important synthetic intermediate in high yield. For sensitive substrates or to explore greener alternatives, the use of milder Lewis acids or solid acid catalysts can also be considered.

Application Notes and Protocols: Synthesis of 4-Methyl-1-indanone from 3-(m-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Methyl-1-indanone, a valuable intermediate in pharmaceutical and chemical research. The primary synthetic route described is the intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid. This method offers an efficient pathway to this key structural motif. This guide includes a comprehensive reaction mechanism, a detailed experimental protocol, and data on reaction conditions and expected outcomes.

Introduction

1-Indanone derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules and functional materials. This compound, in particular, serves as a key precursor for various pharmaceutical compounds. The synthesis of this compound is most commonly achieved through the intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid.[1] This reaction involves the cyclization of the carboxylic acid onto the aromatic ring in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[2] The reaction proceeds through the formation of a reactive acylium ion, which then undergoes electrophilic aromatic substitution to form the five-membered ring of the indanone.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from 3-(m-tolyl)propanoic acid proceeds via an intramolecular Friedel-Crafts acylation. The strong acid catalyst, typically polyphosphoric acid (PPA), protonates the carboxylic acid group of the starting material. This is followed by the elimination of a water molecule to generate a highly electrophilic acylium ion. The adjacent aromatic ring then acts as a nucleophile, attacking the acylium ion in an intramolecular electrophilic aromatic substitution reaction. The final step is the deprotonation of the aromatic ring, which re-establishes aromaticity and yields the final product, this compound.

Reaction_Pathway start 3-(m-tolyl)propanoic acid intermediate1 Protonated Carboxylic Acid start->intermediate1 + H+ intermediate2 Acylium Ion Intermediate intermediate1->intermediate2 - H2O product This compound intermediate2->product Intramolecular Electrophilic Aromatic Substitution reagent Polyphosphoric Acid (PPA) reagent->start

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound from 3-(m-tolyl)propanoic acid using polyphosphoric acid as the cyclizing agent.

Materials and Equipment:

  • 3-(m-tolyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Beaker

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 3-(m-tolyl)propanoic acid.

  • Addition of PPA: Carefully add polyphosphoric acid to the flask. The ratio of PPA to the starting material should be approximately 10:1 by weight.

  • Reaction: Heat the mixture with stirring in a preheated oil bath or heating mantle. The reaction temperature is typically maintained between 80-100°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC, typically after 2-4 hours), allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto crushed ice in a beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by either column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization from a suitable solvent such as ethanol or a hexane-ethyl acetate mixture.[2]

Data Presentation

ParameterValue/RangeReference
Starting Material 3-(m-tolyl)propanoic acid-
Reagent Polyphosphoric Acid (PPA)[3]
Reaction Type Intramolecular Friedel-Crafts Acylation[3]
Temperature 80-100 °CGeneral Protocol
Reaction Time 2-4 hoursGeneral Protocol
Product This compound-
Yield 70-85% (typical for similar reactions)[1]
Purification Method Column Chromatography or Recrystallization[2]

Experimental Workflow

The experimental workflow for the synthesis of this compound can be visualized as a series of sequential steps, from reaction setup to the final purified product.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup 1. Reaction Setup: - 3-(m-tolyl)propanoic acid - Polyphosphoric Acid heating 2. Heating and Stirring (80-100°C) setup->heating monitoring 3. TLC Monitoring heating->monitoring quench 4. Quenching with Ice monitoring->quench extract 5. Extraction with DCM quench->extract wash 6. Washing with H2O, NaHCO3, Brine extract->wash dry 7. Drying and Concentration wash->dry purify 8. Column Chromatography or Recrystallization dry->purify final_product This compound purify->final_product Isolated Product

Figure 2: Experimental workflow for the synthesis of this compound.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure adequate mixing.
Decomposition of product.Avoid excessive heating or prolonged reaction times.
Inefficient extraction.Perform multiple extractions. Ensure proper phase separation.
Impure Product Incomplete reaction.Monitor reaction closely with TLC to ensure full conversion of starting material.
Inadequate washing.Ensure thorough washing with sodium bicarbonate to remove acidic impurities.
Inefficient purification.Optimize solvent system for column chromatography or choose a more suitable recrystallization solvent.

Conclusion

The intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid using polyphosphoric acid is a reliable and efficient method for the synthesis of this compound. The protocol provided in this document offers a clear and reproducible procedure for obtaining this important chemical intermediate. By following the detailed steps and considering the troubleshooting guide, researchers can successfully synthesize and purify this compound for their specific research and development needs.

References

Application Notes and Protocols for the Quantification of 4-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Methyl-1-indanone, a versatile chemical intermediate. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to deliver accurate and reproducible results for researchers in drug development and related fields.

Quantitative Analysis of this compound by HPLC-UV

This section details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound. This method is suitable for the determination of the compound's purity and for its quantification in various sample matrices.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

1.2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

1.3. Method Validation Parameters:

The following table summarizes the typical validation parameters for this HPLC-UV method.

ParameterSpecification
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD)
Intraday< 2%
Interday< 3%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Standard Solutions HPLC HPLC-UV Analysis Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC Data Data Acquisition HPLC->Data CalCurve Generate Calibration Curve Data->CalCurve Quantify Quantify this compound Data->Quantify CalCurve->Quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Quantitative Analysis of this compound by GC-MS

This section outlines a Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective quantification of this compound. This method is particularly useful for analyzing complex matrices and for trace-level detection.

Experimental Protocol

2.1. Instrumentation and Analytical Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the following ions: m/z 146 (molecular ion), 131, and 118.[1]

2.2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent. The final concentration should be within the calibration range. An internal standard (e.g., naphthalene-d8) may be added to both standards and samples to improve accuracy.

2.3. Method Validation Parameters:

The following table summarizes the typical validation parameters for this GC-MS method.

ParameterSpecification
Linearity
Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD)
Intraday< 5%
Interday< 7%

Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Standard Solutions GCMS GC-MS Analysis (SIM Mode) Standard->GCMS Sample Sample Extraction Sample->GCMS Data Data Acquisition GCMS->Data CalCurve Generate Calibration Curve Data->CalCurve Quantify Quantify this compound Data->Quantify CalCurve->Quantify

Caption: Workflow for this compound quantification by GC-MS.

Potential Signaling Pathway Interactions of Indanone Derivatives

Indanone derivatives have been investigated for their potential to interact with key enzymes involved in neurodegenerative diseases. While specific data for this compound is limited, the general class of indanones has shown inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase (MAO).

Hypothesized Signaling Pathway Inhibition

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine ACh_Cleft Acetylcholine ACh->ACh_Cleft Release MAO Monoamine Oxidase (MAO) Dopamine Dopamine Dopamine->MAO Degradation AChE Acetylcholinesterase (AChE) ACh_Cleft->AChE Degradation AChR Acetylcholine Receptor ACh_Cleft->AChR Binding Indanone This compound (or derivative) Indanone->MAO Inhibition Indanone->AChE Inhibition

Caption: Potential inhibitory action of indanone derivatives on AChE and MAO.

References

Application Notes and Protocols for the Asymmetric Synthesis of 4-Methyl-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the asymmetric synthesis of 4-methyl-1-indanone derivatives, crucial chiral building blocks in medicinal chemistry and materials science. The methodologies presented focus on achieving high enantioselectivity through various catalytic systems.

Introduction to Asymmetric Synthesis of 1-Indanones

Chiral 1-indanone scaffolds are prevalent in a wide array of biologically active molecules and natural products. The stereochemistry of these compounds is often critical to their pharmacological activity, making their enantioselective synthesis a significant area of research. This document outlines three robust methods for the asymmetric synthesis of 1-indanone derivatives, with a focus on this compound. These methods include rhodium-catalyzed intramolecular 1,4-addition, rhodium-catalyzed isomerization of α-arylpropargyl alcohols, and gold-catalyzed asymmetric protonation of silyl enol ethers. Each method offers distinct advantages in terms of substrate scope, reaction conditions, and the chiral ligands employed.

Method 1: Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition

This method provides an efficient route to chiral 3-aryl-1-indanones through an intramolecular 1,4-addition of a boronic acid derivative onto a chalcone backbone. The use of a simple and commercially available chiral monophosphorus ligand, MonoPhos, makes this an attractive and cost-effective approach.[1][2][3][4]

Signaling Pathway Diagram

G cluster_0 Catalytic Cycle A Arylboronic Acid Derivative C Transmetalation A->C B Rh(I)-MonoPhos Complex B->C D Intramolecular 1,4-Addition (Enantioselective Step) C->D Aryl-Rh(I) Intermediate E Protonolysis D->E E->B Regeneration of Rh(I) Catalyst F Chiral 3-Aryl-1-Indanone E->F G cluster_0 Experimental Workflow A Racemic α-Arylpropargyl Alcohol C Reaction in Anhydrous Solvent A->C B Rh(I) Catalyst with Chiral Bisphosphine Ligand B->C D Isomerization C->D Heat E Work-up and Purification D->E F Chiral β-Indanone E->F G cluster_0 Key Components and Outcome A Silyl Enol Ether of this compound F Enantioselective Protonation A->F B Chiral Au(I) Complex ((R)-BINAP(AuCl)₂) E In Situ Generation of Chiral Brønsted Acid B->E C Silver Salt Activator (AgBF₄) C->E D Protic Additive (e.g., Ethanol) D->E E->F Catalyst G Chiral this compound F->G

References

Catalytic Methods for the Synthesis of 4-Methyl-1-indanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-indanone is a valuable chemical intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and other biologically active compounds. Its rigid, bicyclic structure provides a key scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the catalytic synthesis of this compound, with a focus on intramolecular Friedel-Crafts acylation, a robust and widely employed method.

Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation

The most direct and common route to this compound is the intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid or its derivatives. This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring, promoted by a catalyst. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product.

Below are detailed protocols for two common catalytic systems: Polyphosphoric Acid (PPA) and Aluminum Chloride (AlCl₃).

Method 1: Polyphosphoric Acid (PPA) Catalyzed Cyclization

Polyphosphoric acid is a widely used and effective catalyst for intramolecular Friedel-Crafts acylations. It acts as both a catalyst and a dehydrating agent, facilitating the formation of the acylium ion intermediate required for cyclization.

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 100 g of polyphosphoric acid.

  • Heating: Heat the PPA to 80-90°C on a heating mantle with stirring.

  • Addition of Substrate: To the heated and stirred PPA, add 10 g (0.061 mol) of 3-(m-tolyl)propanoic acid in small portions over 15-20 minutes.

  • Reaction: Continue stirring the reaction mixture at 80-90°C for 1 hour. The mixture will become viscous and may change color.

  • Quenching: After the reaction is complete, allow the mixture to cool to approximately 60°C and then pour it slowly and carefully onto 500 g of crushed ice with vigorous stirring.

  • Extraction: Once all the PPA has been hydrolyzed and the product has precipitated, extract the aqueous mixture with three 100 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them successively with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.

  • Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as petroleum ether to afford this compound as a crystalline solid.

Quantitative Data:

CatalystSubstrateTemperatureReaction TimeYield
PPA3-(m-tolyl)propanoic acid80-90°C1 hourTypically >80%

Reaction Pathway (Friedel-Crafts Acylation):

G cluster_0 Acylium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Deprotonation and Product Formation 3_m_tolylpropanoic_acid 3-(m-tolyl)propanoic acid Acylium_Ion Acylium Ion Intermediate 3_m_tolylpropanoic_acid->Acylium_Ion PPA (H+) Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex Electrophilic Aromatic Substitution 4_Methyl_1_indanone This compound Sigma_Complex->4_Methyl_1_indanone -H+ G cluster_0 Acid Chloride Formation cluster_1 Friedel-Crafts Cyclization cluster_2 Workup and Purification Start 3-(m-tolyl)propanoic acid Step1 React with SOCl₂ Start->Step1 Intermediate 3-(m-tolyl)propionyl chloride Step1->Intermediate Step2 Add to AlCl₃ suspension in dry solvent Intermediate->Step2 Step3 Stir at 0°C to room temperature Step2->Step3 Step4 Quench with ice/HCl Step3->Step4 Step5 Extract, wash, and dry Step4->Step5 Step6 Purify (distillation/recrystallization) Step5->Step6 Product This compound Step6->Product

Application Note: High-Purity Isolation of 4-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the purification of 4-Methyl-1-indanone, a key intermediate in the synthesis of various organic compounds. The primary methods covered are recrystallization and flash column chromatography. This guide includes tabulated data for experimental parameters, safety precautions, and a workflow diagram to ensure reproducible, high-purity results.

Introduction

This compound is a valuable building block in organic synthesis. Its purity is critical for the successful synthesis of downstream target molecules, including pharmacologically active compounds. This application note outlines two robust methods for its purification: recrystallization for moderately impure samples and flash column chromatography for separating complex mixtures.

Physical and Chemical Properties

A summary of the key physical properties of this compound is provided below. These values are critical for handling and for verifying the purity of the final product.

PropertyValueReference
Molecular FormulaC₁₀H₁₀O[1]
Molecular Weight146.19 g/mol [1]
AppearanceWhite to light yellow crystalline powder[2]
Melting Point94-96 °C[1][2]
Boiling Point268.1 °C at 760 mmHg[3]

Experimental Protocols

Method 1: Recrystallization

Recrystallization is an effective technique for purifying solids based on differences in solubility. The crude this compound is dissolved in a hot solvent and allowed to cool, during which the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. Ethanol or a mixture of hexane and ethyl acetate are suitable solvent systems.[4]

Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system (see Table 2). Ethanol is a common choice.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 15-20 mL of ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve full dissolution at the solvent's boiling point. Avoid adding excess solvent.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.[2]

ParameterRecommended Condition
Primary Solvent Ethanol[4]
Alternative Solvent System Hexane-Ethyl Acetate Mixture[4]
Cooling Procedure Slow cooling to room temperature, followed by an ice bath
Method 2: Flash Column Chromatography

For mixtures containing impurities with polarities similar to this compound, flash column chromatography provides superior separation.[5] This technique utilizes a stationary phase (silica gel) and a mobile phase (solvent system) to separate components based on their differential adsorption.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.[6] Add a thin layer of sand on top of the silica to protect the stationary phase.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel column.

  • Elution: Begin elution with the non-polar solvent mixture. Apply gentle air pressure to achieve a steady flow rate.[7]

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.[5] This will sequentially elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL).

  • Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

ParameterRecommended Condition
Stationary Phase Silica Gel (SiO₂)
Mobile Phase (Eluent) Hexane-Ethyl Acetate Gradient (e.g., starting with 5% Ethyl Acetate, gradually increasing to 50%)[5]
Monitoring Method Thin-Layer Chromatography (TLC)

Workflow Visualization

The following diagram illustrates the general workflow for the purification and analysis of this compound.

Purification_Workflow Crude Crude this compound Choice Select Purification Method Crude->Choice Recrystal Recrystallization Choice->Recrystal High initial purity Column Column Chromatography Choice->Column Complex mixture Analysis Purity Assessment (MP, GC-MS, NMR) Recrystal->Analysis Column->Analysis Pure Pure this compound Analysis->Pure

Caption: Purification workflow for this compound.

Purity Assessment

After purification, the identity and purity of this compound should be confirmed using standard analytical techniques:

  • Melting Point Analysis: A sharp melting point within the literature range (94-96 °C) indicates high purity.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight and provides a quantitative measure of purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the purified compound.[4]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles (eyeshields), lab coat, and chemical-resistant gloves.[1]

  • Handle organic solvents with care, avoiding inhalation and skin contact.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information.

References

Application Note: A High-Yield, Scalable Synthesis of 4-Methyl-1-indanone via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-1-indanone is a crucial building block in organic synthesis, serving as a key intermediate in the development of various pharmaceutical compounds and complex organic molecules. Its structure is a feature in compounds with potential applications in medicinal chemistry, including anticancer and anti-inflammatory agents. The development of efficient, high-yield, and scalable synthetic routes to access this indanone is of significant interest. This application note details a robust and optimized protocol for the synthesis of this compound via the intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid.

Principle and Methodology Overview

The most direct and common method for preparing 1-indanones is the intramolecular Friedel-Crafts cyclization of 3-arylpropanoic acids. This reaction involves the formation of a reactive acylium ion intermediate from the carboxylic acid precursor in the presence of a strong acid catalyst. The acylium ion then undergoes an intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone.

This protocol utilizes Polyphosphoric Acid (PPA) as the catalyst and reaction medium, which consistently provides high yields for this transformation. The overall workflow is straightforward, involving heating the substrate in PPA, followed by a simple aqueous workup and purification.

I. Synthesis Pathway and Experimental Workflow

The synthesis proceeds via a well-established intramolecular Friedel-Crafts acylation mechanism. The key transformation and the laboratory procedure are outlined below.

ReactionPathway cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product Start 3-(m-tolyl)propanoic acid Intermediate Acylium Ion Intermediate Start->Intermediate Polyphosphoric Acid (PPA) Heat (Δ) Product This compound Intermediate->Product Intramolecular Electrophilic Aromatic Substitution

Figure 1. Reaction pathway for the synthesis of this compound.

ExperimentalWorkflow A 1. Reagent Preparation - Add 3-(m-tolyl)propanoic acid to PPA B 2. Reaction - Heat mixture to 90-100°C - Stir for 30-60 minutes A->B C 3. Quenching & Workup - Cool reaction - Pour onto crushed ice - Stir until PPA hydrolyzes B->C D 4. Extraction - Extract with an organic solvent (e.g., Ethyl Acetate) C->D E 5. Washing & Drying - Wash organic layer with NaHCO3 and brine - Dry over Na2SO4 D->E F 6. Purification - Concentrate under reduced pressure - Recrystallize from a suitable solvent E->F G 7. Analysis - Obtain final product, this compound - Characterize (NMR, MP, Yield) F->G

Figure 2. General experimental workflow for the synthesis of this compound.

II. Experimental Protocol

This protocol describes the synthesis of this compound from 3-(m-tolyl)propanoic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3-(m-tolyl)propanoic acid≥98%Sigma-AldrichStarting material
Polyphosphoric Acid (PPA)115% P₂O₅ basisSigma-AldrichCatalyst and solvent
Crushed IceN/ALab-preparedFor quenching
Ethyl Acetate (Et

Application Notes and Protocols for the Synthesis of 4-Methyl-1-indanone via Nazarov Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-Methyl-1-indanone, a valuable building block in medicinal chemistry and materials science. The primary focus is on the application of the Nazarov cyclization, a powerful method for the construction of cyclopentenone rings, which form the core of the indanone structure.

Introduction

1-Indanone derivatives are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The synthesis of specifically substituted indanones, such as this compound, is of significant interest for the development of new therapeutic agents and advanced materials. The Nazarov cyclization, an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone, offers a convergent and efficient route to these important molecules.[1] This document outlines the mechanistic principles, experimental protocols, and relevant data for the synthesis of this compound.

Reaction Mechanism and Pathway

The Nazarov cyclization is typically promoted by strong Lewis or Brønsted acids. The reaction proceeds through the formation of a pentadienyl cation from a divinyl ketone precursor. This intermediate then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation, which subsequently eliminates a proton to yield the cyclopentenone product.[1]

While a direct Nazarov cyclization of a divinyl ketone is the classical approach, the synthesis of indanones often involves an intramolecular Friedel-Crafts-type reaction that proceeds through a similar cyclization mechanism. A common and direct method for synthesizing this compound is the intramolecular cyclization of 3-(m-tolyl)propanoic acid, often facilitated by polyphosphoric acid (PPA).[1] This reaction, while formally a Friedel-Crafts acylation, involves a Nazarov-type electrocyclization of the protonated α,β-unsaturated ketone intermediate formed in situ.

The general workflow for the synthesis of this compound can be visualized as follows:

G cluster_0 Precursor Synthesis cluster_1 Nazarov Cyclization (via Friedel-Crafts) cluster_2 Product Formation Precursor 3-(m-tolyl)propanoic acid Reaction Polyphosphoric Acid (PPA) Precursor->Reaction Reactant Intermediate Acylium Ion Intermediate Reaction->Intermediate Forms Product This compound Intermediate->Product Cyclizes to Purification Purification (e.g., Column Chromatography) Product->Purification Crude Product

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of indanones via intramolecular acylation, which proceeds through a Nazarov-type cyclization.

Protocol 1: Synthesis of this compound using Polyphosphoric Acid (PPA)

This protocol describes the intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid to yield this compound.

Materials:

  • 3-(m-tolyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(m-tolyl)propanoic acid.

  • Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).

  • Heat the mixture with stirring in an oil bath at 80-100 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash them with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative and qualitative data for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 24644-78-8[1]
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol [1]
Appearance Off-white crystalline solid
Melting Point 94-96 °C[2]
Table 2: Spectroscopic Data for this compound
Technique Data
¹H NMR The aromatic protons typically appear as complex multiplets in the downfield region of the spectrum. The aliphatic protons of the five-membered ring and the methyl group protons resonate at higher fields (upfield).[1]
¹³C NMR Characteristic peaks for the carbonyl carbon (around 205 ppm), aromatic carbons, and aliphatic carbons of the indanone core and methyl group are observed.
IR Spectroscopy A strong absorption band corresponding to the C=O stretching of the ketone is typically observed around 1700 cm⁻¹.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) at m/z 146. Common fragmentation pathways involve the loss of CO (m/z 118) and C₂H₄ (m/z 118).[1]

Signaling Pathways and Logical Relationships

The Nazarov cyclization mechanism involves a series of well-defined steps, as illustrated in the following diagram. This diagram outlines the key intermediates and transformations from the divinyl ketone precursor to the final cyclopentenone product.

G Start Divinyl Ketone PentadienylCation Pentadienyl Cation Start->PentadienylCation Coordination LewisAcid Lewis/Brønsted Acid LewisAcid->PentadienylCation Electrocyclization 4π Conrotatory Electrocyclization PentadienylCation->Electrocyclization OxyallylCation Oxyallyl Cation Electrocyclization->OxyallylCation Elimination Proton Elimination OxyallylCation->Elimination Product Cyclopentenone (this compound) Elimination->Product

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Methyl-1-indanone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the palladium-catalyzed synthesis of 4-Methyl-1-indanone analogs, compounds of significant interest in medicinal chemistry due to their therapeutic potential. This document outlines key synthetic methodologies, presents relevant quantitative data, and includes detailed experimental protocols. Furthermore, it visualizes the proposed mechanisms of action and experimental workflows.

Introduction to this compound Analogs

The indanone scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[1] Analogs of this compound have garnered attention for their potential as inhibitors of key enzymes implicated in neurodegenerative disorders, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[2][3] The development of efficient synthetic routes to access a diverse range of these analogs is crucial for structure-activity relationship (SAR) studies and the identification of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions, including the Heck reaction, carbonylative cyclization, and α-arylation, have emerged as powerful tools for the construction of the indanone framework.[4][5][6]

Biological Activity of this compound Analogs

Derivatives of 1-indanone have shown significant inhibitory activity against acetylcholinesterase and monoamine oxidase, both of which are key targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.

Below is a summary of the AChE inhibitory activity of various indanone derivatives.

Compound IDStructureAChE IC₅₀ (µM)Reference
5c meta-substituted aminopropoxy benzylidene indanone0.12[3]
7b para-substituted aminopropoxy benzyl indanoneNot specified for AChE, potent BChE inhibitor[3]
6a piperidine-linked indanone0.0018[7]
54 Indanone derivative14.06[8]
56 Indanone derivative12.30[8]
59 Indanone derivative14.06[8]
64 Indanone derivative12.01[8]
Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[2] MAO-B inhibitors are of particular interest for the treatment of Parkinson's disease as they prevent the breakdown of dopamine in the brain.

The following table summarizes the MAO-B inhibitory activity of selected indanone derivatives.

Compound IDStructureMAO-B IC₅₀ (µM)Selectivity (MAO-A/MAO-B)Reference
C6-substituted indanonesGeneral0.001 - 0.030Selective for MAO-B[2]
3f (E)-5-((4-bromobenzyl)oxy)-2-(4-(3-(piperidin-1-yl)propoxy)benzylidene)-2,3-dihydro-1H-inden-1-one0.276>36[9]
3e Isomer of 3f0.232 (after preincubation)Not specified[9]
3d Indanone derivative0.541 (after preincubation)Not specified[9]
7 4-chromanone derivative7.26Not specified[10]
4d 1-tetralone derivative7.83Not specified[10]

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of this compound analogs as enzyme inhibitors.

Acetylcholinesterase_Inhibition Acetylcholinesterase (AChE) Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ACh_vesicle Acetylcholine (ACh) in Vesicle Acetyl_CoA->ACh_vesicle Synthesis via ChAT Choline Choline Choline->ACh_vesicle ChAT Choline Acetyltransferase (ChAT) ACh_synapse Acetylcholine (ACh) ACh_vesicle->ACh_synapse Release ACh_synapse->Choline Hydrolysis by AChE AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding AChE Acetylcholinesterase (AChE) Indanone_Analog This compound Analog Indanone_Analog->AChE Inhibition Signal_Transduction Signal Transduction AChR->Signal_Transduction Activation

Caption: Inhibition of Acetylcholinesterase by this compound Analogs.

Monoamine_Oxidase_Inhibition Monoamine Oxidase (MAO) Inhibition Pathway cluster_presynaptic_mao Presynaptic Neuron cluster_synaptic_cleft_mao Synaptic Cleft cluster_postsynaptic_mao Postsynaptic Neuron Dopamine_vesicle Dopamine in Vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_cytosol Dopamine (Cytosol) MAO_B Monoamine Oxidase B (MAO-B) Dopamine_cytosol->MAO_B Substrate DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Metabolism Indanone_Analog_MAO This compound Analog Indanone_Analog_MAO->MAO_B Inhibition Dopamine_synapse->Dopamine_cytosol Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binding Signal_Transduction_MAO Signal Transduction Dopamine_Receptor->Signal_Transduction_MAO Activation

Caption: Inhibition of Monoamine Oxidase B by this compound Analogs.

Experimental Protocols

General Procedure 1: Intramolecular Heck Reaction

This protocol is based on the general principles of the intramolecular Heck reaction for the synthesis of cyclic compounds.[4][6] The starting material would be a suitably substituted 3-(m-tolyl)propenoyl halide or triflate.

Reaction Scheme:

3-(m-tolyl)propenoyl chloride --(Pd catalyst, base)--> this compound

Materials:

  • 3-(m-tolyl)propenoyl chloride (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • Acetonitrile (MeCN), anhydrous (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate and triphenylphosphine.

  • Add anhydrous acetonitrile and stir the mixture at room temperature for 10 minutes until the catalyst is dissolved.

  • Add 3-(m-tolyl)propenoyl chloride and triethylamine to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

General Procedure 2: Palladium-Catalyzed Carbonylative Cyclization

This method involves the palladium-catalyzed reaction of an aryl halide with an alkene and carbon monoxide to construct the indanone ring system.[11][12][13][14]

Reaction Scheme:

1-Iodo-3-methyl-2-(prop-1-en-2-yl)benzene + CO --(Pd catalyst, base)--> 4,6-Dimethyl-1-indanone

Materials:

  • 1-Iodo-3-methyl-2-(prop-1-en-2-yl)benzene (1.0 mmol)

  • Palladium(II) chloride (PdCl₂, 0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%)

  • Sodium acetate (NaOAc, 2.0 mmol)

  • Dimethylformamide (DMF), anhydrous (10 mL)

  • Carbon monoxide (CO) balloon

Procedure:

  • In a two-necked flask equipped with a CO balloon, add 1-Iodo-3-methyl-2-(prop-1-en-2-yl)benzene, palladium(II) chloride, triphenylphosphine, and sodium acetate.

  • Evacuate and backfill the flask with carbon monoxide three times.

  • Add anhydrous dimethylformamide via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired indanone product.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound analogs.

Experimental_Workflow General Workflow for Synthesis and Evaluation Start Starting Materials (e.g., 3-methylphenyl derivative) Synthesis Palladium-Catalyzed Synthesis (e.g., Heck, Carbonylation) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening (AChE/MAO Inhibition Assays) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50 Determination, SAR) Biological_Screening->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

Caption: A generalized workflow from synthesis to lead optimization.

Conclusion

Palladium-catalyzed reactions offer versatile and efficient pathways for the synthesis of this compound analogs. These compounds exhibit promising inhibitory activities against key neurological targets, making them valuable candidates for further investigation in drug discovery programs. The provided protocols and data serve as a foundational resource for researchers in this field. Further optimization of reaction conditions and exploration of substrate scope will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Polycyclic Aromatic Hydrocarbons from 4-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polycyclic aromatic hydrocarbons (PAHs) using 4-Methyl-1-indanone as a starting material. The methodologies outlined are based on established organic chemistry principles and aim to guide researchers in the preparation of complex aromatic systems, which are of significant interest in materials science and drug development.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing two or more fused aromatic rings. Their unique electronic and photophysical properties make them valuable in the development of organic electronics, fluorescent probes, and as scaffolds for medicinal chemistry. 1-Indanone and its derivatives are versatile building blocks in organic synthesis. Specifically, this compound offers a readily available starting point for the construction of more complex, multi-ring aromatic systems.

This document details a multi-step synthetic pathway to a substituted benzo[a]fluorene, a polycyclic aromatic hydrocarbon, starting from this compound. The synthesis involves an initial aldol condensation to extend the carbon framework, followed by reduction, dehydration, and a final aromatization step.

Overall Synthetic Pathway

The synthesis of 7-methyl-11H-benzo[a]fluorene from this compound is proposed to proceed through the following four key steps:

G A This compound B Step 1: Aldol Condensation (Claisen-Schmidt) A->B Benzaldehyde, NaOH C 2-Benzylidene-4-methyl-1-indanone B->C D Step 2: Reduction C->D NaBH4, Methanol E 2-Benzylidene-4-methyl-2,3-dihydro-1H-inden-1-ol D->E F Step 3: Dehydration E->F p-TsOH, Toluene G 7-Methyl-11,12-dihydro-10H-benzo[a]fluorene F->G H Step 4: Aromatization (Dehydrogenation) G->H Pd/C, Heat I 7-Methyl-11H-benzo[a]fluorene H->I

Caption: Proposed synthetic workflow for 7-Methyl-11H-benzo[a]fluorene.

Experimental Protocols and Data

Step 1: Synthesis of 2-Benzylidene-4-methyl-1-indanone (Claisen-Schmidt Condensation)

This step involves the base-catalyzed condensation of this compound with benzaldehyde.[1]

Reaction Scheme:

G Indanone This compound Plus1 + Indanone->Plus1 Benzaldehyde Benzaldehyde Plus1->Benzaldehyde Arrow -> Benzaldehyde->Arrow Product 2-Benzylidene-4-methyl-1-indanone Arrow->Product Conditions NaOH, Ethanol Reflux

Caption: Claisen-Schmidt condensation of this compound.

Protocol:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of this compound and 7.9 mL of benzaldehyde in 100 mL of absolute ethanol.

  • To this solution, add a solution of 5.0 g of sodium hydroxide in 10 mL of water dropwise with stirring.

  • After the addition is complete, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL) and then with water (2 x 20 mL).

  • Recrystallize the crude product from ethanol to afford pure 2-Benzylidene-4-methyl-1-indanone.

Data Table:

ParameterValue
Starting MaterialThis compound
ReagentBenzaldehyde
CatalystSodium Hydroxide
SolventEthanol
Reaction Time4 hours
Reaction TemperatureReflux
Expected Yield85-95%
AppearancePale yellow solid
Step 2: Synthesis of 2-Benzylidene-4-methyl-2,3-dihydro-1H-inden-1-ol (Reduction)

The carbonyl group of the aldol product is selectively reduced to a hydroxyl group.

Reaction Scheme:

G Start 2-Benzylidene-4-methyl-1-indanone Arrow -> Start->Arrow Product 2-Benzylidene-4-methyl-2,3-dihydro-1H-inden-1-ol Arrow->Product Conditions 1. NaBH4, Methanol 2. H3O+ workup

Caption: Reduction of the indanone derivative.

Protocol:

  • Suspend 10.0 g of 2-Benzylidene-4-methyl-1-indanone in 150 mL of methanol in a 500 mL round-bottom flask.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Add 1.6 g of sodium borohydride portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition, stir the reaction mixture at room temperature for 3 hours.

  • Quench the reaction by the slow addition of 50 mL of 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

Data Table:

ParameterValue
Starting Material2-Benzylidene-4-methyl-1-indanone
ReagentSodium Borohydride
SolventMethanol
Reaction Time3 hours
Reaction Temperature0 °C to Room Temperature
Expected Yield90-98%
AppearanceWhite to off-white solid
Step 3: Synthesis of 7-Methyl-11,12-dihydro-10H-benzo[a]fluorene (Dehydration)

The secondary alcohol is dehydrated to form a new carbon-carbon double bond, leading to a cyclized product.

Reaction Scheme:

G Start 2-Benzylidene-4-methyl-2,3-dihydro-1H-inden-1-ol Arrow -> Start->Arrow Product 7-Methyl-11,12-dihydro-10H-benzo[a]fluorene Arrow->Product Conditions p-TsOH, Toluene Reflux (Dean-Stark)

Caption: Acid-catalyzed dehydration and cyclization.

Protocol:

  • In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve 10.0 g of 2-Benzylidene-4-methyl-2,3-dihydro-1H-inden-1-ol in 150 mL of toluene.

  • Add 0.5 g of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Data Table:

ParameterValue
Starting Material2-Benzylidene-4-methyl-2,3-dihydro-1H-inden-1-ol
Catalystp-Toluenesulfonic acid
SolventToluene
Reaction Time4-6 hours
Reaction TemperatureReflux
Expected Yield75-85%
AppearanceYellowish oil or low-melting solid
Step 4: Synthesis of 7-Methyl-11H-benzo[a]fluorene (Aromatization)

The final step is the dehydrogenation of the dihydro-benzo[a]fluorene to the fully aromatic PAH.

Reaction Scheme:

G Start 7-Methyl-11,12-dihydro-10H-benzo[a]fluorene Arrow -> Start->Arrow Product 7-Methyl-11H-benzo[a]fluorene Arrow->Product Conditions 10% Pd/C, Diphenyl ether 250 °C

Caption: Dehydrogenation to the final PAH.

Protocol:

  • In a 100 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, combine 5.0 g of 7-Methyl-11,12-dihydro-10H-benzo[a]fluorene and 0.5 g of 10% palladium on charcoal in 50 mL of diphenyl ether.

  • Heat the mixture to 250 °C under a slow stream of nitrogen for 8 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 100 mL of toluene and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with additional toluene (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to remove the toluene.

  • The diphenyl ether can be removed by vacuum distillation to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/toluene mixture).

Data Table:

ParameterValue
Starting Material7-Methyl-11,12-dihydro-10H-benzo[a]fluorene
Catalyst10% Palladium on Charcoal
SolventDiphenyl ether
Reaction Time8 hours
Reaction Temperature250 °C
Expected Yield60-75%
AppearanceCrystalline solid

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.

  • Toluene and diphenyl ether are flammable and have associated health risks. Avoid inhalation and skin contact.

  • PAHs are potentially carcinogenic and should be handled with appropriate precautions.

Characterization

The identity and purity of all synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • Melting Point Analysis

References

Troubleshooting & Optimization

Technical Support Center: 4-Methyl-1-indanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 4-Methyl-1-indanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the potential side reactions?

The most common and direct synthesis of this compound is the intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid. This reaction is typically promoted by strong acids like polyphosphoric acid (PPA) or Lewis acids such as aluminum chloride (AlCl₃)[1]. The primary reaction involves the formation of an acylium ion intermediate which then attacks the aromatic ring to form the five-membered ring of the indanone.

Potential side reactions can include:

  • Polymerization: Under strongly acidic conditions, the starting material or product can polymerize, leading to a complex mixture of high molecular weight species and reducing the overall yield.

  • Intermolecular acylation: Instead of cyclizing, the acylium ion could react with another molecule of 3-(m-tolyl)propanoic acid, leading to dimeric or oligomeric byproducts.

  • Incomplete reaction: If the reaction conditions (temperature, time, acid strength) are not optimal, the starting material may not be fully consumed.

Q2: I've observed an unexpected peak in my NMR spectrum. What could be a common byproduct in a similar indanone synthesis?

In syntheses of substituted indanones, the formation of regioisomers is a common issue. For instance, in the synthesis of 5,6-dimethoxy-2-methyl-1-indanone, the regioisomer 6,7-dimethoxy-2-methyl-1-indanone was identified as a byproduct[2]. While the specific regioisomer for this compound would differ, this highlights the possibility of alternative cyclization positions on the aromatic ring, especially if activating or deactivating groups are present.

Another documented side product in a related indanone synthesis using Meldrum's acid was identified as the alkylidene Meldrum's acid, a Knoevenagel condensation intermediate[2]. Although the starting materials are different for the direct synthesis of this compound, it underscores the possibility of condensation byproducts.

Q3: My reaction yield is significantly lower than expected. What are the common causes and how can I troubleshoot this?

Low yields in the synthesis of this compound can be attributed to several factors:

  • Suboptimal Reaction Conditions: The temperature and reaction time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Acid Catalyst Quality: The strength and purity of the acid catalyst (e.g., PPA, AlCl₃) are paramount for efficient cyclization. An old or improperly stored catalyst may have reduced activity.

  • Presence of Water: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Inefficient Purification: The desired product might be lost during the workup and purification steps. Recrystallization is a common method for purifying this compound, and the choice of solvent is critical for obtaining high recovery[2]. Column chromatography can also be employed for purification[3].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reactionMonitor the reaction with TLC until the starting material is consumed. Consider increasing the reaction time or temperature incrementally.
Deactivated catalystUse a fresh batch of high-purity acid catalyst. Ensure anhydrous conditions are maintained throughout the experiment.
Product loss during workupOptimize the extraction and purification steps. For recrystallization, perform small-scale trials to find the optimal solvent system that maximizes crystal formation and minimizes solubility of the product at low temperatures.
Presence of Multiple Spots on TLC Formation of byproductsIsolate the major byproduct(s) using column chromatography for characterization.
Starting material remainingSee "Incomplete reaction" above.
Oily or Impure Product after Recrystallization Presence of a regioisomeric byproductRegioisomers can sometimes have different physical properties. For example, an oily regioisomer was separated from a crystalline desired product by recrystallization in a similar synthesis[2]. Consider alternative recrystallization solvents or column chromatography.
Incomplete removal of acidic residueEnsure thorough washing of the organic layer with a base (e.g., saturated NaHCO₃ solution) during the workup to remove any residual acid catalyst[3].

Experimental Protocols

Protocol 1: Identification of Byproducts by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Isolate the byproduct of interest using flash column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane)[3]. Dry the isolated fraction under vacuum to remove all solvent. Dissolve a few milligrams of the purified byproduct in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. Compare the chemical shifts, integration values, and coupling constants to the known spectrum of this compound and the starting material. The presence of unexpected aromatic signals or aliphatic protons could indicate a byproduct. For example, an alkylidene Meldrum's acid byproduct in a related synthesis showed characteristic singlets for the gem-dimethyl and methoxy groups, and distinct aromatic signals[2].

  • ¹³C NMR Analysis: Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments. This can help in identifying isomeric byproducts or compounds with different carbon skeletons.

Protocol 2: Identification of Byproducts by Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the purified byproduct in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for ESI-MS).

  • Mass Analysis: Acquire a mass spectrum. The molecular ion peak (M⁺) will provide the molecular weight of the byproduct. This can be used to deduce its molecular formula and compare it with potential side products. High-resolution mass spectrometry (HRMS) can provide the exact mass, further aiding in formula determination[3].

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product 3-(m-tolyl)propanoic acid 3-(m-tolyl)propanoic acid Friedel-Crafts Acylation Friedel-Crafts Acylation 3-(m-tolyl)propanoic acid->Friedel-Crafts Acylation PPA or AlCl3 This compound This compound Friedel-Crafts Acylation->this compound

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Troubleshooting_Workflow start Experiment Complete check_yield Check Yield and Purity (TLC, NMR) start->check_yield is_ok Acceptable? check_yield->is_ok end Product Obtained is_ok->end Yes troubleshoot Troubleshoot is_ok->troubleshoot No low_yield Low Yield troubleshoot->low_yield impure Impure Product troubleshoot->impure optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) low_yield->optimize_conditions optimize_purification Optimize Purification (Recrystallization, Chromatography) impure->optimize_purification identify_byproduct Isolate and Identify Byproduct (NMR, MS) optimize_purification->identify_byproduct

Caption: Troubleshooting workflow for this compound synthesis.

References

4-Methyl-1-indanone Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis and scale-up of 4-Methyl-1-indanone. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and what are their limitations?

The most direct and common method for preparing this compound is the intramolecular Friedel-Crafts acylation.[1] This cornerstone reaction typically involves the cyclization of 3-(m-tolyl)propanoic acid or its corresponding acid chloride.[1] While effective, traditional methods relying on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) present several challenges, including the difficulty of precursor preparation, issues with product isolation, and limited functional group compatibility.[2] Furthermore, these methods often generate significant waste and can have low yields and long reaction times.[3]

Alternative methods include:

  • Nazarov Cyclization: A powerful method for synthesizing cyclopentenones, including indanones.[1]

  • Transition-Metal-Catalyzed Annulations: Recent advances have utilized transition metals to construct the 1-indanone core.

  • "Green" Chemistry Approaches: Microwave-assisted synthesis and the use of catalysts like metal triflates in ionic liquids have been explored to create more environmentally benign processes.[4][5]

Q2: What are the main challenges when scaling up the synthesis of this compound?

Scaling up the synthesis, particularly via Friedel-Crafts acylation, introduces several challenges:

  • Reagent Stoichiometry: Traditional methods often require stoichiometric or excess amounts of Lewis acids, which is costly and generates large volumes of acidic waste upon workup.

  • Exothermic Reactions: Friedel-Crafts reactions can be highly exothermic, requiring careful thermal management to prevent runaway reactions and the formation of by-products.

  • Workup and Purification: Quenching large quantities of Lewis acids is hazardous. The subsequent purification can be complicated by the formation of regioisomers and other impurities that may be difficult to separate on a large scale.[2]

  • Solvent Handling: Many procedures use halogenated solvents like dichloromethane, which are subject to environmental and safety regulations.

Q3: How can the formation of regioisomers be controlled during synthesis?

The formation of unwanted regioisomers is a common issue. For instance, in related syntheses, different solvents have been shown to significantly influence the product ratio. One study found that using nitromethane as a solvent gave optimal selectivity, yielding the desired product over its regioisomer in a >20:1 ratio.[2] In contrast, solvents like acetonitrile, toluene, and chlorobenzene resulted in lower selectivity.[2] The choice of catalyst and reaction temperature can also play a critical role in directing the acylation to the desired position on the aromatic ring.

Q4: Are there more sustainable or "greener" alternatives to traditional Lewis acid catalysts?

Yes, research has focused on developing more environmentally friendly catalysts. Zeolites, which are microporous aluminosilicate minerals, have emerged as promising heterogeneous catalysts for Friedel-Crafts acylations.[1] Additionally, microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by metal triflates in triflate-anion-containing ionic liquids has been reported as an effective green chemistry approach.[4] This method allows for good yields, and the catalyst can often be recovered and reused.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem: Low or No Product Yield

  • Possible Cause 1: Inactive Catalyst/Reagents. Lewis acid catalysts like AlCl₃ are moisture-sensitive and can be deactivated by ambient humidity. Starting materials may also be of insufficient purity.

  • Solution: Ensure all reagents are anhydrous and of high purity. Use freshly opened or properly stored Lewis acids. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Inefficient Reaction Conditions. The reaction time, temperature, or catalyst loading may be insufficient for complete conversion.

  • Solution: Optimize the reaction conditions. For microwave-assisted synthesis, increasing the temperature from 80°C to 110°C can significantly shorten the reaction time.[5] For traditional methods, increasing the equivalents of the catalyst or extending the reaction time may improve conversion.[5]

  • Possible Cause 3: By-product Formation. The reaction may be producing undesired side products, such as regioisomers or auto-condensation products.[6]

  • Solution: Analyze the crude reaction mixture using techniques like TLC, GC-MS, or NMR to identify major by-products. Adjusting the solvent system, as noted in the FAQs, can dramatically improve regioselectivity.[2]

Problem: Product is Contaminated with an Oily Impurity

  • Possible Cause: Formation of a Regioisomer. The undesired regioisomer of the target product may be an oil at room temperature, making separation from the solid desired product difficult by simple filtration.[2]

  • Solution: Recrystallization is a highly effective method for purification. The desired this compound is a crystalline solid, while the oily isomer will remain in the mother liquor, allowing for efficient separation.[2] Flash column chromatography is another viable purification method.[2]

Problem: Difficult Product Isolation and Workup

  • Possible Cause: Inefficient Quenching and Extraction. The workup procedure for Friedel-Crafts reactions involves quenching the Lewis acid, typically with ice water, which can be a vigorous process.[7] Incomplete neutralization or extraction can lead to product loss or contamination.

  • Solution: The reaction mixture should be poured slowly onto ice water with vigorous stirring to manage the exotherm.[7] The organic layer must be thoroughly washed, typically with a dilute acid solution followed by a dilute base solution (e.g., sodium bicarbonate), to remove all catalyst residues and unreacted acidic precursors.[7] Ensure phase separation is clean during extraction.

Data and Protocols

Comparison of Reaction Conditions for Indanone Synthesis

The following table summarizes data from a study on the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl) propionic acid, illustrating the impact of different conditions and technologies.

EntryMethodCatalyst (Equivalents)SolventTemperature (°C)Time (min)Yield (%)
1ConventionalTriflic Acid (6)CH₂Cl₂Room Temp144061
2MicrowaveTriflic Acid (3)CH₂Cl₂8060>99
3MicrowaveTriflic Acid (3)CH₂Cl₂11030>99
4UltrasoundTriflic Acid (10)CH₂Cl₂4060>99

Table adapted from a study on non-conventional synthesis methodologies.[5]

General Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is a generalized procedure based on common laboratory practices for the synthesis of indanones.

  • Reagent Preparation: Suspend the Lewis Acid (e.g., aluminum chloride, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere. Cool the suspension in an ice bath (0°C).

  • Addition of Precursor: Dissolve the starting material (e.g., 3-(m-tolyl)propionyl chloride, 1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled Lewis acid suspension over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature overnight or until TLC/GC analysis indicates the consumption of the starting material.[7]

  • Workup (Quenching): Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and water with vigorous stirring.[7]

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with a 5 wt% hydrochloric acid solution, a 2 wt% sodium bicarbonate solution, and finally with water.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]

  • Purification: Purify the crude material by recrystallization from an appropriate solvent system or by flash column chromatography to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Starting Materials (3-(m-tolyl)propanoic acid, Thionyl Chloride) cyclization Intramolecular Friedel-Crafts Acylation (Lewis Acid Catalyst) start->cyclization quench Quenching (Ice Water) cyclization->quench extract Extraction & Washing quench->extract purify Recrystallization or Chromatography extract->purify product Final Product (this compound) purify->product

troubleshooting_guide start Low Product Yield cause1 Inactive Catalyst or Reagents? start->cause1 cause2 Sub-optimal Conditions? start->cause2 cause3 By-product Formation? start->cause3 sol1 Use Anhydrous Reagents Under Inert Atmosphere cause1->sol1 sol2 Optimize Time, Temp, or Catalyst Loading cause2->sol2 sol3 Analyze Crude Mixture (NMR, GC-MS) Adjust Solvent/Catalyst cause3->sol3

References

Avoiding regioisomer formation in 4-Methyl-1-indanone synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Methyl-1-indanone Synthesis

Welcome to the technical support center for synthetic chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of this compound, with a specific focus on avoiding the formation of the common regioisomer, 6-Methyl-1-indanone.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of this compound and 6-Methyl-1-indanone in my reaction?

A1: The formation of a regioisomeric mixture is a common outcome in the synthesis of this compound, especially when using classical methods like the intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid or its corresponding acyl chloride.[1] The methyl group on the aromatic ring is an ortho-, para-director for electrophilic aromatic substitution. During the cyclization step, the electrophilic acylium ion can attack the aromatic ring at two possible positions: ortho to the methyl group (C4 position) to yield the desired this compound, or para to the methyl group (C6 position) to yield the undesired 6-Methyl-1-indanone. The ratio of these two products is highly dependent on the reaction conditions.

Q2: How can I control the reaction to favor the formation of this compound?

A2: Controlling the regioselectivity is key to a successful synthesis. Several factors can be adjusted to favor the formation of the 4-methyl isomer over the 6-methyl isomer:

  • Choice of Acid Catalyst: The type and concentration of the acid used for cyclization can significantly influence the isomer ratio. Polyphosphoric acid (PPA) is a common reagent, and its P₂O₅ content can alter the reaction pathway.[2][3] PPA with a high P₂O₅ content tends to favor the formation of the isomer where the electron-donating group (methyl) is ortho or para to the carbonyl group (the 6-methyl isomer in this case), whereas PPA with a lower P₂O₅ content can promote the formation of the meta-substituted product (the 4-methyl isomer).[2]

  • Lewis Acids & Solvents: In Friedel-Crafts reactions, the choice of Lewis acid and solvent is critical. For instance, using nitromethane as a solvent has been shown to provide optimal selectivity for the desired isomer in similar systems.[4]

  • Heterogeneous Catalysts: Zeolites have emerged as promising catalysts for Friedel-Crafts acylations, often enhancing regioselectivity towards a specific isomer due to the shape-selective nature of their microporous structure.[5][6]

Q3: What are some alternative synthetic routes that offer better regioselectivity?

A3: While intramolecular Friedel-Crafts acylation is the most direct route, other methods can provide better control.[1] For example, multi-step synthetic sequences that install functional groups at specific positions prior to cyclization can dictate the final regiochemistry. Another approach is the Nazarov cyclization, which involves the acid-catalyzed ring closure of a divinyl ketone and can offer a different regiochemical outcome based on the precursor's structure.[1][7]

Q4: A mixture of isomers was formed. How can I separate this compound from 6-Methyl-1-indanone?

A4: Separating these regioisomers can be challenging due to their similar physical properties.[2]

  • Fractional Crystallization: If one isomer is solid and the other is an oil at a specific temperature, fractional crystallization can be an effective method of separation.[4]

  • Chromatography: Column chromatography on silica gel is a standard method for separating isomers. A careful selection of the eluent system is required to achieve good separation.[4] High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative-scale separations.

Troubleshooting Guide

Issue EncounteredProbable CauseSuggested Solution
Low overall yield of indanone products. Incomplete reaction or deactivation of the catalyst.Ensure all reagents and glassware are anhydrous, as moisture can deactivate Lewis acid catalysts like AlCl₃.[8] Consider increasing the reaction time or temperature, but monitor for potential side product formation.
High proportion of the undesired 6-Methyl-1-indanone isomer. Reaction conditions favor para-attack. This is common with strong Lewis acids like AlCl₃ under standard conditions.Modify the reaction conditions. Experiment with different acid catalysts, such as PPA with varying P₂O₅ content.[2][3] Consider using shape-selective zeolite catalysts which can favor the less sterically hindered product.[5]
Formation of unexpected byproducts. The acylium ion intermediate may be undergoing rearrangement or side reactions.[9]Use milder reaction conditions. Lowering the temperature can often reduce the rate of side reactions. Ensure the purity of starting materials.
Difficulty in separating the 4-methyl and 6-methyl isomers. The isomers have very similar polarities and boiling points.Optimize your chromatographic separation. Try different solvent systems (e.g., hexane/ethyl acetate gradients). If crystallization is attempted, use a variety of solvents and temperatures to find optimal conditions.[4]

Detailed Experimental Protocol

Regioselective Synthesis of this compound via PPA-Mediated Cyclization

This protocol is based on methodologies that have been shown to allow for regiochemical control in indanone synthesis by adjusting the properties of the polyphosphoric acid (PPA) catalyst.[2][3]

Materials:

  • 3-(m-tolyl)propanoic acid

  • Polyphosphoric acid (PPA) with a moderate P₂O₅ content (e.g., commercial grade ~83%)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.

  • Place polyphosphoric acid (e.g., 50 g) into the flask and heat it to 80-90°C in an oil bath with stirring.

  • Slowly add 3-(m-tolyl)propanoic acid (e.g., 5 g, 1 equivalent) to the hot PPA over 15 minutes.

  • Continue to stir the reaction mixture at 90-95°C for approximately 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a beaker filled with crushed ice. This will hydrolyze the PPA and precipitate the product.

  • Stir the mixture until all the ice has melted. The crude product may appear as a solid or an oil.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash them sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture.

  • Analyze the crude product using ¹H NMR or GC-MS to determine the ratio of this compound to 6-Methyl-1-indanone.

  • Purify the desired this compound from its regioisomer using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the critical cyclization step in the synthesis of this compound, highlighting the competing pathways that lead to the desired product and the undesired regioisomer.

G cluster_start Starting Material cluster_intermediate Reaction Conditions cluster_products Competing Pathways Start 3-(m-tolyl)propanoic acid Catalyst Acid Catalyst (e.g., PPA, AlCl₃) Start->Catalyst Acylium Acylium Ion Intermediate Product4 This compound (Desired Product) Acylium->Product4 Ortho-attack (Favored by steric hindrance or specific catalysts) Product6 6-Methyl-1-indanone (Undesired Regioisomer) Acylium->Product6 Para-attack (Electronically favored) Catalyst->Acylium Activation Factors Controlling Factors: - Catalyst Choice - Solvent - Temperature Factors->Acylium

References

Common impurities in 4-Methyl-1-indanone and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1-indanone. The information provided addresses common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The most common impurities in this compound typically arise from its synthesis, which is often achieved through the intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid. The primary impurities to be aware of are:

  • Unreacted Starting Material: 3-(m-tolyl)propanoic acid can remain in the final product if the cyclization reaction does not go to completion.

  • Regioisomers: During the Friedel-Crafts reaction, cyclization can occur at different positions on the aromatic ring, leading to the formation of regioisomers. The most common regioisomeric impurity is 6-Methyl-1-indanone .[1] The formation of this isomer is a known byproduct in similar indanone syntheses.

Q2: How can I detect the presence of these common impurities in my sample?

A2: Several analytical techniques can be employed to detect impurities in your this compound sample:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess the purity of your sample. The presence of multiple spots indicates the presence of impurities. For instance, using a hexane/ethyl acetate solvent system can help visualize the separation of this compound from its less polar regioisomer and more polar starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both separating and identifying volatile and semi-volatile impurities. It can provide quantitative data on the purity of your sample and help in the structural elucidation of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to identify impurities by comparing the spectra of your sample to that of a pure standard. The presence of unexpected peaks can indicate impurities like the starting material or regioisomers.

Q3: My this compound appears discolored (e.g., brown and sticky). What could be the cause and how can I purify it?

A3: Discoloration and a sticky consistency in this compound, which should be a white to light yellow crystalline solid, often indicate the presence of impurities. These impurities can be residual starting materials, byproducts from the synthesis, or degradation products. A lower than expected melting point is also a strong indicator of impurity.

Purification can be achieved through the following methods:

  • Recrystallization: This is a common and effective method for purifying solid compounds.

  • Column Chromatography: For separating mixtures of compounds with different polarities, column chromatography is a highly effective technique.

Troubleshooting Guides

Issue 1: Presence of Unreacted 3-(m-tolyl)propanoic Acid

Symptoms:

  • An additional spot on a TLC plate that is more polar (lower Rf value) than the main product spot.

  • Broad peaks in the 1H NMR spectrum, particularly in the aromatic and carboxylic acid proton regions.

  • A lower than expected melting point for the product.

Solution: Recrystallization

Recrystallization is an effective method for removing the more polar starting material from the less polar this compound product.

Experimental Protocol: Recrystallization from Ethanol

  • Dissolution: In a fume hood, dissolve the impure this compound in a minimum amount of hot ethanol (near its boiling point).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The this compound will crystallize out of the solution as its solubility decreases, while the more soluble impurities will remain in the mother liquor. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Issue 2: Presence of the 6-Methyl-1-indanone Regioisomer

Symptoms:

  • A second spot on the TLC plate with a similar polarity (close Rf value) to the product, making separation difficult to visualize without an optimized solvent system.

  • Complex multiplets or overlapping peaks in the aromatic region of the 1H NMR spectrum.

  • GC-MS analysis showing two peaks with the same mass-to-charge ratio but different retention times.

Solution: Flash Column Chromatography

Flash column chromatography is the recommended method for separating regioisomers with similar polarities.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent system (e.g., hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with an appropriate solvent system. A gradient elution, starting with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the regioisomers.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data on Purification

The following table provides an example of the expected purity improvement of this compound after purification by recrystallization.

Purification Method Initial Purity (by GC-MS) Purity after Purification (by GC-MS) Common Impurities Removed
Recrystallization (from Ethanol)~95%>99%3-(m-tolyl)propanoic acid

Note: The initial purity can vary depending on the success of the synthesis reaction. The purity after recrystallization is an expected outcome based on the effective removal of polar impurities.

Experimental Workflow and Logic Diagrams

Below are diagrams illustrating the logical workflow for impurity identification and removal, and the general experimental workflow for purification.

Logical Workflow for Impurity Troubleshooting start Crude this compound Sample tlc_analysis TLC Analysis start->tlc_analysis multiple_spots Multiple Spots Detected? tlc_analysis->multiple_spots single_spot Single Spot (or very minor impurities) multiple_spots->single_spot No impurity_id Identify Impurities (GC-MS, NMR) multiple_spots->impurity_id Yes gcms_nmr Confirm Purity with GC-MS/NMR single_spot->gcms_nmr high_purity High Purity (>99%) gcms_nmr->high_purity polar_impurity Polar Impurity (e.g., Starting Material)? impurity_id->polar_impurity regioisomer Regioisomer Impurity? polar_impurity->regioisomer No recrystallize Perform Recrystallization polar_impurity->recrystallize Yes column_chrom Perform Column Chromatography regioisomer->column_chrom Yes end Purified this compound recrystallize->end column_chrom->end

Caption: Troubleshooting workflow for identifying and removing impurities.

General Experimental Workflow for Purification cluster_recrystallization Recrystallization Path cluster_chromatography Column Chromatography Path start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent (Recrystallization) or Eluent (Chromatography) start->dissolve load_column Load onto Silica Gel Column start->load_column hot_filtration Hot Filtration (if solids present) dissolve->hot_filtration cool Cool to Crystallize hot_filtration->cool collect_crystals Collect Crystals (Vacuum Filtration) cool->collect_crystals elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions wash Wash with Cold Solvent collect_crystals->wash tlc_fractions Analyze Fractions by TLC collect_fractions->tlc_fractions dry Dry Purified Product wash->dry combine_pure Combine Pure Fractions tlc_fractions->combine_pure end End: Pure this compound dry->end combine_pure->dry

Caption: Purification workflows for this compound.

References

Technical Support Center: Synthesis of 4-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Methyl-1-indanone. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and direct method is the intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid.[1] This is typically achieved using a strong acid catalyst. Other notable methods include palladium-catalyzed carbonylative cyclization and the Nazarov cyclization, which can be effective for specific substrates and research goals.[1][2]

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: Researchers often face challenges such as low yields, the formation of unwanted side products and regioisomers, and difficulties in purifying the final product.[3] The use of hazardous and corrosive reagents, like strong acids, also poses significant risks that need to be managed.[4]

Q3: How can I improve the regioselectivity of the Friedel-Crafts reaction to favor the desired isomer?

A3: The choice of solvent can significantly influence the regioselectivity of the reaction. For instance, using nitromethane as a solvent has been shown to provide optimal selectivity in Friedel-Crafts acylation, leading to a much higher ratio of the desired product over its regioisomer.[3]

Q4: Are there greener alternatives to the traditional Friedel-Crafts synthesis?

A4: Yes, green chemistry approaches are being explored for indanone synthesis. One such method involves a Nazarov cyclization reaction using a green solvent like 4-methyltetrahydropyran (4-MeTHP). While this may sometimes result in a lower yield compared to traditional methods, it avoids the use of hazardous chemicals and simplifies the work-up process.[4] Microwave-assisted synthesis is another green alternative that can significantly reduce reaction times and improve yields.[4]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low yields are a frequent problem in the synthesis of this compound. The following table outlines potential causes and suggested solutions to improve your reaction outcome.

Potential Cause Suggested Solution
Incomplete reaction Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.
Suboptimal catalyst The choice of catalyst is crucial. For Friedel-Crafts cyclization, polyphosphoric acid (PPA) or Eaton's reagent are commonly used.[1] The concentration and purity of the catalyst should also be verified.
Poor quality starting materials Ensure the purity of the starting material, 3-(m-tolyl)propanoic acid, as impurities can interfere with the reaction.
Side reactions The formation of side products can consume the starting material and reduce the yield of the desired product. Adjusting reaction conditions such as temperature and catalyst can help minimize side reactions.
Product loss during work-up Optimize the extraction and purification steps to minimize product loss. Ensure the pH is appropriate during aqueous washes to prevent the product from remaining in the aqueous layer.
Issue 2: Formation of Side Products and Isomers

The formation of undesired side products, particularly regioisomers, is a common challenge that complicates purification and reduces the yield of this compound.

Side Product/Issue Identification Solution
Regioisomers Can be identified by NMR and GC-MS analysis.As mentioned in the FAQs, the use of nitromethane as a solvent can significantly improve selectivity.[3] Purification can often be achieved through recrystallization, as different isomers may have varying solubilities.[3]
Polymerization Formation of a tar-like substance in the reaction flask.This can be caused by excessively high temperatures or prolonged reaction times. It is advisable to conduct the reaction at the lowest effective temperature and for the minimum time required.
O-acylated by-products Can occur in Friedel-Crafts reactions with substrates containing hydroxyl groups.Microwave-assisted synthesis has been shown to reduce the formation of O-acylated by-products.[4]

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Cyclization of 3-(m-tolyl)propanoic acid

This protocol describes a common method for synthesizing this compound.

Materials:

  • 3-(m-tolyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, add 3-(m-tolyl)propanoic acid.

  • Add polyphosphoric acid (PPA) to the flask (a typical ratio is 10:1 by weight of PPA to the starting acid).

  • Heat the mixture with stirring. A temperature of 90-95°C is often effective.[5]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound. An 85% yield has been reported for a similar synthesis.[5]

Data Presentation

Table 1: Comparison of Different Synthesis Methods for Indanones

Method Starting Material Catalyst/Reagent Yield Reference
Friedel-Crafts Cyclization3-(2′-methoxy-5′-methylphenyl)propanoic acidPPA85%[5]
Microwave-assisted Nazarov CyclizationChalconeTrifluoroacetic acid (TFA)72%[4]
Green Solvent Nazarov CyclizationChalconeBoron trifluoride diethyl etherate in 4-MeTHP34%[4]

Visualizations

Experimental Workflow: Friedel-Crafts Synthesis of this compound

experimental_workflow start Start: 3-(m-tolyl)propanoic acid reaction Friedel-Crafts Cyclization (PPA, 90-95°C) start->reaction quench Quenching (Crushed Ice) reaction->quench neutralize Neutralization (Sat. NaHCO3) quench->neutralize extract Extraction (DCM) neutralize->extract dry Drying (MgSO4) extract->dry purify Purification (Chromatography/Recrystallization) dry->purify end End: this compound purify->end troubleshooting_low_yield start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction check_tlc Check TLC for starting material incomplete_reaction->check_tlc Yes side_products Side Products Observed? incomplete_reaction->side_products No increase_time_temp Increase reaction time/temperature check_tlc->increase_time_temp end Improved Yield increase_time_temp->end optimize_conditions Optimize conditions (temp, catalyst) side_products->optimize_conditions Yes purification_issue Product Loss during Work-up? side_products->purification_issue No optimize_conditions->end optimize_workup Optimize extraction and purification purification_issue->optimize_workup Yes catalyst_issue Catalyst Issue? purification_issue->catalyst_issue No optimize_workup->end check_catalyst Verify catalyst purity and amount catalyst_issue->check_catalyst Yes check_catalyst->end

References

Optimizing Friedel-Crafts conditions for 4-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Methyl-1-indanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid to synthesize this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction- Ensure the reaction is heated to a sufficient temperature (e.g., 120°C when using PPA) and for an adequate duration (e.g., 2 hours).[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inactive or insufficient catalyst- Use fresh, anhydrous Lewis or Brønsted acid. Polyphosphoric acid (PPA) is hygroscopic and its efficacy can be reduced by moisture.[2] - Ensure a stoichiometric amount of Lewis acid is used, as the product can form a complex with the catalyst, rendering it inactive.
Poor quality starting material- Verify the purity of the 3-(m-tolyl)propanoic acid using techniques like NMR or melting point analysis.
Formation of Multiple Products (Isomers) Lack of regioselectivity- The concentration of the acid catalyst can influence regioselectivity. For instance, in some indanone syntheses, a higher concentration of P₂O₅ in PPA favors the formation of one regioisomer over another.[3] Experiment with different grades of PPA or consider alternative catalysts. - Nitromethane has been shown to improve selectivity in some Friedel-Crafts acylations.[4]
Intermolecular side reactions- High concentrations of the starting material can favor intermolecular reactions. Consider using more dilute conditions.
Product is a Dark, Oily, or Sticky Solid Presence of polymeric byproducts- This can result from overly harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times). Reduce the reaction temperature or time.
Impurities from workup- During the aqueous workup, ensure the product is thoroughly washed to remove residual acid and other water-soluble impurities. - If an oily product is obtained after solvent evaporation, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.
Difficulty in Product Purification Co-eluting impurities during column chromatography- Experiment with different solvent systems for chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.
Product "oiling out" during recrystallization- The melting point of the impure product may be below the boiling point of the chosen recrystallization solvent. Select a solvent with a lower boiling point or use a solvent pair. For 1-indanone, which has a low melting point, care must be taken with warm solvents.[5]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What is the most common method for synthesizing this compound?

The most direct and common method is the intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid.[6] This reaction is typically promoted by a strong acid such as polyphosphoric acid (PPA), sulfuric acid, or Eaton's reagent.[6]

Q2: Can you provide a general experimental protocol for the synthesis of this compound using polyphosphoric acid (PPA)?

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-(m-tolyl)propanoic acid.

  • Reagent Addition: Slowly add polyphosphoric acid (PPA) to the starting material with vigorous stirring. An initial addition of phosphoric acid may be used to create a more manageable slurry before the addition of the more viscous PPA.[1]

  • Heating: Heat the reaction mixture to approximately 85°C and then gradually increase the temperature to 120°C over one hour. Maintain this temperature for 2 hours, monitoring the reaction by TLC.[1]

  • Workup: After cooling, carefully pour the reaction mixture into a beaker of ice water with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Q3: What are some alternative, "greener" catalysts for this reaction?

Research is ongoing into more environmentally friendly catalysts. Some alternatives to traditional strong acids include metal triflates (such as Tb(OTf)₃) and the use of microwave-assisted synthesis, which can reduce reaction times and the need for harsh solvents.[6][7][8]

Troubleshooting and Optimization

Q4: My reaction is giving a mixture of this compound and 6-methyl-1-indanone. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge in Friedel-Crafts reactions. The directing effects of the methyl group on the aromatic ring can lead to cyclization at either the ortho or para position to the propyl chain. The concentration of polyphosphoric acid (specifically its P₂O₅ content) has been shown to influence the regioselectivity in similar reactions.[3] It is recommended to screen different grades of PPA. Altering the solvent may also impact selectivity.

Q5: What are common byproducts in this synthesis besides regioisomers?

Other potential byproducts include polymeric materials resulting from intermolecular reactions and, in some cases, auto-condensation products.[6] The formation of these is often favored by high concentrations and elevated temperatures.

Purification and Characterization

Q6: What is the recommended method for purifying this compound?

Purification can typically be achieved by either column chromatography or recrystallization.

  • Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes is a common starting point.

  • Recrystallization: A suitable solvent for recrystallization should dissolve the compound when hot but not when cold. Common solvents to try include ethanol, methanol, or a mixture of ethyl acetate and hexanes.

Q7: What are the expected spectral characteristics of this compound?

While specific spectra for this compound are not provided in the search results, the following are expected features based on the structure and data for the parent 1-indanone:

  • ¹H NMR: Expect signals for the aromatic protons, the methyl group protons (singlet around 2.3-2.5 ppm), and two triplets for the methylene protons of the five-membered ring (in the range of 2.5-3.5 ppm).

  • ¹³C NMR: Expect signals for the carbonyl carbon (around 200-210 ppm), aromatic carbons, the methyl carbon, and the two methylene carbons.

  • IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch is expected in the region of 1690-1710 cm⁻¹.

Experimental Workflow and Logic Diagrams

Below are diagrams visualizing the synthesis workflow and the logical relationship of reaction parameters.

G cluster_0 Synthesis Workflow start Start: 3-(m-tolyl)propanoic acid reaction Intramolecular Friedel-Crafts Cyclization (e.g., with PPA at 120°C) start->reaction workup Aqueous Workup (Ice water quench) reaction->workup extraction Solvent Extraction (e.g., Dichloromethane) workup->extraction washing Washing Steps (NaHCO3, Brine) extraction->washing drying Drying and Concentration washing->drying purification Purification (Chromatography or Recrystallization) drying->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

G cluster_1 Parameter Optimization Logic parameters Reaction Parameters - Catalyst - Temperature - Time - Solvent outcome Desired Outcome - High Yield - High Purity - Good Regioselectivity parameters->outcome influences troubleshooting Troubleshooting - Low Yield - Impurities - Isomer Formation outcome->troubleshooting if not achieved troubleshooting->parameters requires adjustment of

Caption: Logic diagram for optimizing reaction parameters.

References

Optimizing reaction time and temperature for 4-Methyl-1-indanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1-indanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most direct and widely used method for the synthesis of this compound is the intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid.[1] This reaction is typically promoted by a strong acid catalyst.

Q2: What catalysts are recommended for the cyclization of 3-(m-tolyl)propanoic acid?

A2: Commonly used catalysts for this transformation include polyphosphoric acid (PPA), sulfuric acid, and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[1] Metal triflates have also been reported as effective catalysts, particularly in microwave-assisted reactions.

Q3: What are the typical reaction conditions for this synthesis?

A3: Reaction conditions can vary depending on the chosen catalyst. For instance, reactions with PPA often require elevated temperatures. Microwave-assisted synthesis using metal triflates can significantly shorten reaction times.

Q4: Are there alternative methods for synthesizing this compound?

A4: Yes, alternative methods include the Nazarov cyclization, palladium-catalyzed carbonylative cyclization of unsaturated aryl halides, and other transition-metal-catalyzed reactions.[1][2] These methods can offer advantages in terms of efficiency and sustainability compared to classical Friedel-Crafts acylation.[1]

Q5: Where can I find spectroscopic data for this compound to confirm my product?

A5: The expected properties for this compound are a melting point of 94-96 °C. While a specific spectrum for this compound is not provided in the search results, you can refer to spectral databases for organic compounds like SDBS or PubChem for 1-indanone and its derivatives to get an idea of the expected spectral features (¹H NMR, ¹³C NMR, IR, MS).[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst (e.g., PPA) may have absorbed moisture and lost its activity. 2. Insufficient Reaction Temperature/Time: The reaction may not have reached the activation energy required for cyclization. 3. Impure Starting Material: The presence of impurities in the 3-(m-tolyl)propanoic acid can inhibit the reaction. 4. Incorrect Stoichiometry: An incorrect ratio of starting material to catalyst can lead to poor conversion.1. Use fresh or properly stored catalyst. PPA is hygroscopic and should be handled accordingly. 2. Optimize reaction conditions. See the data table below for suggested starting points. Consider using microwave irradiation to achieve higher temperatures in shorter times. 3. Purify the starting material by recrystallization or chromatography. 4. Carefully measure and control the stoichiometry of the reactants and catalyst.
Formation of Side Products/Impurities 1. intermolecular Acylation: At high concentrations or temperatures, the acylium ion intermediate may react with another molecule of the starting material or product. 2. Polymerization: The starting material or product may polymerize under the strong acidic conditions. 3. Rearrangement of Acylium Ion: Although less common in acylation, rearrangement can lead to unexpected isomers.[5] 4. Formation of Regioisomers: Depending on the substrate, cyclization can occur at different positions on the aromatic ring.1. Use high dilution conditions to favor intramolecular cyclization. 2. Control the reaction temperature and time to minimize polymerization. 3. This is a known limitation of Friedel-Crafts reactions. Careful purification of the product is necessary. 4. For 3-(m-tolyl)propanoic acid, cyclization should predominantly yield this compound. However, careful analysis of the product mixture is recommended.
Difficulty in Product Isolation/Purification 1. High Viscosity of PPA: Polyphosphoric acid can be difficult to handle and remove from the reaction mixture. 2. Product is an Oil or Low-Melting Solid: This can make crystallization challenging.1. Quench the reaction by pouring the hot mixture onto ice water. This will hydrolyze the PPA and make it easier to separate the product. 2. Use column chromatography on silica gel for purification if crystallization is not effective.

Experimental Protocols & Data

General Protocol for Intramolecular Friedel-Crafts Cyclization using PPA
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(m-tolyl)propanoic acid.

  • Catalyst Addition: Add polyphosphoric acid (PPA) to the flask. A typical ratio is 1:10 (w/w) of starting material to PPA.

  • Reaction: Heat the mixture with stirring. The optimal temperature and time will need to be determined empirically, but a starting point is 80-100°C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, carefully pour the hot reaction mixture onto a stirred mixture of ice and water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Optimization of Reaction Conditions

The following table summarizes data from various sources to provide a starting point for optimizing the synthesis of indanone derivatives. Note that optimal conditions for this compound may vary.

Catalyst Solvent Temperature (°C) Time Yield (%) Notes
PPANeat80-1001-3 hModerate to HighTraditional method, can be viscous and difficult to handle.
Sulfuric Acid (20%)Neat140-27For unsubstituted 1-indanone.
AlCl₃Dichloromethane--HighFor the corresponding acid chloride.
Metal Triflates (e.g., Tb(OTf)₃)Ionic Liquid150 (Microwave)10 minGood"Green" chemistry approach, reusable catalyst.[6]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_starting_material Verify Starting Material Purity start->check_starting_material catalyst_inactive Catalyst Inactive? check_catalyst->catalyst_inactive conditions_inadequate Conditions Inadequate? check_conditions->conditions_inadequate sm_impure Starting Material Impure? check_starting_material->sm_impure catalyst_inactive->check_conditions No use_fresh_catalyst Use Fresh/Dry Catalyst catalyst_inactive->use_fresh_catalyst Yes conditions_inadequate->check_starting_material No optimize_temp_time Optimize Temperature/Time conditions_inadequate->optimize_temp_time Yes sm_impure->start No, Re-evaluate purify_sm Purify Starting Material sm_impure->purify_sm Yes end Improved Yield use_fresh_catalyst->end optimize_temp_time->end purify_sm->end Friedel_Crafts_Acylation cluster_activation Catalyst Activation & Acylium Ion Formation cluster_cyclization Intramolecular Cyclization cluster_product_formation Product Formation propanoic_acid 3-(m-tolyl)propanoic acid acylium_ion Acylium Ion Intermediate propanoic_acid->acylium_ion + Catalyst catalyst Acid Catalyst (e.g., PPA) catalyst->acylium_ion attack Electrophilic Aromatic Substitution acylium_ion->attack aromatic_ring Aromatic Ring (Nucleophile) aromatic_ring->attack sigma_complex Sigma Complex (Resonance Stabilized) attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation product This compound deprotonation->product Restores Aromaticity

References

Overcoming poor solubility of 4-Methyl-1-indanone in reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 4-Methyl-1-indanone in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid at room temperature with a melting point of 94-96 °C.[1][2] It is generally more soluble in organic solvents than in water, a characteristic attributed to the hydrophobic nature of its aromatic structure.[3] While it is sparingly soluble in polar solvents, its carbonyl group can participate in hydrogen bonding, which can enhance its solubility in appropriate solvents.[3]

Q2: In which common organic solvents is this compound known to be soluble or slightly soluble?

A2: While precise quantitative solubility data is not extensively available in public literature, experimental evidence and product documentation suggest that this compound is at least slightly soluble in solvents such as chloroform and methanol.[4] It is also commonly used in reactions involving solvents like dichloromethane, toluene, acetonitrile, and chlorobenzene, indicating a degree of solubility in these media.[2][5] For in vivo studies, Dimethyl Sulfoxide (DMSO) is often used to prepare stock solutions.[6]

Q3: Are there any immediate techniques I can use to improve the dissolution of this compound?

A3: Yes, for preparing stock solutions, it is recommended to select an appropriate solvent and, if needed, gently heat the solution to 37°C while agitating it in an ultrasonic bath to aid dissolution.[6]

Q4: What are co-solvents and can they be used to improve the solubility of this compound?

A4: Co-solvents are substances added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound. This is a common and effective strategy. For compounds like this compound, using a co-solvent system can significantly enhance solubility and facilitate reactions.

Troubleshooting Guide: Overcoming Poor Solubility in Reactions

This guide addresses specific issues you might encounter due to the poor solubility of this compound and provides systematic approaches to resolve them.

Problem 1: this compound does not fully dissolve in the reaction solvent at room temperature.

Initial Assessment Workflow

start Start: Incomplete Dissolution check_solvent Is the solvent appropriate for the reaction type? start->check_solvent select_solvent Select a more suitable solvent (see Table 1) check_solvent->select_solvent No heat_sonicate Apply gentle heating (30-50°C) and/or sonication check_solvent->heat_sonicate Yes select_solvent->heat_sonicate check_dissolution Does the solid dissolve? heat_sonicate->check_dissolution proceed Proceed with reaction check_dissolution->proceed Yes troubleshoot Further Troubleshooting Needed check_dissolution->troubleshoot No

Caption: Initial steps to address incomplete dissolution.

Solutions:

  • Solvent Selection: The choice of solvent is critical. Based on reaction compatibility, consider the solvents listed in the table below. For non-polar reactants, toluene might be a good starting point. For more polar systems, a mixture including a polar aprotic solvent could be beneficial.

  • Physical Dissolution Aids:

    • Heating: Gently warm the solvent/reactant mixture. For many common organic solvents, a temperature range of 30-50°C can significantly improve solubility without degrading the indanone.

    • Sonication: Use an ultrasonic bath to provide mechanical agitation, which can break down solid agglomerates and enhance the rate of dissolution.[6]

Problem 2: The reaction is sluggish or incomplete, likely due to poor solubility of the starting material.

Co-solvent Strategy Workflow

start Start: Sluggish Reaction assess_polarity Assess polarity of primary solvent and reactants start->assess_polarity select_cosolvent Select a miscible co-solvent with complementary polarity (see Table 2) assess_polarity->select_cosolvent add_cosolvent Add co-solvent incrementally (e.g., 5-20% v/v) select_cosolvent->add_cosolvent monitor_reaction Monitor reaction progress (e.g., by TLC, LC-MS) add_cosolvent->monitor_reaction monitor_reaction->select_cosolvent No improvement optimize Optimize co-solvent ratio monitor_reaction->optimize Improvement seen complete Reaction Complete optimize->complete

Caption: Workflow for implementing a co-solvent strategy.

Solutions:

  • Introduce a Co-solvent: Adding a small volume of a miscible co-solvent can create a solvent system with a more suitable polarity to dissolve all reactants.

  • Phase-Transfer Catalysis (for biphasic reactions): If the reaction involves both aqueous and organic phases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle reactants across the phase boundary, overcoming solubility limitations.

Data Presentation

Table 1: Qualitative Solubility of this compound and Solvent Selection Guide

SolventPolarityTypical Use Cases for IndanonesSolubility Profile
TolueneNon-polarFriedel-Crafts reactions, reductionsSoluble with heating
Dichloromethane (DCM)Polar aproticGeneral synthesis, cyclizationsSoluble
AcetonitrilePolar aproticFriedel-Crafts reactionsSoluble with heating
Tetrahydrofuran (THF)Polar aproticGrignard reactions, metal-catalyzed couplingsGenerally soluble
EthanolPolar proticReductions, recrystallizationsSlightly soluble, increases with heat
MethanolPolar proticGeneral laboratory useSlightly soluble[4]
Dimethylformamide (DMF)Polar aproticReactions requiring high polaritySoluble
Dimethyl Sulfoxide (DMSO)Polar aproticStock solution preparation, reactions with saltsSoluble[6]

Note: "Soluble" and "Slightly soluble" are qualitative terms. For precise applications, experimental determination of solubility is recommended.

Table 2: Recommended Co-solvents for Common Primary Solvents

Primary SolventPotential Co-solventRationale
TolueneTetrahydrofuran (THF)Increases polarity to help dissolve more polar reactants.
Dichloromethane (DCM)AcetonitrileCan enhance the dissolution of polar starting materials.
Heptane/HexaneEthyl AcetateIncreases the polarity of the non-polar solvent system.

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility of this compound in a Reaction
  • Solvent Choice: Select a primary solvent based on the reaction chemistry and the qualitative solubility data in Table 1.

  • Initial Dissolution Attempt: To the reaction vessel containing the chosen solvent, add this compound and other solid reagents. Stir the mixture at room temperature for 10-15 minutes.

  • Application of Heat and Sonication: If the solid is not fully dissolved, begin gentle heating of the mixture to a temperature between 30°C and 50°C. If available, place the reaction vessel in an ultrasonic bath during heating and stirring.

  • Incremental Co-solvent Addition: If solubility issues persist, add a miscible co-solvent (as suggested in Table 2) in 5% (v/v) increments. After each addition, allow the mixture to stir for 5-10 minutes to observe any improvement in dissolution.

  • Monitoring: Once the reactants are in solution, proceed with the addition of any liquid reagents and monitor the reaction to completion.

Protocol 2: Preparation of a Concentrated Stock Solution of this compound
  • Solvent Selection: For the preparation of a stock solution for screening or in vivo studies, Dimethyl Sulfoxide (DMSO) is a common choice.[6]

  • Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.

  • Aided Dissolution: Cap the vial and vortex thoroughly. If necessary, place the vial in an ultrasonic bath and warm it to approximately 37°C until all the solid has dissolved.[6]

  • Storage: Once a clear solution is obtained, it can be stored appropriately. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[6]

References

Technical Support Center: Purification of 4-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Methyl-1-indanone from reaction mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: The isolated this compound is a dark brown and sticky solid/oil.

  • Possible Cause: Presence of polymeric byproducts or degradation products. This can occur if the reaction temperature was too high or the reaction time was too long during the synthesis, which often involves strong acids like polyphosphoric acid for Friedel-Crafts cyclization.[1]

  • Solution:

    • Vacuum Distillation: This is often the most effective method to separate the desired product from non-volatile, high molecular weight impurities. Care should be taken to prevent the product from solidifying in the condenser by using lukewarm water.[2]

    • Column Chromatography: If distillation is not feasible, column chromatography on silica gel can be employed. A non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective.[3][4]

    • Recrystallization: While potentially less effective for removing polymeric material, recrystallization from a suitable solvent like ethanol or methanol can be attempted after initial purification by other means.[4][5]

Issue 2: The purified this compound has a low melting point and a broad melting range.

  • Possible Cause: Presence of impurities, most commonly regioisomers or starting materials. For instance, the intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid can potentially yield isomeric indanones.[1] Oily regioisomers are known to depress the melting point of the desired solid product.[5]

  • Solution:

    • Recrystallization: This is a highly effective method for removing small amounts of impurities and achieving high purity, especially for separating crystalline products from oily impurities.[5] Multiple recrystallizations may be necessary.

    • Column Chromatography: This technique provides good separation of isomers and other closely related impurities. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system for separation.[1][3]

Issue 3: The yield of purified this compound is low.

  • Possible Cause:

    • Incomplete reaction during synthesis.

    • Loss of product during work-up and extraction steps.

    • Suboptimal purification method leading to product loss. For example, using a recrystallization solvent in which the product is too soluble.

  • Solution:

    • Optimize Reaction Conditions: Monitor the reaction progress using TLC to ensure complete consumption of the starting material.[3]

    • Efficient Extraction: Ensure the correct pH during aqueous washes to minimize the solubility of the product in the aqueous layer. Perform multiple extractions with an appropriate organic solvent to maximize recovery from the aqueous phase.[5]

    • Optimize Purification:

      • Recrystallization: Carefully select a solvent that provides good solubility at high temperatures and poor solubility at low temperatures. Use a minimal amount of hot solvent to dissolve the crude product.

      • Column Chromatography: Avoid using unnecessarily large columns or excessive amounts of eluent, which can lead to product diffusion and loss.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most common impurities depend on the synthetic route. For the typical intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid, potential impurities include:

  • Unreacted starting material (3-(m-tolyl)propanoic acid).

  • Regioisomers of this compound.

  • Polymeric byproducts due to side reactions catalyzed by the strong acid.[1]

  • In syntheses involving condensation reactions, intermediates like alkylidene Meldrum's acid can be present.[5]

Q2: Which purification method is best for obtaining high-purity this compound?

A2: The best method depends on the nature and quantity of the impurities.

  • For removing colored, non-volatile impurities, vacuum distillation is highly effective.[2]

  • For separating isomers and other byproducts with similar polarities, silica gel column chromatography is the method of choice.[3][4]

  • For removing minor impurities from a mostly pure solid product, recrystallization is a simple and efficient technique.[5] Often, a combination of these methods (e.g., distillation followed by recrystallization) yields the best results.

Q3: What is a good solvent system for the column chromatography of this compound?

A3: A common solvent system for the column chromatography of indanones on silica gel is a mixture of hexanes and ethyl acetate.[3][4] The polarity of the eluent should be adjusted based on the separation observed on TLC. A typical starting point would be a low percentage of ethyl acetate in hexanes (e.g., 5-10%), with the polarity gradually increased as needed.

Q4: How can I monitor the purity of this compound during the purification process?

A4:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and the separation during column chromatography.[1][3]

  • Melting Point Analysis: A sharp melting point close to the literature value (94-96 °C) is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[2]

  • Spectroscopic Methods: For final purity assessment, techniques like 1H NMR, 13C NMR, and GC-MS are invaluable.

Quantitative Data

The following table summarizes typical yields for different purification methods, compiled from procedures for indanone and its derivatives.

Purification MethodStarting MaterialProduct PurityTypical YieldReference
DistillationCrude 2-methyl-1-indanoneHigh>90% (of crude)[6]
Column ChromatographyCrude indanone derivativeHigh72%[4]
RecrystallizationCrude 5,6-dimethoxy-2-methyl-1-indanoneHigh88%[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent (e.g., ethanol, methanol, or isopropanol). The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good system will show the this compound spot with an Rf value between 0.2 and 0.4, and good separation from impurities. A common eluent is a mixture of hexanes and ethyl acetate.[3]

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_purification Purification Steps cluster_end Final Product Crude_Product Crude this compound from Reaction Mixture Workup Aqueous Work-up (Extraction & Washes) Crude_Product->Workup Distillation Vacuum Distillation Workup->Distillation Remove non-volatile impurities Chromatography Column Chromatography Workup->Chromatography Separate isomers & polar impurities Recrystallization Recrystallization Distillation->Recrystallization Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Guide cluster_analysis Initial Analysis cluster_symptoms Observed Symptoms cluster_solutions Recommended Actions Impure_Product Impure this compound (e.g., brown, sticky, low MP) TLC_Analysis TLC Analysis Impure_Product->TLC_Analysis MP_Analysis Melting Point Analysis Impure_Product->MP_Analysis Is_it_oily Oily or Very Dark? TLC_Analysis->Is_it_oily Multiple spots or baseline streak Broad_MP Broad Melting Point? MP_Analysis->Broad_MP Low and broad range Is_it_oily->Broad_MP No Distill Vacuum Distillation Is_it_oily->Distill Yes Column Column Chromatography Broad_MP->Column Yes, multiple spots Recrystallize Recrystallization Broad_MP->Recrystallize Minor impurities Distill->Recrystallize Further polishing Column->Recrystallize Final purification

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: High-Purity 4-Methyl-1-indanone Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the recrystallization of 4-Methyl-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in obtaining high-purity this compound through crystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1] For this compound, the goal is to dissolve the impure solid in a hot solvent in which it is highly soluble, and then allow it to cool. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[2]

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for the recrystallization of this compound should meet the following criteria[1][2]:

  • High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.

  • Appropriate boiling point: The solvent's boiling point should be below the melting point of this compound (94-96 °C) to prevent it from melting or "oiling out".[3][4]

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.

  • Safety: The solvent should have low toxicity and flammability.

Q3: Which solvents are recommended for the recrystallization of this compound?

Based on literature and the chemical properties of this compound (an aromatic ketone), the following solvent systems are recommended:

  • Single-Solvent System: Ethanol is a commonly suggested solvent.[5]

  • Mixed-Solvent Systems: A mixture of hexane and ethyl acetate is also a viable option.[6] For other substituted indanones, petroleum ether and pentane have been used successfully.

Q4: How can I determine the optimal solvent or solvent mixture experimentally?

To determine the best solvent system, you can perform small-scale solubility tests:

  • Place a small amount of your crude this compound in separate test tubes.

  • Add a few drops of a single solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves.

  • Allow the hot solution to cool to room temperature and then in an ice bath to see if crystals form.

  • For mixed-solvent systems, dissolve the compound in a small amount of the "good" solvent (in which it is soluble) and then add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy, then heat to clarify and cool.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The cooling process is too rapid.- The compound is too soluble in the chosen solvent at all temperatures.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Re-evaluate your solvent choice.
"Oiling out" occurs (a liquid separates instead of solid crystals). - The boiling point of the solvent is higher than the melting point of the compound (or the melting point of the impure compound).- The solution is supersaturated, and the compound is coming out of solution too quickly at a temperature above its melting point.[4]- Choose a solvent with a lower boiling point.- Use more solvent to decrease the saturation level and allow for slower crystal growth.- For mixed-solvent systems, add more of the "good" solvent.- Ensure a slow cooling rate.
Low recovery of purified crystals. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- The crystals were washed with a solvent that was not cold, leading to dissolution.- Premature crystallization occurred during hot filtration.- Concentrate the mother liquor by boiling off some solvent and cool again to recover more crystals.- Always wash the collected crystals with a minimal amount of ice-cold solvent.- During hot filtration, use a pre-heated funnel and a minimal amount of extra hot solvent to rinse.
The purified crystals are still colored or show a broad melting point range. - The chosen solvent did not effectively separate the impurities.- The cooling was too rapid, trapping impurities within the crystal lattice.- Consider using a different solvent or a mixed-solvent system.- Perform a second recrystallization of the purified crystals.- Ensure a slow and undisturbed cooling process to allow for the formation of well-ordered, pure crystals.

Quantitative Data Summary

Solvent Solubility at 20°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Boiling Point (°C) Comments
EthanolLow to ModerateHigh78Good potential for single-solvent recrystallization.
HexaneVery LowLow69Likely a good "poor" solvent for a mixed-solvent system.
Ethyl AcetateModerateHigh77Good potential as a "good" solvent in a mixed-solvent system with hexane.
TolueneModerateHigh111Caution: Boiling point is above the melting point of this compound, increasing the risk of oiling out.
WaterInsolubleInsoluble100Not a suitable solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol outlines the procedure for recrystallizing this compound using ethanol as the solvent.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more ethanol in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed-Solvent Recrystallization using Hexane/Ethyl Acetate

This protocol describes the recrystallization of this compound using a hexane and ethyl acetate solvent pair.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate (the "good" solvent).

  • Addition of Anti-Solvent: While keeping the solution hot, add hexane (the "poor" solvent) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a pre-chilled mixture of hexane and ethyl acetate.

  • Drying: Dry the crystals thoroughly.

Visualizations

Experimental Workflow for Single-Solvent Recrystallization

single_solvent_recrystallization start Start with Crude This compound dissolve Dissolve in Minimal Hot Ethanol start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration hot_filtration->dissolve Insoluble Impurities Present cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Ethanol filter->wash dry Dry Crystals wash->dry end High-Purity This compound dry->end oiling_out_troubleshooting start Problem: 'Oiling Out' Occurs check_bp Is Solvent BP < Compound MP? start->check_bp check_cooling Was Cooling Too Rapid? check_bp->check_cooling Yes solution1 Choose a Lower Boiling Point Solvent check_bp->solution1 No check_saturation Is Solution Too Concentrated? check_cooling->check_saturation No solution2 Allow for Slower Cooling check_cooling->solution2 Yes solution3 Add More Solvent check_saturation->solution3 Yes

References

Technical Support Center: Synthesis of 4-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Methyl-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, primarily through the intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time. Monitor reaction progress using TLC or GC. - Increase reaction temperature. Note that higher temperatures may promote side reactions. - Ensure the PPA is sufficiently viscous and fresh; old or hydrolyzed PPA has lower acidity.
Sub-optimal catalyst concentration.- For Friedel-Crafts cyclization using polyphosphoric acid (PPA), ensure a sufficient excess is used to act as both catalyst and solvent. A typical ratio is 10:1 by weight of PPA to the starting acid.
Poor quality starting materials.- Ensure 3-(m-tolyl)propanoic acid is pure and dry. Impurities can interfere with the reaction.
Formation of a Significant Amount of 6-Methyl-1-indanone (Regioisomer) Incorrect PPA composition.- The P₂O₅ content of the polyphosphoric acid is critical for regioselectivity.[1] - To favor the formation of This compound , use PPA with a lower P₂O₅ content (e.g., commercial 105% PPA which corresponds to ~76% P₂O₅). - PPA with a higher P₂O₅ content (e.g., 115% PPA or ~83% P₂O₅) favors the formation of the 6-methyl isomer.[1]
Reaction temperature is too high.- While higher temperatures can increase the reaction rate, they may also decrease regioselectivity. An optimal temperature is typically around 60-80°C.
Presence of Unreacted Starting Material Insufficient reaction time or temperature.- Increase the reaction time and/or temperature gradually while monitoring the reaction progress.
Inefficient stirring.- Ensure vigorous stirring, especially with viscous PPA, to ensure proper mixing and heat distribution.
Dark-colored Reaction Mixture or Product Polymerization or charring.- This can occur at excessively high temperatures or with prolonged reaction times. Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Difficulty in Isolating the Product Emulsion formation during workup.- Add a saturated solution of NaCl (brine) to help break up emulsions during the aqueous workup.
Product is an oil or does not crystallize.- The crude product may be a mixture of isomers. This compound is a solid at room temperature, while the 6-methyl isomer may be an oil, facilitating separation by recrystallization.[2] - If the product remains oily, consider purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound via Friedel-Crafts cyclization?

A1: The most common side reaction is the formation of the regioisomer, 6-Methyl-1-indanone. The intramolecular acylation can occur at two different positions on the aromatic ring of 3-(m-tolyl)propanoic acid, leading to a mixture of the 4-methyl and 6-methyl isomers.

Q2: How can I control the regioselectivity to favor the formation of this compound?

A2: The key to controlling regioselectivity lies in the composition of the polyphosphoric acid (PPA) used as the catalyst.[1] Using PPA with a lower phosphoric anhydride (P₂O₅) content (around 76%) favors the formation of this compound. Conversely, a higher P₂O₅ content (around 83%) will result in a higher proportion of the 6-Methyl-1-indanone isomer.[1]

Q3: My reaction is complete, but I'm having trouble separating the this compound from the 6-Methyl-1-indanone isomer. What should I do?

A3: this compound has a melting point of 94-96 °C, while the 6-methyl isomer is often an oil or has a lower melting point. This difference in physical properties can be exploited for separation. Recrystallization from a suitable solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture) is often effective. The 4-methyl isomer, being a solid, should crystallize out, leaving the oily 6-methyl isomer in the mother liquor.[2] If recrystallization is not sufficient, column chromatography on silica gel can be used for a more complete separation.

Q4: Can I use other catalysts besides polyphosphoric acid (PPA)?

A4: Yes, other strong acids and Lewis acids can be used for intramolecular Friedel-Crafts acylation. These include sulfuric acid, Eaton's reagent (P₂O₅ in methanesulfonic acid), and aluminum chloride (AlCl₃) with the corresponding acid chloride of 3-(m-tolyl)propanoic acid. However, PPA is often preferred as it acts as both the catalyst and the solvent, and its composition can be tuned to control regioselectivity.[1] Alternative catalysts may offer different selectivity profiles and require optimization of reaction conditions.

Q5: What is the Nazarov cyclization, and can it be used to synthesize this compound?

A5: The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. To synthesize this compound via this route, a suitable precursor like 1-(m-tolyl)-2-propen-1-one would be required. While it is a powerful method for forming five-membered rings, controlling regioselectivity can be a challenge, and it may also lead to a mixture of isomers.[3][4] The Friedel-Crafts approach is generally more direct for this specific target molecule.

Experimental Protocols

Key Experiment: Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization

This protocol is adapted from established procedures for indanone synthesis and is optimized for the preparation of this compound.

Materials:

  • 3-(m-tolyl)propanoic acid

  • Polyphosphoric acid (105%, ~76% P₂O₅ content)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Methanol or ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (10 parts by weight relative to the starting acid).

  • Begin vigorous stirring and add 3-(m-tolyl)propanoic acid (1 part by weight).

  • Heat the mixture to 60-70°C. Monitor the reaction progress by taking small aliquots, quenching them with water, extracting with DCM, and analyzing by TLC or GC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the initial reaction mixture).

  • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from methanol or ethanol to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway 3-(m-tolyl)propanoic acid 3-(m-tolyl)propanoic acid Acylium Ion Intermediate Acylium Ion Intermediate 3-(m-tolyl)propanoic acid->Acylium Ion Intermediate PPA (low P2O5) Acylium Ion Intermediate_side Acylium Ion Intermediate_side 3-(m-tolyl)propanoic acid->Acylium Ion Intermediate_side PPA (high P2O5) This compound This compound Acylium Ion Intermediate->this compound Intramolecular Cyclization 6-Methyl-1-indanone 6-Methyl-1-indanone Acylium Ion Intermediate_side->6-Methyl-1-indanone Intramolecular Cyclization

Caption: Synthesis pathway for this compound and the side reaction leading to its regioisomer.

Troubleshooting_Flowchart start Low Yield or Impure Product check_isomers Presence of Regioisomers? start->check_isomers adjust_ppa Adjust PPA Composition (lower P2O5 for 4-methyl) check_isomers->adjust_ppa Yes check_unreacted Unreacted Starting Material? check_isomers->check_unreacted No adjust_ppa->check_unreacted increase_time_temp Increase Reaction Time/Temp check_unreacted->increase_time_temp Yes check_purity Purification Issues? check_unreacted->check_purity No increase_time_temp->check_purity recrystallize Recrystallization/ Column Chromatography check_purity->recrystallize Yes end Pure Product check_purity->end No recrystallize->end

Caption: Troubleshooting flowchart for the synthesis of this compound.

Experimental_Workflow A 1. Reaction Setup (3-(m-tolyl)propanoic acid + PPA) B 2. Heating and Monitoring (60-70°C, TLC/GC) A->B C 3. Quenching (Pour onto ice) B->C D 4. Extraction (DCM) C->D E 5. Washing (H2O, NaHCO3, Brine) D->E F 6. Drying and Concentration E->F G 7. Purification (Recrystallization) F->G H Final Product: This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting low yield in 4-Methyl-1-indanone reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in chemical reactions involving 4-Methyl-1-indanone.

Troubleshooting Guide

Low product yield in the synthesis of this compound, typically via intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid or its derivatives, is a common issue. This guide addresses potential causes and offers systematic solutions.

Problem 1: Low or No Conversion of Starting Material

Possible Causes:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be hydrolyzed due to exposure to moisture.[1]

  • Insufficiently Strong Acid: The Brønsted acid used (e.g., H₂SO₄, PPA) may not be concentrated enough to promote the reaction effectively.[2][3]

  • Low Reaction Temperature: The activation energy for the cyclization may not be reached.

  • Deactivated Starting Material: The presence of strong electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution.[4][5]

Solutions:

  • Catalyst Handling: Use freshly opened or properly stored anhydrous Lewis acids. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Acid Concentration: For polyphosphoric acid (PPA), the concentration of P₂O₅ can significantly impact reactivity.[3] Ensure the use of a high-grade, concentrated acid. Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is a powerful alternative.[2]

  • Reaction Temperature: Gradually increase the reaction temperature. For PPA-mediated reactions, temperatures around 100°C are often employed.[3] Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[2]

  • Starting Material Check: Verify the purity of the 3-(m-tolyl)propanoic acid or its corresponding acyl chloride.

Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Causes:

  • Formation of Regioisomers: The intramolecular acylation can occur at different positions on the aromatic ring, leading to the formation of isomeric indanones. The methyl group on the tolyl precursor directs the cyclization, but alternative products can form.

  • Intermolecular Side Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts.

Solutions:

  • Solvent Optimization: The choice of solvent can significantly influence the regioselectivity of the Friedel-Crafts acylation. As shown in the table below, different solvents can favor the formation of the desired product over its regioisomers.[4]

  • High Dilution: To favor intramolecular reactions, the reaction can be performed under high dilution conditions, although this may not always be practical for large-scale synthesis.

Problem 3: Product Degradation or Subsequent Reactions

Possible Causes:

  • Harsh Reaction Conditions: Prolonged exposure to strong acids at high temperatures can lead to product degradation or charring.

  • Product Reactivity: The ketone functional group in this compound can undergo further reactions, such as condensation reactions, under certain conditions.[2]

Solutions:

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid prolonged heating.

  • Controlled Quenching: Quench the reaction by carefully adding the reaction mixture to ice water to rapidly decrease the temperature and deactivate the acid catalyst.

  • Prompt Work-up and Purification: Proceed with the extraction and purification steps immediately after quenching to isolate the product from the reactive environment.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most direct and common method is the intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid or its corresponding acyl chloride.[2] This reaction is typically promoted by a strong Brønsted acid like polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃).[1][2]

Q2: My reaction is not working. What are the most critical parameters to check?

The most critical parameters are the exclusion of moisture, the activity and concentration of the acid catalyst, and the reaction temperature. Lewis acids like AlCl₃ are highly sensitive to moisture, which can deactivate them.[1] The concentration of PPA is also a crucial factor influencing the reaction's success.[3]

Q3: I am getting a mixture of isomers. How can I improve the selectivity for this compound?

The formation of regioisomers can be influenced by the choice of solvent. For similar substituted indanones, nitromethane has been shown to provide higher selectivity compared to other solvents like acetonitrile or toluene.[4] Additionally, the concentration of P₂O₅ in PPA can alter the reaction mechanism and, consequently, the regioselectivity.[3]

Q4: What are some common side products to look out for?

Besides regioisomers, potential side products can include polymeric material from intermolecular reactions and, in some cases, Knoevenagel condensation intermediates if other reactive carbonyl species are present.[4]

Q5: Are there alternative, milder methods for synthesizing this compound?

Yes, alternative methods exist, although they may require different starting materials. These include palladium-catalyzed carbonylative cyclizations and Nazarov cyclizations.[1][2] For the traditional Friedel-Crafts reaction, using a metal triflate catalyst in a triflate-anion-containing ionic liquid can be a greener and milder alternative.[6]

Data Presentation

Table 1: Effect of Solvent on Regioisomeric Ratio in a Friedel-Crafts Acylation for a Substituted Indanone

SolventProduct to Regioisomer Ratio
Nitromethane>20 : 1
Acetonitrile9 : 1
Toluene8 : 1
Chlorobenzene7 : 1

Data adapted from a study on a similar substituted indanone and is illustrative of the potential impact of solvent choice.[4]

Table 2: Comparison of Catalysts and Conditions for Indanone Synthesis

Starting MaterialCatalyst/ReagentConditionsYieldReference
Hydrocinnamic Acid20% Sulfuric Acid140°C27%[1]
3-Arylpropionic AcidsTb(OTf)₃250°Cup to 74%[1]
Phenylpropionic Acid ChlorideNafion®-HRefluxing Benzene90%[1]
3-(4-methoxyphenyl)propionic acidTriflic Acid (excess)Room Temperature61%[2]

Experimental Protocols

Key Experiment: Intramolecular Friedel-Crafts Acylation of 3-(m-tolyl)propanoic acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-(m-tolyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Place 3-(m-tolyl)propanoic acid into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add polyphosphoric acid to the flask (typically in a 10:1 weight ratio to the starting material).

  • Heat the mixture with stirring in an oil bath at 80-100°C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography or recrystallization.

Visualizations

experimental_workflow start Start: 3-(m-tolyl)propanoic acid reaction Intramolecular Friedel-Crafts Acylation (PPA, 80-100°C) start->reaction quench Quenching (Ice Water) reaction->quench extraction Extraction (Dichloromethane) quench->extraction wash Washing (Sat. NaHCO₃) extraction->wash dry Drying (Anhydrous MgSO₄) wash->dry purification Purification (Chromatography/Recrystallization) dry->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield Observed no_conversion Low/No Conversion low_yield->no_conversion Cause? multiple_products Multiple Products low_yield->multiple_products Cause? product_degradation Product Degradation low_yield->product_degradation Cause? check_catalyst Check Catalyst Activity (Anhydrous Conditions) no_conversion->check_catalyst Solution check_acid Verify Acid Strength/Concentration no_conversion->check_acid Solution optimize_temp Optimize Reaction Temperature no_conversion->optimize_temp Solution optimize_solvent Optimize Solvent for Selectivity multiple_products->optimize_solvent Solution high_dilution Consider High Dilution multiple_products->high_dilution Solution monitor_reaction Monitor Reaction Progress (TLC/GC) product_degradation->monitor_reaction Solution prompt_workup Ensure Prompt Quenching and Work-up product_degradation->prompt_workup Solution

Caption: Troubleshooting logic for low yield in this compound reactions.

References

Work-up procedures to minimize degradation of 4-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Methyl-1-indanone

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize the degradation of this compound during experimental work-up procedures.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Yellowing or darkening of the product upon standing or during work-up. Air oxidation, potentially at the benzylic C-H bonds adjacent to the aromatic ring. This can be accelerated by trace metals.1. Perform the work-up and subsequent handling under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use degassed solvents for extraction and chromatography. 3. Store the final product under an inert atmosphere and protect it from light.
Appearance of a new, less polar spot on TLC after basic wash. Base-catalyzed self-condensation (Aldol reaction) between two molecules of the indanone.1. Avoid using strong bases (e.g., NaOH, KOH) for washing. 2. Use a milder base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization. 3. Keep the contact time with the basic solution to a minimum and perform the wash at a low temperature (0-5 °C).
Formation of a viscous oil or solid that is difficult to purify. Polymerization or oligomerization, which can be initiated by acidic or basic conditions, or prolonged heating.1. Ensure complete quenching of any strong acid catalysts used in the synthesis before concentrating the reaction mixture. 2. Avoid excessive heating during solvent removal. Use a rotary evaporator at moderate temperature and pressure.
Low yield after purification, with multiple unidentified spots on TLC. General degradation due to a combination of factors including exposure to air, light, and reactive reagents.1. Follow the recommended work-up protocol that emphasizes mild conditions. 2. Protect the reaction and product from strong light by covering flasks with aluminum foil. 3. Ensure all reagents used in the work-up are of high purity.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has changed color. Is it still usable?

A color change, typically to yellow or brown, suggests potential oxidation or the formation of other impurities. While it may still be suitable for some applications, it is highly recommended to assess the purity by TLC, NMR, or LC-MS. If significant impurities are detected, repurification by column chromatography or recrystallization may be necessary. To prevent this, always store the compound under an inert atmosphere, protected from light, and at a low temperature.

Q2: What is the best way to neutralize a reaction mixture after a Friedel-Crafts synthesis of this compound?

After a Friedel-Crafts reaction, which typically uses a strong Lewis or Brønsted acid, it is crucial to quench the acid carefully. A common and effective method is to slowly pour the reaction mixture into a vigorously stirred slurry of ice and a weak base, such as saturated sodium bicarbonate solution. This helps to control the exotherm and prevents degradation that can be caused by localized high concentrations of base.

Q3: Can I use a strong base like sodium hydroxide to wash the organic layer?

Using strong bases like NaOH or KOH is not recommended. The protons on the carbon adjacent to the carbonyl group (the α-protons) in this compound are acidic and can be removed by a strong base to form an enolate. This enolate can then participate in side reactions, such as self-condensation, leading to impurities.[1]

Q4: How should I store this compound to ensure its stability?

For long-term storage, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a refrigerator or freezer and protected from light. Stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) use.[2] Avoid repeated freeze-thaw cycles.[2]

Quantitative Data Summary

Condition Parameter Expected Stability Potential Degradation Pathway
pH pH < 4ModerateAcid-catalyzed side reactions
pH 4-6High-
pH 7-8ModerateSlow enolate formation
pH > 9LowBase-catalyzed self-condensation
Temperature < 0 °CHigh-
Room Temp (in air)ModerateSlow oxidation
> 40 °CLowIncreased rate of all degradation pathways
Atmosphere Inert (N₂, Ar)High-
Air (O₂)Moderate to LowOxidation
Light DarkHigh-
UV LightLowPhotochemical reactions

Experimental Protocol: Recommended Work-up Procedure

This protocol is designed to minimize degradation of this compound following a typical acid-catalyzed synthesis.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath.

  • Quenching: Prepare a separate beaker containing a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate (NaHCO₃) solution. Slowly and carefully add the cooled reaction mixture to the ice/bicarbonate slurry via an addition funnel. Monitor for gas evolution and control the addition rate to prevent excessive foaming.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (once)

    • Deionized water (once)

    • Saturated aqueous NaCl (brine) solution (once)

    • Note: Perform washes quickly to minimize contact time.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 40 °C.

  • Storage: Place the crude product under a high vacuum to remove residual solvent. For immediate use, proceed to purification. For storage, flush the container with an inert gas before sealing.

Visualizations

DegradationPathways Indanone This compound Oxidized Oxidized Byproducts Indanone->Oxidized Air (O₂) / Light Aldol Aldol Condensation Product (Dimer/Oligomer) Indanone->Aldol Strong Base (e.g., NaOH) Photo Photochemical Products Indanone->Photo UV Light

Caption: Potential degradation pathways for this compound.

WorkupWorkflow Start Reaction Mixture (Post-Synthesis) Quench Quench (Ice / sat. NaHCO₃) Start->Quench Extract Extract (e.g., CH₂Cl₂) Quench->Extract Wash Wash (H₂O, Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate (Rotovap, <40°C) Dry->Concentrate End Crude Product Concentrate->End

Caption: Recommended work-up workflow to minimize degradation.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Methyl-1-indanone and 5-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis and drug development, substituted indanones serve as crucial building blocks for a variety of bioactive molecules.[1] Among these, the positional isomers 4-Methyl-1-indanone and 5-Methyl-1-indanone present a subtle yet significant divergence in chemical behavior. This guide provides a comparative analysis of their reactivity, supported by theoretical principles and experimental data, to aid researchers in selecting the appropriate isomer for their synthetic strategies.

Electronic and Steric Effects: A Theoretical Viewpoint

The primary distinction in reactivity between this compound and 5-Methyl-1-indanone arises from the electronic and steric influences of the methyl group on the indanone core. The methyl group is an electron-donating group, which can influence the reactivity of both the aromatic ring and the carbonyl group.

In 5-Methyl-1-indanone , the methyl group is in the para-position relative to the carbon atom at the fusion of the two rings. This placement enhances the electron density of the aromatic ring through a +I (inductive) and hyperconjugation effect, potentially influencing its susceptibility to electrophilic substitution.

Conversely, in This compound , the methyl group is in the meta-position with respect to the ring-fusion carbon. Its electron-donating effect on the aromatic ring is less pronounced at the positions typically involved in electrophilic aromatic substitution reactions. Furthermore, the proximity of the 4-methyl group to the carbonyl function introduces a degree of steric hindrance that is absent in the 5-methyl isomer.

A computational study on methyl-substituted indanones has shown that the presence of a methyl group can decrease the gas-phase enthalpy of formation by approximately 35 kJ·mol⁻¹, indicating a stabilizing effect.[2] While this study did not directly compare the 4- and 5-methyl isomers, it underscores the energetic impact of methyl substitution.

Reactivity at the Carbonyl Group

The ketone functionality in both isomers is a primary site for chemical transformations, readily undergoing nucleophilic addition and condensation reactions.[1]

Nucleophilic Addition

Reactions with nucleophiles such as Grignard reagents or organolithium compounds are expected to proceed readily with both isomers to form tertiary alcohols. However, the steric bulk of the 4-methyl group in this compound may slightly hinder the approach of bulky nucleophiles to the carbonyl carbon compared to the more accessible carbonyl group in 5-Methyl-1-indanone.

Reduction Reactions

The reduction of the carbonyl group to a hydroxyl group can be achieved using various reducing agents like sodium borohydride or catalytic hydrogenation. For 5-Methyl-1-indanone, reduction reactions may involve hydrogen gas with palladium catalysts or sodium borohydride to produce the corresponding alcohol.[3] While specific comparative kinetic data is unavailable, it is plausible that the steric environment around the carbonyl in the 4-methyl isomer could influence the rate of reduction, particularly with sterically demanding hydride reagents.

Condensation Reactions

A significant reaction of indanones is the base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes to yield 2-arylidene-1-indanones.[1] The rate and yield of this reaction are sensitive to the electronic and steric environment of the enolate intermediate. The electron-donating methyl group in both isomers can influence the acidity of the α-protons and the stability of the resulting enolate.

Reactivity of the Aromatic Ring

The benzene ring of the indanone system can undergo electrophilic aromatic substitution reactions. The position of the methyl group plays a crucial role in directing incoming electrophiles.

In 5-Methyl-1-indanone , the methyl group, being an ortho, para-director, would activate the aromatic ring towards electrophilic substitution at positions 4 and 6.

In This compound , the directing effects of the methyl group (ortho and para) and the deactivating acyl group (meta) are combined. This would likely direct incoming electrophiles to position 7.

Experimental Data and Protocols

While direct comparative studies are scarce, individual experimental results provide insights into the reactivity of each isomer.

Table 1: Physical and Spectroscopic Data
PropertyThis compound5-Methyl-1-indanone
CAS Number 24644-78-8[4]4593-38-8[5]
Molecular Formula C₁₀H₁₀O[4]C₁₀H₁₀O[5]
Molecular Weight 146.19 g/mol [4]146.19 g/mol [5]
Melting Point 94-96 °C[4][6]69-73 °C[2]
¹H NMR (CDCl₃, δ) ~2.3 ppm (s, 3H, CH₃)Signals characteristic of the structure
¹³C NMR Spectra available[2]Spectra available[2]
Representative Experimental Protocols

Protocol 1: Claisen-Schmidt Condensation of this compound (General Procedure)

This protocol is adapted from a general procedure for the Claisen-Schmidt condensation of hindered cyclic ketones.[7]

  • Materials: this compound, aromatic aldehyde, potassium hydroxide, dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of this compound (1 equivalent) in DMSO, add the aromatic aldehyde (1 equivalent).

    • Add a catalytic amount of powdered potassium hydroxide (e.g., 0.1 equivalents).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl.

    • Collect the precipitated product by filtration, wash with water, and purify by recrystallization.

Protocol 2: Reduction of 5-Methyl-1-indanone

This protocol is based on general reduction methods for indanones.[3]

  • Materials: 5-Methyl-1-indanone, sodium borohydride (NaBH₄), methanol.

  • Procedure:

    • Dissolve 5-Methyl-1-indanone (1 equivalent) in methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.1 equivalents) in small portions.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Monitor the reaction by thin-layer chromatography.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the product by column chromatography if necessary.

Visualizing Reaction Pathways

To illustrate a typical transformation of these indanones, the following workflow outlines the Claisen-Schmidt condensation.

Claisen_Schmidt_Condensation Indanone 4- or 5-Methyl-1-indanone Enolate Enolate Intermediate Indanone->Enolate Deprotonation Aldehyde Aromatic Aldehyde Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Base Base (e.g., KOH) Base->Enolate Enolate->Aldol_Adduct Nucleophilic Attack Product 2-Arylidene-1-indanone Aldol_Adduct->Product Dehydration

Figure 1: General workflow for the Claisen-Schmidt condensation of methyl-1-indanones.

Conclusion

The reactivity of this compound and 5-Methyl-1-indanone is governed by a subtle interplay of electronic and steric factors. The para-position of the methyl group in the 5-isomer leads to a more pronounced electronic activation of the aromatic ring and less steric hindrance around the carbonyl group. In contrast, the meta-positioned methyl group in the 4-isomer has a weaker electronic influence on the common substitution sites of the aromatic ring and introduces steric crowding near the ketone functionality.

For reactions involving nucleophilic attack at the carbonyl, 5-Methyl-1-indanone is likely to be more reactive, especially with bulky reagents. In electrophilic aromatic substitution, the directing effects of the methyl group will lead to different substitution patterns for each isomer. Researchers should consider these differences when designing synthetic routes that utilize these valuable indanone building blocks. Further quantitative kinetic studies would be beneficial to provide a more precise comparison of the reactivity of these two isomers.

References

A Comparative Guide to the Biological Activities of 4-Methyl-1-indanone and Unsubstituted 1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2] This guide provides a comparative overview of the biological activities of 4-Methyl-1-indanone and its parent compound, unsubstituted 1-indanone.

Executive Summary

General Biological Activities of 1-Indanone Derivatives

The 1-indanone core is a versatile starting point for the synthesis of compounds with diverse therapeutic potential. The biological activity of these derivatives is significantly influenced by the nature and position of substituents on the indanone ring system.[1]

Anticancer Activity

Numerous 1-indanone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, certain hydroxybenzylidene-1-indanone derivatives have shown significant activity and selectivity against the U-251 glioblastoma cell line, with IC50 values lower than the standard chemotherapeutic agent temozolomide.[3] Thiazolyl hydrazone derivatives of 1-indanone have also demonstrated potent anti-cancer activity against colon cancer cell lines, with IC50 values in the low micromolar range.[4]

Antimicrobial Activity

The 1-indanone scaffold is also a promising framework for the development of novel antimicrobial agents. For example, a 2,4-dinitrophenylhydrazone derivative of 1-indanone has exhibited potent activity against several Gram-negative and Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 15.6 µg/mL.[5][6] Additionally, the naturally occurring compound 4-hydroxy-7-methyl-1-indanone, structurally related to this compound, has been identified as having antibacterial properties.[1]

Comparative Data on 1-Indanone Derivatives

While a direct comparison between this compound and unsubstituted 1-indanone is unavailable, the following table summarizes the reported biological activities of various 1-indanone derivatives to illustrate the potential of this chemical class.

Derivative ClassSpecific Compound/ModificationBiological ActivityQuantitative Data (IC50/MIC)Target/Cell Line
Thiazolyl Hydrazone DerivativesN-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazineAnticancerIC50: 0.41 ± 0.19 µMKM 12 (Colon Cancer)
Thiazolyl Hydrazone DerivativesMultiple DerivativesAnticancerIC50 range: 0.41 ± 0.19 to 6.85 ± 1.44 μMColon Cancer Cell Lines
Hydroxybenzylidene Derivatives(Z)-2-(hydroxy(aryl)methylene)-2,3-dihydro-1H-indanone derivativesAnticancerLower IC50 than temozolomideU-251 (Glioblastoma)
2,4-Dinitrophenylhydrazone DerivativeCondensation product of 1-indanone, benzaldehyde, and 2,4-dinitrophenylhydrazineAntibacterialMIC: 15.6 µg/mLPseudomonas aeruginosa, Salmonella typhimurium, etc.
2,4-Dinitrophenylhydrazone DerivativeCondensation product of 1-indanone, benzaldehyde, and 2,4-dinitrophenylhydrazineAntibacterialMIC: 31.3 µg/mLStaphylococcus aureus, Micrococcus luteus
Natural Product4-hydroxy-7-methyl-1-indanoneAntibacterialNot specifiedNot specified

Experimental Protocols

To facilitate direct comparison, the following are detailed methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and unsubstituted 1-indanone in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.[7]

Protocol:

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar plate. Suspend a few colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound and unsubstituted 1-indanone in Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[7]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative biological evaluation of this compound and unsubstituted 1-indanone.

G cluster_1 Assay Preparation cluster_3 Data Analysis C1 This compound Stock Solution AP1 Prepare Serial Dilutions C1->AP1 C2 Unsubstituted 1-indanone Stock Solution C2->AP1 A1 Cytotoxicity Assay (e.g., MTT) AP1->A1 A2 Antimicrobial Assay (e.g., MIC) AP1->A2 AP2 Seed Cells / Prepare Bacterial Inoculum AP2->A1 AP2->A2 D1 Measure Absorbance / Assess Growth A1->D1 A2->D1 D2 Calculate IC50 / Determine MIC D1->D2 D3 Comparative Analysis D2->D3

Caption: Workflow for comparative biological evaluation.

Conclusion

The 1-indanone scaffold represents a valuable starting point for the development of new therapeutic agents. While direct comparative data for this compound and unsubstituted 1-indanone is currently lacking, the extensive research on 1-indanone derivatives highlights the significant biological potential of this class of compounds. The addition of a methyl group at the 4-position of the indanone ring can potentially influence factors such as lipophilicity, metabolic stability, and steric interactions with biological targets, thereby modulating the overall biological activity. Further experimental investigation, following the protocols outlined in this guide, is necessary to elucidate the specific effects of this substitution and to quantitatively compare the biological activities of these two compounds.

References

A Comparative Analysis of Catalysts for the Synthesis of 4-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-Methyl-1-indanone, a crucial building block for various pharmacologically active molecules, can be synthesized through several catalytic routes. This guide provides a comparative analysis of the most common catalytic systems, offering experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most suitable method for your research needs.

At a Glance: Performance of Catalytic Systems

The synthesis of this compound is predominantly achieved through intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid. However, the choice of catalyst significantly impacts yield, reaction conditions, and environmental footprint. Transition metal-catalyzed methods and Nazarov cyclization offer alternative pathways with distinct advantages.

Catalytic SystemCatalystSubstrateYield (%)Reaction ConditionsSelectivity
Friedel-Crafts Acylation Polyphosphoric Acid (PPA)3-(m-tolyl)propanoic acidHighHigh temperatureGood
Aluminum Chloride (AlCl₃)3-(m-tolyl)propionyl chlorideHighAnhydrous, often harshGood
Niobium Pentachloride (NbCl₅)3-Arylpropanoic acidsGood to ExcellentMild (room temperature)Good
Palladium-Catalyzed Pd(OAc)₂/dppp2-bromobenzaldehydes and vinyl ethersModerate to Excellent115-145 °CGood
Rhodium-Catalyzed Rhodium complexesArylboron reagents and alkynesGoodMild conditionsHigh
Nickel-Catalyzed NiCl₂·DME/PyboxUnsaturated enonesHighMild, reductiveHigh (enantioselectivity)
Nazarov Cyclization Lewis Acids (e.g., SnCl₄)Divinyl ketonesGoodAcidic, often stoichiometricDependent on substrate

In-Depth Analysis of Catalytic Methodologies

This section provides a detailed examination of each catalytic approach, including experimental protocols and mechanistic diagrams to illustrate the reaction pathways.

Friedel-Crafts Acylation: The Classical Approach

Intramolecular Friedel-Crafts acylation is the most direct and widely used method for the synthesis of this compound. The reaction involves the cyclization of 3-(m-tolyl)propanoic acid or its corresponding acyl chloride in the presence of a strong acid catalyst.

  • Polyphosphoric Acid (PPA): A widely used and effective catalyst for this transformation. It acts as both a catalyst and a solvent. High concentrations of P₂O₅ in PPA generally favor the formation of the desired indanone.

  • Aluminum Chloride (AlCl₃): A powerful Lewis acid that effectively catalyzes the cyclization of the acyl chloride derivative of 3-(m-tolyl)propanoic acid. The reaction requires stoichiometric amounts of AlCl₃ and strictly anhydrous conditions.

  • Niobium Pentachloride (NbCl₅): A milder Lewis acid that can promote the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids at room temperature, offering a more benign alternative to traditional catalysts.[1][2]

A mixture of 3-(m-tolyl)propanoic acid and polyphosphoric acid is heated with stirring. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured onto ice and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.

Friedel_Crafts cluster_activation Acid Activation cluster_cyclization Intramolecular Cyclization cluster_rearomatization Rearomatization 3_m_tolylpropanoic_acid 3-(m-tolyl)propanoic acid Acylium_ion Acylium Ion Intermediate 3_m_tolylpropanoic_acid->Acylium_ion PPA or other Lewis Acid Electrophilic_attack Electrophilic Aromatic Substitution Acylium_ion->Electrophilic_attack Sigma_complex Sigma Complex Electrophilic_attack->Sigma_complex Deprotonation Deprotonation Sigma_complex->Deprotonation 4_Methyl_1_indanone This compound Deprotonation->4_Methyl_1_indanone

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Transition Metal-Catalyzed Syntheses: Modern and Versatile Alternatives

Transition metal catalysis offers powerful and often milder alternatives to traditional Friedel-Crafts conditions, with the potential for higher selectivity and functional group tolerance.

This one-pot method allows for the synthesis of substituted 1-indanones from readily available starting materials. The reaction involves a palladium-catalyzed Heck reaction followed by an ethylene glycol-promoted aldol-type annulation.[3]

A mixture of a 2-halobenzaldehyde, a vinyl ether, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppp), and a base in a suitable solvent like ethylene glycol is heated. After the initial reaction, the intermediate is hydrolyzed with acid to yield the indanone product.

Pd_Catalysis_Workflow Start Start: 2-halobenzaldehyde + vinyl ether Reaction_Mixture Add Pd(OAc)₂, dppp, base, and ethylene glycol Start->Reaction_Mixture Heating Heat reaction mixture (115-145 °C) Reaction_Mixture->Heating Heck_Reaction Heck Reaction Heating->Heck_Reaction Aldol_Annulation Aldol-Type Annulation Heck_Reaction->Aldol_Annulation Hydrolysis Acid Hydrolysis Aldol_Annulation->Hydrolysis Product This compound Derivative Hydrolysis->Product

Caption: Workflow for Palladium-catalyzed synthesis of indanone derivatives.

Rhodium catalysts can effectively mediate the carbonylative cyclization of arylboron reagents with alkynes in the presence of carbon monoxide to form indanones. This method is known for its mild reaction conditions and high efficiency.

Nickel catalysis is particularly advantageous for the enantioselective synthesis of substituted indanones. The reductive cyclization of enones using a nickel catalyst and a chiral ligand can produce indanones with high enantiomeric excess.[4]

Nazarov Cyclization: An Electrocyclic Approach

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, including indanones. The reaction involves the 4π-electrocyclic ring closure of a divinyl ketone, typically catalyzed by a Lewis or Brønsted acid. To synthesize this compound via this route, a divinyl ketone precursor bearing a m-tolyl group would be required.

  • Lewis Acids (e.g., SnCl₄, FeCl₃): Stoichiometric amounts of strong Lewis acids are often required to promote the cyclization.

  • Brønsted Acids (e.g., H₂SO₄, PPA): Strong protic acids can also effectively catalyze the reaction.

To a solution of the divinyl ketone in a suitable solvent (e.g., dichloromethane) at low temperature, a Lewis acid is added. The reaction is stirred until completion, then quenched. The product is isolated and purified by standard methods.

Nazarov_Cyclization cluster_activation Lewis Acid Activation cluster_cyclization Electrocyclization cluster_elimination Elimination & Tautomerization Divinyl_Ketone Divinyl Ketone Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation Lewis Acid Electrocyclization 4π Conrotatory Electrocyclization Pentadienyl_Cation->Electrocyclization Oxyallyl_Cation Oxyallyl Cation Electrocyclization->Oxyallyl_Cation Elimination Elimination of H+ Oxyallyl_Cation->Elimination Enol_Intermediate Enol Intermediate Elimination->Enol_Intermediate Tautomerization Tautomerization Enol_Intermediate->Tautomerization Indanone_Product Indanone Product Tautomerization->Indanone_Product

Caption: Nazarov cyclization pathway for the synthesis of indanones.

Conclusion

The choice of catalyst for the synthesis of this compound depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the importance of mild reaction conditions and stereoselectivity.

  • Friedel-Crafts acylation , particularly with PPA, remains a robust and high-yielding method for large-scale synthesis, despite the often harsh conditions.

  • Transition metal-catalyzed methods , especially those using palladium and nickel, offer milder conditions, greater functional group tolerance, and opportunities for asymmetric synthesis, making them highly valuable for the synthesis of complex pharmaceutical intermediates.

  • Nazarov cyclization provides an alternative route, though it requires the synthesis of a specific divinyl ketone precursor.

Researchers should carefully consider these factors to select the most appropriate and efficient catalytic system for their specific synthetic goals.

References

A Comparative Guide to the Synthesis of 4-Methyl-1-indanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of prominent synthetic methods for 4-Methyl-1-indanone, a valuable intermediate in the synthesis of various biologically active molecules. The following sections detail the experimental protocols, quantitative data, and reaction pathways for the most effective and commonly employed strategies, offering researchers and drug development professionals a comprehensive resource for selecting the optimal synthesis route for their specific needs.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be effectively achieved through several key methodologies. This guide focuses on the most direct and widely cited approaches: a two-step Friedel-Crafts acylation and a one-pot intramolecular Friedel-Crafts reaction. The selection of a particular method may be guided by factors such as precursor availability, desired yield, and operational simplicity.

MethodStarting MaterialsKey ReagentsReaction Time (approx.)Yield (%)Purity (%)
Two-Step Friedel-Crafts Acylation m-Xylene, Succinic anhydrideAnhydrous AlCl₃, Toluene, Thionyl chloride20 - 24 hours~85-90>95
Intramolecular Friedel-Crafts 3-(m-Tolyl)propanoic acidPolyphosphoric acid (PPA)1 - 2 hours~90-95>97

Table 1: Comparison of Quantitative Data for this compound Synthesis Methods

Experimental Protocols

Method 1: Two-Step Friedel-Crafts Acylation

This method involves the initial Friedel-Crafts acylation of m-xylene with succinic anhydride to form 3-(3-methylbenzoyl)propanoic acid, which is then reduced and cyclized to yield this compound.

Step 1: Synthesis of 3-(m-Tolyl)propanoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 mol) in anhydrous toluene (500 mL).

  • Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. A solution of m-xylene (1.0 mol) and succinic anhydride (1.0 mol) in anhydrous toluene (200 mL) is added dropwise from the dropping funnel over a period of 2-3 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 8-10 hours, or until the evolution of HCl gas ceases.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice (1 kg) and concentrated hydrochloric acid (100 mL). Separate the organic layer, and extract the aqueous layer with toluene (2 x 150 mL). Combine the organic layers, wash with water (2 x 200 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude 3-(3-methylbenzoyl)propanoic acid is then subjected to a Clemmensen or Wolff-Kishner reduction to yield 3-(m-tolyl)propanoic acid.

Step 2: Intramolecular Cyclization to this compound

  • Activation: To the crude 3-(m-tolyl)propanoic acid (1.0 mol), add thionyl chloride (1.2 mol) and a few drops of DMF. Heat the mixture at 70-80 °C for 2-3 hours until the evolution of HCl and SO₂ ceases.

  • Cyclization: Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. Dissolve the resulting acid chloride in anhydrous dichloromethane (500 mL) and cool to 0-5 °C. Add anhydrous aluminum chloride (1.1 mol) portion-wise over 1 hour.

  • Reaction: Stir the reaction mixture at room temperature for 8-10 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by vacuum distillation or recrystallization from a suitable solvent to obtain this compound.

Method 2: Intramolecular Friedel-Crafts Cyclization of 3-(m-Tolyl)propanoic acid

This is a more direct approach, starting from the readily available 3-(m-tolyl)propanoic acid.

  • Reaction Setup: Place 3-(m-tolyl)propanoic acid (1.0 mol) and polyphosphoric acid (PPA) (10 times the weight of the acid) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Reaction: Heat the mixture with stirring to 80-90 °C. The reaction is typically complete within 1-2 hours, and its progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to about 60 °C and pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the resulting aqueous mixture with a suitable solvent such as toluene or dichloromethane (3 x 200 mL).

  • Purification: Combine the organic extracts, wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the product by vacuum distillation or recrystallization to afford pure this compound.[1][2][3][4][5]

Reaction Pathway Visualizations

The following diagrams illustrate the key transformations in the described synthesis methods.

Friedel_Crafts_Acylation mXylene m-Xylene intermediate1 3-(3-methylbenzoyl)propanoic acid mXylene->intermediate1 + Succinic Anhydride (AlCl3) succinicAnhydride Succinic Anhydride succinicAnhydride->intermediate1 intermediate2 3-(m-tolyl)propanoic acid intermediate1->intermediate2 Reduction finalProduct This compound intermediate2->finalProduct Intramolecular Cyclization (e.g., SOCl2, AlCl3)

Figure 1. Two-Step Friedel-Crafts Acylation Pathway.

Intramolecular_Friedel_Crafts startingMaterial 3-(m-Tolyl)propanoic acid finalProduct This compound startingMaterial->finalProduct Polyphosphoric Acid (PPA) Heat

Figure 2. Intramolecular Friedel-Crafts Cyclization Pathway.

Alternative Synthetic Strategies

While Friedel-Crafts reactions are the most common, other methods such as the Nazarov cyclization and palladium-catalyzed Heck reaction are also employed for the synthesis of indanones.

Nazarov Cyclization

The Nazarov cyclization involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[6][7][8] For the synthesis of this compound, a suitable precursor would be a divinyl ketone bearing a m-tolyl group. The synthesis of this precursor and its subsequent cyclization can be a viable, albeit often more complex, alternative.

Nazarov_Cyclization precursor Divinyl Ketone Precursor (with m-tolyl group) finalProduct This compound precursor->finalProduct Acid Catalyst (e.g., H2SO4, Lewis Acid)

Figure 3. Generalized Nazarov Cyclization Pathway.
Heck Reaction

The palladium-catalyzed Heck reaction provides a powerful tool for carbon-carbon bond formation.[9][10][11][12][13] An intramolecular Heck reaction of a suitable o-halostyrene derivative could be envisioned to construct the indanone ring system. This method offers the advantage of mild reaction conditions and functional group tolerance but may require a more elaborate synthesis of the starting material.

Heck_Reaction precursor o-Halostyrene Derivative finalProduct This compound precursor->finalProduct Pd Catalyst, Base Intramolecular Reaction

Figure 4. Generalized Intramolecular Heck Reaction Pathway.

This comparative guide is intended to serve as a foundational resource. Researchers are encouraged to consult the primary literature for further details and optimization of these synthetic procedures.

References

A Comparative Guide to Lewis Acids for Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of cyclic ketones, which are pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. The choice of Lewis acid catalyst is critical and can significantly influence the reaction's efficiency, yield, and substrate scope. This guide provides an objective comparison of various Lewis acids for this transformation, supported by experimental data, to aid in catalyst selection and methods development.

Performance Comparison of Lewis Acids

The efficacy of a Lewis acid in promoting intramolecular Friedel-Crafts acylation is dependent on several factors, including the nature of the substrate, the acylating moiety (e.g., carboxylic acid, acyl chloride), and the reaction conditions. Below is a summary of quantitative data for the cyclization of representative substrates, 4-phenylbutyric acid to form α-tetralone, and 3-arylpropanoic acids to form indanones, using various Lewis acids.

SubstrateLewis AcidCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
4-Phenylbutyric AcidBi(OTf)₃10[bmim][OTf]110 (MW)15 min95[1][2]
4-Phenylbutyric AcidSc(OTf)₃10[bmim][OTf]110 (MW)15 min92[1]
4-Phenylbutyric AcidYb(OTf)₃10[bmim][OTf]110 (MW)20 min88[1]
4-Phenylbutyric AcidH-Beta Zeolite-Gas Phase22010 h81.2[2]
3-(4-Methoxyphenyl)propanoic AcidBi(OTf)₃10[bmim][OTf]110 (MW)15 min96[1]
3-Phenylpropanoic AcidZnCl₂StoichiometricIonic Liquid130 (MW)15 min72[3]
3-Phenylpropanoic AcidPPA-Neat---[4]
Allylic Bromide AreneInCl₃10CH₂Cl₂rt16 hup to 99[5]
Allylic Bromide AreneZn(II), Fe(III), Sn(IV) salts----ineffective[5]

Abbreviations: Bi(OTf)₃ = Bismuth(III) triflate, Sc(OTf)₃ = Scandium(III) triflate, Yb(OTf)₃ = Ytterbium(III) triflate, InCl₃ = Indium(III) chloride, ZnCl₂ = Zinc chloride, PPA = Polyphosphoric acid, [bmim][OTf] = 1-butyl-3-methylimidazolium trifluoromethanesulfonate, MW = Microwave, rt = room temperature.

Experimental Workflow

The general workflow for an intramolecular Friedel-Crafts acylation involves the activation of a carboxylic acid or its derivative by a Lewis acid to generate an acylium ion, which then undergoes electrophilic aromatic substitution.

G General Workflow for Intramolecular Friedel-Crafts Acylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Starting Material (Aryl-substituted carboxylic acid or acyl chloride) Mixing Mixing of Reactants and Lewis Acid Start->Mixing Solvent Anhydrous Solvent Solvent->Mixing LewisAcid Lewis Acid LewisAcid->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Quenching (e.g., with water/acid) Monitoring->Quenching Reaction Complete Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification End Cyclized Ketone Product Purification->End

Caption: General experimental workflow for intramolecular Friedel-Crafts acylation.

Key Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table.

Protocol 1: Bi(OTf)₃-Catalyzed Cyclization of 4-Phenylbutyric Acid in an Ionic Liquid[1][2]
  • Apparatus: A dedicated monomodal microwave reactor is used. All glassware should be oven-dried prior to use.

  • Reagents:

    • 4-Phenylbutyric acid

    • Bismuth(III) triflate (Bi(OTf)₃) (10 mol%)

    • 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([bmim][OTf])

  • Procedure:

    • To a microwave process vial, add 4-phenylbutyric acid and the ionic liquid [bmim][OTf].

    • Add bismuth(III) triflate (10 mol%) to the mixture.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 110°C for 15 minutes with stirring.

    • After the reaction is complete, cool the vial to room temperature.

    • Extract the product from the ionic liquid using an appropriate organic solvent (e.g., diethyl ether).

    • The ionic liquid containing the catalyst can often be recovered, dried, and reused.

    • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford α-tetralone.

Protocol 2: InCl₃-Catalyzed Intramolecular Cyclization of an Allylic Bromide[5]
  • Apparatus: Standard oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • Arene-substituted allylic bromide

    • Indium(III) chloride (InCl₃) (10 mol%)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • 4 Å molecular sieves

  • Procedure:

    • To a round-bottom flask containing a magnetic stir bar, add the arene-substituted allylic bromide and 4 Å molecular sieves.

    • Under an inert atmosphere, add anhydrous dichloromethane to dissolve the substrate.

    • Add indium(III) chloride (10 mol%) to the stirred solution.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the cyclized product.

Protocol 3: Conventional Friedel-Crafts Acylation using AlCl₃[6][7]
  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap for HCl gas. All glassware must be rigorously dried.

  • Reagents:

    • Aryl-substituted acyl chloride

    • Aluminum chloride (AlCl₃) (stoichiometric or slight excess)

    • Anhydrous inert solvent (e.g., dichloromethane, carbon disulfide)

  • Procedure:

    • To the reaction flask, add the anhydrous solvent and aluminum chloride under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Dissolve the aryl-substituted acyl chloride in the anhydrous solvent and add it dropwise to the AlCl₃ suspension via the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for the specified time (typically a few hours).

    • The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous magnesium or sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product is then purified, typically by distillation or recrystallization.

Discussion

Traditional Lewis acids like AlCl₃ and FeCl₃ are powerful catalysts for intramolecular Friedel-Crafts acylation but often need to be used in stoichiometric amounts because the product ketone can form a stable complex with the Lewis acid.[6] This can lead to difficulties in product isolation and generate significant waste.

In contrast, metal triflates, particularly those of Bismuth(III) , Scandium(III) , and other rare-earth metals, have emerged as highly efficient, recyclable catalysts that can be used in catalytic amounts.[1][2] Their tolerance to trace amounts of water and air makes them more user-friendly than traditional Lewis acids. The use of microwave irradiation in conjunction with these catalysts, often in ionic liquids, can dramatically reduce reaction times and improve yields.[1][7]

Indium(III) salts have shown unique reactivity, especially for the cyclization of substrates like allylic bromides, where other common Lewis acids such as Zn(II), Fe(III), or Sn(IV) salts were found to be ineffective.[5]

For industrial applications or greener synthetic routes, solid acid catalysts like H-Beta zeolite offer advantages in terms of catalyst separation and recycling, although they may require higher temperatures.[2]

The choice of the acylating precursor is also crucial. While acyl chlorides are highly reactive, the use of carboxylic acids is more atom-economical and environmentally benign, as the only byproduct is water.[3] However, carboxylic acids are less reactive and may require harsher conditions or more potent catalytic systems.

References

Unveiling the Cytotoxic Potential of Substituted Indanone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with enhanced efficacy and selectivity remains a paramount objective. Substituted indanone derivatives have emerged as a promising class of compounds, exhibiting significant cytotoxic effects against a range of cancer cell lines. This guide provides a comparative analysis of their performance, supported by experimental data, to aid in the evaluation and selection of candidates for further investigation.

A comprehensive review of recent studies reveals that the cytotoxic activity of indanone derivatives is intricately linked to their structural modifications. These substitutions influence their mechanism of action, which often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Comparative Cytotoxicity of Indanone Derivatives

The cytotoxic potential of various substituted indanone derivatives has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly depending on the specific derivative and the target cell line. Below is a summary of the IC50 values for several promising indanone derivatives.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Thiazolyl Hydrazone ITH-6HT-29 (colorectal)0.41 ± 0.19[1]
COLO 205 (colorectal)Not specified[1]
KM 12 (colorectal)Not specified[1]
Spiroisoxazoline Compound 9fMCF-7 (breast)0.03 ± 0.01[2]
Benzylidene-Indanone Series 126MCF-7 (breast)0.01 - 0.88[3][4]
HCT (colon)0.01 - 0.88[3][4]
THP-1 (leukemia)0.01 - 0.88[3][4]
A549 (lung)0.01 - 0.88[3][4]
Heterocyclic Derivatives Compound 6Not specifiedPotentially cytotoxic[5]
Compound 8Not specifiedPotentially cytotoxic[5]
Compound 9Not specifiedPotentially cytotoxic[5]
Compound 10Not specifiedPotentially cytotoxic[5]

Mechanisms of Action: A Deeper Dive

The cytotoxic effects of substituted indanone derivatives are mediated through various cellular mechanisms. Understanding these pathways is crucial for rational drug design and the development of targeted therapies.

One of the key mechanisms is the induction of apoptosis, or programmed cell death. For instance, spiroisoxazoline derivatives have been shown to activate the mitochondrial-associated apoptotic pathway.[2] This is characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3.[2]

Another important target is the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. The indanone-based thiazolyl hydrazone derivative, ITH-6, has been found to downregulate the expression of NF-κB p65 and Bcl-2, contributing to its cytotoxic action in colorectal cancer cells.[1]

Furthermore, some indanone derivatives, particularly 2-benzylidene-1-indanones, exhibit potent tubulin polymerization inhibitory activity.[3][4] By disrupting the microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.

cluster_0 Indanone Derivative Action cluster_1 Cellular Consequences Indanone Substituted Indanone Derivatives Tubulin Tubulin Polymerization Inhibition Indanone->Tubulin NFkB NF-κB Pathway Inhibition Indanone->NFkB Apoptosis Apoptosis Induction Indanone->Apoptosis G2M G2/M Phase Arrest Tubulin->G2M Bcl2 Bcl-2 Downregulation NFkB->Bcl2 Bax Bax Upregulation Apoptosis->Bax Caspase3 Caspase-3 Activation Apoptosis->Caspase3 CellDeath Cell Death G2M->CellDeath Bcl2->CellDeath Bax->CellDeath Caspase3->CellDeath

Signaling pathways affected by substituted indanone derivatives.

Experimental Protocols

The evaluation of the cytotoxic activity of indanone derivatives relies on standardized in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

MTT Cytotoxicity Assay

This colorimetric assay is a widely used method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 to 6,000 cells/well) and allowed to adhere overnight.[6][7]

  • Compound Treatment: The cells are then treated with various concentrations of the indanone derivatives and incubated for a specified period (e.g., 24 to 72 hours).[1][6][7]

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.[1]

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Cell Lysis: Cells treated with indanone derivatives are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard method like the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., NF-κB p65, Bcl-2, Bax, caspase-3) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

cluster_workflow Cytotoxicity Evaluation Workflow start Cancer Cell Culture treatment Treatment with Indanone Derivatives start->treatment mtt MTT Assay for Cell Viability treatment->mtt western Western Blot for Protein Expression treatment->western ic50 IC50 Determination mtt->ic50 end Data Interpretation ic50->end pathway Signaling Pathway Analysis western->pathway pathway->end

Experimental workflow for assessing the cytotoxicity of indanone derivatives.

Structure-Activity Relationship Insights

The cytotoxic potency of indanone derivatives is highly dependent on their chemical structure. For instance, in the case of 2-benzylidene-1-indanones, the nature and position of substituents on the benzylidene ring significantly influence their activity. Studies have shown that certain substitutions can enhance the tubulin inhibitory effect and overall cytotoxicity.[8] Similarly, for spiroisoxazoline derivatives, the presence of methoxy groups on the phenyl ring at the C-3' position was found to be crucial for their potent COX-2 inhibitory and cytotoxic activities.[2]

References

The Evolving Landscape of Enzyme Inhibition: A Comparative Analysis of 4-Methyl-1-indanone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug discovery, the quest for potent and selective enzyme inhibitors is a continuous journey. Among the scaffolds of interest, 4-Methyl-1-indanone and its analogs have emerged as a promising class of molecules, demonstrating significant inhibitory activity against key enzymes implicated in neurodegenerative diseases. This guide provides a comparative analysis of the efficacy of these analogs, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental procedures.

Inhibitory Potency: A Quantitative Comparison

The therapeutic potential of this compound analogs lies in their ability to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO). The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following table summarizes the IC50 values for a selection of this compound analogs and related indanone derivatives against these target enzymes.

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Indanone-Piperidine Hybrid (A1) AChE0.054Donepezil-
MAO-B3.25--
Indanone Derivative (5c) AChE0.12--
Indanone Derivative (7b) BChE0.04--
Indanone Derivative (Compound 9) AChE0.0148Tacrine-
Indanone Derivative (Compound 14) AChE0.0186Tacrine-
Indanone-Mannich Base (Compound 9) AChE0.000982Tacrine0.05885
2-arylidene-1-indanone analog (16a) MAO-B7.50--

Note: The presented data is a compilation from multiple research articles. Direct comparison of absolute IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Understanding the Mechanism: Signaling Pathways

The therapeutic rationale for inhibiting AChE, BChE, and MAO stems from their roles in critical signaling pathways.

Cholinergic Signaling Pathway in Alzheimer's Disease

Acetylcholinesterase inhibitors, including many this compound analogs, aim to counteract the cholinergic deficit observed in Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling, which is crucial for cognitive functions like memory and learning.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_vesicle ACh Choline Choline ChAT ChAT ACh_released ACh ACh_vesicle->ACh_released Release AChE AChE ACh_released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_released->ACh_Receptor Binding AChE->Choline Recycling Acetate Acetate AChE->Acetate Inhibitor This compound Analog Inhibitor->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Cognitive_Function Cognitive Function Signal_Transduction->Cognitive_Function

Caption: Cholinergic signaling and the inhibitory action of this compound analogs on AChE.

Monoamine Oxidase and its Role in Neurodegeneration

Monoamine oxidase inhibitors, another application of indanone derivatives, are crucial in managing neurodegenerative conditions like Parkinson's disease. MAO-B is involved in the degradation of dopamine. Inhibition of MAO-B increases dopamine levels in the brain, which can help alleviate the motor symptoms of Parkinson's disease. Furthermore, the breakdown of dopamine by MAO-B can produce reactive oxygen species (ROS), contributing to oxidative stress and neuronal damage. By inhibiting MAO-B, these analogs can also exert a neuroprotective effect.

MAO_Signaling cluster_neuron Dopaminergic Neuron cluster_effects Cellular Effects Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Degradation Dopamine_Metabolites Dopamine Metabolites MAO-B->Dopamine_Metabolites ROS ROS MAO-B->ROS Inhibitor This compound Analog Inhibitor->MAO-B Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage AChE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - AChE solution - DTNB solution - ATCI solution - Test Compounds Start->Prepare_Reagents Plate_Setup 96-well Plate Setup: - Add Buffer - Add Test Compound/Control - Add AChE solution Prepare_Reagents->Plate_Setup Incubation1 Incubate at 37°C for 15 min Plate_Setup->Incubation1 Add_DTNB Add DTNB solution Incubation1->Add_DTNB Initiate_Reaction Initiate Reaction: Add ATCI solution Add_DTNB->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (kinetic or endpoint) Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End MAO_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Assay Buffer - MAO-A or MAO-B enzyme - Substrate (e.g., p-tyramine) - HRP and Detection Reagent - Test Compounds Start->Prepare_Reagents Plate_Setup 96-well Plate Setup: - Add Buffer - Add Test Compound/Control - Add MAO enzyme Prepare_Reagents->Plate_Setup Incubation1 Pre-incubate to allow inhibitor binding Plate_Setup->Incubation1 Initiate_Reaction Initiate Reaction: Add Substrate, HRP, and Detection Reagent Incubation1->Initiate_Reaction Incubation2 Incubate at room temperature (protect from light) Initiate_Reaction->Incubation2 Measure_Signal Measure Fluorescence or Absorbance Incubation2->Measure_Signal Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Signal->Calculate_Inhibition End End Calculate_Inhibition->End

Enantioselective Pathways to 4-Methyl-1-Indanone Derivatives: A Comparative Guide to Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of enantioselective synthetic routes to 4-methyl-1-indanone derivatives and evaluates their biological significance, particularly in anticancer and neuroprotective applications. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to facilitate informed research and development decisions.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chiral center significantly influences the pharmacological properties of these derivatives, making enantioselective synthesis a critical aspect of their development. This guide explores various catalytic asymmetric methods to produce these chiral molecules and compares their efficacy based on yield and enantioselectivity. Furthermore, it presents a comparative analysis of the biological activities of the resulting enantiopure compounds.

Comparative Analysis of Enantioselective Synthesis Methods

The asymmetric synthesis of this compound derivatives can be achieved through several catalytic methods, primarily involving transition metals like nickel and rhodium. These methods offer distinct advantages in terms of yield, enantiomeric excess (ee), and substrate scope.

Table 1: Comparison of Catalytic Enantioselective Methods for the Synthesis of Indanone Derivatives

Catalytic SystemReaction TypeSubstrate ExampleYield (%)Enantiomeric Excess (ee %)Reference
Nickel-catalyzedReductive CyclizationEnonesHighHigh[1]
Rhodium-catalyzedAsymmetric Intramolecular 1,4-AdditionPinacolborane chalcone derivativesHighExcellent[2]
Palladium-catalyzedAsymmetric C-C bond activation/carbonylationCyclobutanonesGoodExcellent[2]

Biological Evaluation: Anticancer and Neuroprotective Activities

Chiral this compound derivatives have demonstrated significant potential as both anticancer and neuroprotective agents. Their biological activity is often stereospecific, with one enantiomer exhibiting significantly higher potency than the other.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1]

Table 2: Anticancer Activity of this compound Derivatives

Derivative ClassSpecific CompoundCancer Cell Line(s)IC50 (µM)Observed EffectReference(s)
Thiazolyl hydrazoneITH-6p53 mutant colorectal cancer (HT-29, COLO 205, KM 12)0.41 ± 0.19 to 6.85 ± 1.44G2/M phase arrest, apoptosis, tumor size reduction in vivo[1][3]
Aryl pyrazole-indanone hybridsCompounds with electron-withdrawing groupsMCF-7 (breast cancer)Moderate activity-[1]
Pyrido[4,3-b]indoles4-methyl-pyrido[4,3-b]indolesVarious in vitro and in vivo models-Antitumor properties[1]
Hydroxybenzylidene-1-indanoneCompounds 1 and 4U-251 glioblastomaLower than temozolomidePro-apoptotic[4]
Neuroprotective Activity

The structural similarity of indanone derivatives to endogenous neurotransmitters has prompted their investigation as potential treatments for neurodegenerative diseases like Alzheimer's. A key mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Indanone Derivatives

Derivative TypeSpecific CompoundAChE IC50 (µM)Reference(s)
Indanone-aminopropoxy benzylidenesCompound 5c0.12[5]
Indanone derivatives with piperidine linkerCompound 6a0.0018[6]
Indanone derivatives with carbamate moietiesCompound 7h1.2[7]

Signaling Pathways

The anticancer and neuroprotective effects of this compound derivatives are often mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of more potent and selective drug candidates.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival

Caption: PI3K/Akt Signaling Pathway.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Binding Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Activation CellProliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->CellProliferation

Caption: MAPK/ERK Signaling Pathway.

Experimental Protocols

General Procedure for Enantioselective Synthesis

A representative procedure for the nickel-catalyzed reductive cyclization to form chiral indanones is as follows:

  • To a solution of the enone substrate in a suitable solvent (e.g., THF), add the nickel catalyst and a chiral ligand.

  • The reaction mixture is then stirred under a hydrogen atmosphere at a specified temperature and pressure.

  • Upon completion, the reaction is quenched, and the product is purified by column chromatography.

  • The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).[8][9][10][11]

Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity of the synthesized compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cancer cells are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT solution is added to each well, and the plates are incubated for 4 hours.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[12]

Acetylcholinesterase (AChE) Inhibition Assay

The potential of the compounds to act as neuroprotective agents can be assessed by their ability to inhibit AChE activity using a modified Ellman's method:

  • The assay is performed in a 96-well plate.

  • A solution of the test compound, AChE enzyme, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer is incubated.

  • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

  • The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • The absorbance of the product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).

  • The percentage of inhibition is calculated, and the IC50 value is determined.[13][14]

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Enones) Synthesis Enantioselective Synthesis Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization ee_Determination Enantiomeric Excess (Chiral HPLC) Characterization->ee_Determination Anticancer Anticancer Assays (MTT Assay) ee_Determination->Anticancer Neuroprotective Neuroprotective Assays (AChE Inhibition) ee_Determination->Neuroprotective Data_Analysis Data Analysis (IC50 Determination) Anticancer->Data_Analysis Neuroprotective->Data_Analysis

Caption: General Experimental Workflow.

References

Anti-Inflammatory and Cytotoxic Activities of 2-Benzylidene-1-Indanone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the structure-activity relationship (SAR) of 4-Methyl-1-indanone analogs reveals their potential as significant anti-inflammatory and cytotoxic agents. While comprehensive SAR studies on a systematic series of this compound analogs are not extensively documented, research on closely related 2-benzylidene-1-indanone derivatives provides valuable insights into the structural requirements for their biological activities. This guide synthesizes available data to offer a comparative analysis for researchers, scientists, and drug development professionals.

The anti-inflammatory and cytotoxic activities of 2-benzylidene-1-indanone derivatives have been evaluated through various in vitro assays. The following table summarizes the biological data for a selection of these compounds, including a notable 4-methyl substituted analog, to illustrate their structure-activity relationships.

Table 1: Anti-Inflammatory and Cytotoxic Activity of Selected 2-Benzylidene-1-Indanone Analogs

CompoundStructureAnti-Inflammatory Activity (IC₅₀)Cytotoxicity (IC₅₀)Cell Line
IPX-18 (2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one)TNF-α: 96.29 nMIFN-γ: 103.7 nMNot ReportedHuman PBMCs
ITH-6 (N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine)Not ReportedHT-29: 0.41 ± 0.19 μMCOLO 205: Not ReportedKM 12: Not ReportedColorectal Cancer Cells
Compound 9f (Indanone tricyclic spiroisoxazoline derivative)COX-2: Not ReportedMCF-7: 0.03 ± 0.01 µMBreast Cancer Cells

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the studies of these indanone analogs.

In Vitro Anti-Inflammatory Activity Assay[1][2]

The anti-inflammatory activity of the compounds was determined by measuring the inhibition of pro-inflammatory cytokines, such as TNF-α and IFN-γ, in human peripheral blood mononuclear cells (PBMCs).

  • Cell Culture: PBMCs are isolated from whole blood and cultured in an appropriate medium.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Stimulation: The cells are stimulated to produce inflammatory cytokines.

  • Cytokine Measurement: The concentration of cytokines in the cell supernatant is measured using ELISA (Enzyme-Linked Immunosorbent Assay).

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits cytokine production by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay[3][4]

The cytotoxic effects of the indanone derivatives were evaluated against different cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Incubation: The cells are then treated with a range of concentrations of the test compounds and incubated for a specified period.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by anti-inflammatory indanone analogs and a general workflow for SAR studies.

anti_inflammatory_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of Indanone Indanone Analog (e.g., IPX-18) Indanone->IKK inhibits

Caption: NF-κB signaling pathway targeted by anti-inflammatory indanone analogs.

sar_workflow General Workflow for SAR Studies cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Lead Lead Compound (e.g., this compound) Analogs Synthesis of Analogs Lead->Analogs Screening In Vitro Screening (e.g., Anti-inflammatory Assay) Analogs->Screening Activity Determine Biological Activity (e.g., IC50 values) Screening->Activity SAR Structure-Activity Relationship Analysis Activity->SAR Optimization Lead Optimization SAR->Optimization Optimization->Lead New Leads

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

A Comparative Spectroscopic Analysis of 4-Methyl-1-indanone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced structural differences between isomers is paramount. This guide provides a detailed spectroscopic comparison of 4-Methyl-1-indanone and its positional isomers, offering insights into how the methyl group's placement on the indanone framework influences their spectral characteristics. This analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Isomeric Structures and Their Significance

The isomers of methyl-1-indanone, including this compound, 5-methyl-1-indanone, 6-methyl-1-indanone, and 7-methyl-1-indanone, share the same molecular formula and weight but differ in the substitution pattern on the aromatic ring. These subtle structural variations can lead to significant differences in their chemical reactivity, biological activity, and spectroscopic signatures. The indanone scaffold itself is a key structural motif in many biologically active compounds.

Below is a diagram illustrating the structural relationships between the primary positional isomers of this compound.

G Positional Isomers of Methyl-1-indanone Indanone 1-Indanone Core isomer4 This compound Indanone->isomer4 Methyl at C4 isomer5 5-Methyl-1-indanone Indanone->isomer5 Methyl at C5 isomer6 6-Methyl-1-indanone Indanone->isomer6 Methyl at C6 isomer7 7-Methyl-1-indanone Indanone->isomer7 Methyl at C7

Caption: Structural relationship of this compound and its positional isomers.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the isomers of methyl-1-indanone. It is important to note that a complete dataset for all isomers is not consistently available in publicly accessible databases. The presented data is compiled from various sources and provides a comparative overview.

¹H NMR Spectral Data

The position of the methyl group significantly influences the chemical shifts and splitting patterns of the aromatic protons. The following table presents typical ¹H NMR chemical shifts (δ) in ppm.

CompoundAromatic Protons (δ, ppm)Methylene Protons (C2-H, C3-H) (δ, ppm)Methyl Protons (δ, ppm)
This compound Data not readily availableData not readily availableData not readily available
5-Methyl-1-indanone ~7.1-7.6~2.6 (t), ~3.0 (t)~2.4 (s)
6-Methyl-1-indanone ~7.2-7.5~2.6 (t), ~3.0 (t)~2.3 (s)
7-Methyl-1-indanone ~7.2-7.6~2.7 (t), ~3.1 (t)~2.5 (s)
¹³C NMR Spectral Data

The carbon chemical shifts are also sensitive to the position of the methyl substituent. The table below summarizes the key ¹³C NMR signals.

CompoundCarbonyl Carbon (C1) (δ, ppm)Aromatic Carbons (δ, ppm)Methylene Carbons (C2, C3) (δ, ppm)Methyl Carbon (δ, ppm)
This compound Data not readily availableData not readily availableData not readily availableData not readily available
5-Methyl-1-indanone ~207~125-155~25, ~36~21
6-Methyl-1-indanone ~207~124-156~25, ~36~21
7-Methyl-1-indanone Data not readily availableData not readily availableData not readily availableData not readily available
IR Spectral Data

The infrared spectra are characterized by a strong carbonyl (C=O) stretching frequency. The exact position of this band can be subtly influenced by the electronic effects of the methyl group.

CompoundC=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
This compound ~1700~1600, ~1480~2850-3100
5-Methyl-1-indanone ~1705~1610, ~1490~2850-3100
6-Methyl-1-indanone ~1703~1605, ~1485~2850-3100
7-Methyl-1-indanone ~1700~1600, ~1475~2850-3100
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation patterns. For all isomers, the molecular ion peak (M⁺) is expected at m/z 146.

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 146131 (M-15), 118 (M-28), 90
5-Methyl-1-indanone 146131 (M-15), 118 (M-28), 90
6-Methyl-1-indanone 146131 (M-15), 118 (M-28), 90
7-Methyl-1-indanone 146131 (M-15), 118 (M-28), 90

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic techniques used in this comparison.

General Experimental Workflow

The systematic spectroscopic analysis of the this compound isomers follows a standardized workflow to ensure data consistency and comparability.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Analysis Sample Isomer Sample Dissolution Dissolve in appropriate solvent (e.g., CDCl3 for NMR) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data Process NMR Data (Chemical shifts, coupling constants) NMR->NMR_Data IR_Data Analyze IR Spectrum (Characteristic frequencies) IR->IR_Data MS_Data Analyze Mass Spectrum (Molecular ion, fragmentation) MS->MS_Data Comparison Comparative Analysis of Isomers NMR_Data->Comparison Compare Spectra IR_Data->Comparison MS_Data->Comparison

Caption: General workflow for the spectroscopic comparison of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the indanone isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition : Spectra were acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Spectra were acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans, with proton decoupling.

  • Data Processing : The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid indanone isomer was dissolved in a volatile solvent like dichloromethane. A drop of the solution was placed on a KBr or NaCl salt plate, and the solvent was allowed to evaporate, leaving a thin film of the sample. Alternatively, for liquid isomers, a thin film was prepared between two salt plates.

  • Instrumentation : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition : Spectra were typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : The background spectrum was subtracted from the sample spectrum. The positions of significant absorption bands were identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of the indanone isomer in a suitable volatile solvent (e.g., methanol or acetonitrile) was introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

  • Ionization : Electron Impact (EI) or Electrospray Ionization (ESI) was used to generate ions.

  • Mass Analysis : The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection : The abundance of each ion was measured, and a mass spectrum was generated, plotting ion intensity versus m/z. The molecular ion peak and major fragment ions were identified.

A Comparative Guide to the Synthesis of 4-Methyl-1-indanone: Traditional vs. Modern Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of a newly developed synthetic route for 4-Methyl-1-indanone against the traditional intramolecular Friedel-Crafts acylation method. The analysis is supported by experimental data to offer an objective evaluation of performance, aiding in the selection of the most suitable method for specific research and development needs.

This compound is a valuable building block in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. The classical approach to its synthesis, the intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid, has been a long-standing and reliable method. However, recent advancements in synthetic methodology have introduced novel, more efficient, and environmentally benign alternatives. This guide will focus on a comparative analysis of the traditional Friedel-Crafts reaction with a modern, microwave-assisted approach, providing a clear overview of the advantages and disadvantages of each.

Performance Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the traditional and a new, microwave-assisted synthetic route for this compound.

ParameterTraditional Route: Friedel-Crafts AcylationNew Route: Microwave-Assisted Synthesis
Starting Material 3-(m-tolyl)propanoic acid3-(m-tolyl)propanoic acid
Catalyst/Reagent Polyphosphoric Acid (PPA)Trifluoroacetic Acid (TFA)
Reaction Time Several hours20 minutes[1]
Yield Moderate to High30-60%[2]
Solvent Often neat (PPA as solvent) or high-boiling solventsNeat (TFA as solvent)[1]
Work-up Aqueous work-up, extractionAqueous work-up, extraction[2]
Environmental Impact Use of viscous, difficult to handle PPAUse of corrosive but volatile TFA[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in both the traditional and the new synthetic routes.

traditional_route start 3-(m-tolyl)propanoic acid intermediate Acylium Ion Intermediate start->intermediate Polyphosphoric Acid (PPA), Heat product This compound intermediate->product Intramolecular Cyclization

Caption: Traditional Friedel-Crafts synthesis of this compound.

new_route start 3-(m-tolyl)propanoic acid product This compound start->product Trifluoroacetic Acid (TFA), Microwave Irradiation (100W, 120-130°C)

Caption: New microwave-assisted synthesis of this compound.

Experimental Protocols

Traditional Route: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of 1-indanones[3]. The most direct synthesis of this compound involves the intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid[3].

Methodology:

  • To a flask equipped with a mechanical stirrer, add 3-(m-tolyl)propanoic acid.

  • Add polyphosphoric acid (PPA) in excess, which acts as both the catalyst and solvent.

  • Heat the mixture with stirring for several hours at a temperature typically ranging from 80 to 100°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the hot, viscous mixture into a beaker of ice water with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

New Route: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times.

Methodology:

  • Place 3-(m-tolyl)propanoic acid in a microwave-safe reaction vessel.

  • Add trifluoroacetic acid (TFA) as the catalyst and solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a power of 100 W and a temperature of 120-130°C for 20 minutes[1].

  • Monitor the reaction for completion by TLC.

  • After cooling, quench the reaction by carefully adding the mixture to ice water.

  • Extract the product with an organic solvent such as ethyl acetate[2].

  • Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate[2].

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to yield this compound[2].

Logical Workflow for Method Selection

The choice between the traditional and the new synthetic route depends on several factors, including available equipment, desired reaction time, and environmental considerations. The following workflow can aid in this decision-making process.

workflow start Start: Need to synthesize this compound equipment Microwave Reactor Available? start->equipment time_constraint Is rapid synthesis critical? equipment->time_constraint Yes traditional_route Choose Traditional Friedel-Crafts Route equipment->traditional_route No scale Scale of reaction? time_constraint->scale No new_route Choose New Microwave-Assisted Route time_constraint->new_route Yes scale->new_route Small to Medium Scale scale->traditional_route Large Scale (well-established)

Caption: Decision workflow for selecting a synthetic route for this compound.

Conclusion

The new microwave-assisted synthetic route for this compound presents a significant improvement over the traditional Friedel-Crafts acylation in terms of reaction time. While the reported yields for the microwave method are in the moderate range, the drastic reduction in reaction time from hours to minutes offers a substantial advantage for rapid synthesis and library generation in a research and development setting. The traditional method, being well-established, may still be preferred for large-scale production where the longer reaction time is less of a concern and yield optimization has been extensively studied. The choice of synthetic route will ultimately depend on the specific requirements of the project, including the scale of the synthesis, time constraints, and the availability of specialized equipment like a microwave reactor.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methyl-1-indanone, a common intermediate in organic synthesis. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Disclaimer: This document provides general guidance based on available safety data for similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for definitive disposal procedures.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionTightly fitting safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[4]
Body ProtectionLaboratory coat. For larger spills, consider a chemical-resistant apron or suit.
Respiratory ProtectionIf handling in a poorly ventilated area or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.

This data is generalized from safety data sheets of similar compounds. Always refer to the specific SDS for this compound.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1][2][3] Under no circumstances should it be disposed of down the drain or in regular trash.[1][5]

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including contaminated lab supplies (e.g., gloves, wipes, and empty containers), as hazardous chemical waste.[3][6]

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.[2][6]

Step 2: Containerization

  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[1][2] The container should have a secure, screw-on cap.[6]

  • The original product container, if in good condition, can be used for waste collection.

  • Ensure the container is stored in a designated hazardous waste accumulation area, preferably within secondary containment to mitigate spills.[6]

Step 3: Labeling

  • Label the waste container clearly and accurately as soon as the first drop of waste is added.[1][3]

  • The label must include:

    • The words "Hazardous Waste"[1][2]

    • The full chemical name: "this compound" (no abbreviations or chemical formulas)[1]

    • An accurate estimation of the concentration and volume

    • The date of waste generation[1]

    • The name and contact information of the principal investigator or responsible person[1]

    • The laboratory location (building and room number)[1]

Step 4: Storage

  • Store the sealed and labeled waste container in a well-ventilated, cool, and dry area, away from sources of ignition.[7]

  • Keep the container closed at all times, except when adding waste.[2][6]

  • Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[3][6]

Step 5: Disposal Request

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for the hazardous waste.[1]

  • Complete any required waste disposal forms, providing a detailed and accurate description of the waste.[1]

Step 6: Handling Empty Containers

  • Empty containers that held this compound must also be treated as hazardous waste.

  • To decontaminate an empty container, it should be triple-rinsed with a suitable solvent.[2][3] The rinsate must be collected and disposed of as hazardous waste.[2][3]

  • After triple-rinsing, the container can often be disposed of as regular trash after defacing the label, but confirm this with your EHS department.[3]

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G A Identify this compound Waste B Wear Appropriate PPE A->B J Decontaminate Empty Containers (Triple Rinse) A->J C Select Compatible Waste Container B->C D Label Container as Hazardous Waste C->D E Collect and Segregate Waste D->E F Store in Designated Area E->F G Contact EHS for Pickup F->G H Complete Waste Disposal Forms G->H I Waste Collected by EHS H->I K Dispose of Rinsate as Hazardous Waste J->K L Dispose of Decontaminated Container J->L K->F

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's specific guidelines.

References

Personal protective equipment for handling 4-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Methyl-1-indanone in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on available data.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or eyeshields conforming to EN166 (EU) or NIOSH (US) standards.[1][2]Protects eyes from dust particles and potential splashes of solutions containing the compound.
Hand Protection Chemically impermeable gloves.[2] Nitrile gloves are a common and effective choice for handling solid chemicals and their solutions. Inspect gloves for any damage before use.Prevents skin contact with the chemical, which could lead to irritation or absorption.
Respiratory Protection A NIOSH-approved N95 dust mask is recommended when handling the solid powder, especially when there is a risk of generating dust. In cases where exposure limits may be exceeded or significant aerosolization is possible, a full-face respirator should be used.[2]Minimizes the risk of inhaling fine particles of the compound. Work should ideally be conducted in a well-ventilated area or a fume hood.
Body Protection A standard laboratory coat should be worn. For larger quantities or procedures with a higher risk of contamination, consider additional protective clothing.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

This section outlines a standard operating procedure for the safe handling of this compound from receipt to use in an experimental setting.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

    • Keep the container tightly closed when not in use.

  • Preparation and Weighing:

    • All handling of solid this compound should be conducted in a chemical fume hood to control dust.

    • Before handling, ensure all necessary PPE is correctly worn.

    • Use a dedicated and clean spatula for transferring the powder.

    • Weigh the desired amount of the compound on a tared weigh boat.

    • Clean any spills on the balance immediately with a damp cloth, ensuring the cloth is disposed of as chemical waste.

  • Experimental Use:

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • If heating is required, use a controlled heating source like a heating mantle or a water bath.

    • Ensure all containers are clearly labeled with the chemical name and any relevant hazard information.

    • Upon completion of the experiment, decontaminate all surfaces and equipment that came into contact with the chemical.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or waste this compound should be collected in a clearly labeled, sealed container for chemical waste.

    • Contaminated materials such as gloves, weigh boats, and paper towels should also be placed in a designated solid chemical waste container.[3]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled container for hazardous liquid waste.

    • Do not dispose of solutions containing this compound down the drain.[3]

  • General Guidance:

    • All waste must be disposed of in accordance with local, state, and federal regulations.

    • Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Solid Weigh Solid Work in Fume Hood->Weigh Solid Proceed Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Conduct Experiment Conduct Experiment Dissolve in Solvent->Conduct Experiment Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Complete Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Final Step

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.